p-Anisidine
Description
This compound is a substituted aniline that is aniline in which the hydrogen para to the amino group has been replaced by a methoxy group. It is used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils. It has a role as a reagent and a genotoxin. It is a member of methoxybenzenes, a substituted aniline and a primary amino compound.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAPTBBJKJZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO, Array | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20265-97-8 (hydrochloride) | |
| Record name | p-Anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |
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DSSTOX Substance ID |
DTXSID7024532 | |
| Record name | 4-Methoxybenzenamine | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992), Yellow to brown, crystalline solid with an amine-like odor; [NIOSH], Solid, COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow to brown, crystalline solid with an amine-like odor. | |
| Record name | P-ANISIDINE | |
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| Record name | p-Anisidine | |
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| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
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Boiling Point |
469 °F at 760 mmHg (NTP, 1992), 243 °C, 243.00 °C. @ 760.00 mm Hg, 475 °F | |
| Record name | P-ANISIDINE | |
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| Record name | p-Anisidine | |
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| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
41 °F (NTP, 1992), 5 °C, 122 °C (251.6 °F) (closed cup), 122 °C | |
| Record name | P-ANISIDINE | |
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| Record name | p-Anisidine | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acetone, benzene; very soluble in ether, ethanol, In water, 2.10X10+4 mg/L at 20 °C, 21 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), Moderate | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.071 at 135 °F (NTP, 1992) - Denser than water; will sink, 1.071 at 57 °C/4 °C, 1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.07 | |
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| Record name | p-Anisidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.28 (Air = 1), Relative vapor density (air = 1): 4.3 | |
| Record name | P-ANISIDINE | |
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| Record name | p-Anisidine | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992), 0.03 [mmHg], 3.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 2, (77 °F): 0.006 mmHg | |
| Record name | P-ANISIDINE | |
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| Record name | p-Anisidine | |
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| Record name | p-Anisidine | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White solid, Fused crystalline mass, Crystals, plates from aqueous solution, Yellow to brown, crystalline solid | |
CAS No. |
104-94-9, 29191-52-4 | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Methoxyaniline | |
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| Record name | p-Anisidine | |
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| Record name | p-Anisidine | |
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| Record name | Benzenamine, 4-methoxy- | |
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| Record name | 4-Methoxybenzenamine | |
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| Record name | p-anisidine | |
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| Record name | Anisidine | |
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Melting Point |
135 °F (NTP, 1992), 57.2 °C, 57 °C, 135 °F | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |
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| Record name | p-ANISIDINE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
p-Anisidine chemical structure and properties
An In-Depth Technical Guide to p-Anisidine: Structure, Properties, and Applications
Introduction
This compound (IUPAC name: 4-methoxyaniline) is an aromatic organic compound that serves as a cornerstone intermediate in numerous industrial syntheses.[1][2] Structurally, it is an aniline derivative where a methoxy group (-OCH₃) is substituted at the para-position of the benzene ring relative to the amino group (-NH₂).[3] This substitution pattern critically influences its chemical reactivity and physical properties, making it a versatile building block.
Primarily recognized for its role in the manufacturing of azo dyes and pigments, this compound's utility extends into the pharmaceutical sector for synthesizing anti-inflammatory and antipyretic drugs, and into analytical chemistry as a reagent for determining oxidative rancidity in fats and oils.[1][4][5] Commercial samples typically appear as white to grey-brown crystalline solids, a discoloration that arises from air oxidation.[2][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, core reactivity, industrial applications, and essential safety and handling protocols for laboratory and industrial professionals.
Chemical Identity and Structure
This compound is one of three isomers of methoxy-containing anilines.[2] The para-substitution imparts a specific symmetry and electronic distribution that dictates its chemical behavior. The electron-donating nature of the methoxy group enhances the electron density of the benzene ring, particularly at the ortho positions relative to the amino group, making it highly susceptible to electrophilic substitution.
Caption: Chemical structure of this compound (4-methoxyaniline).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4-methoxyaniline | [3] |
| CAS Number | 104-94-9 | [3][4][7] |
| Molecular Formula | C₇H₉NO | [3][7] |
| Molecular Weight | 123.15 g/mol | [1][3][7] |
| InChIKey | BHAAPTBBJKJZER-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)N | [3] |
| EC Number | 203-254-2 | [3] |
| UN Number | 2431 |[3] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, defining its behavior in various solvents and reaction conditions. It presents as a crystalline solid, with color ranging from white or pale yellow to brown, which darkens upon storage or exposure to air.[2][3][6]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to grey-brown crystalline solid | [2][3][6] |
| Odor | Characteristic amine, fishy | [2][3] |
| Melting Point | 56-59 °C | [2][8][9] |
| Boiling Point | 243 °C at 760 mmHg | [2][8][10] |
| Density | 1.071 g/cm³ at 57 °C | [2][10] |
| Water Solubility | Sparingly soluble; 21 g/L at 20 °C | [2][8][11] |
| Solubility in other solvents | Soluble in ethanol, diethyl ether, acetone, benzene | [2][12][13] |
| Vapor Pressure | < 0.1 mmHg at 20 °C | [8][10] |
| pKa | 5.36 | [3][8] |
| LogP (Octanol/Water) | 0.95 | [3][8] |
| Flash Point | 122 °C (closed cup) | [8][14] |
| Autoignition Temperature | 515 °C |[15] |
The moderate solubility in water is attributed to the presence of the polar amino group capable of hydrogen bonding, though this is counteracted by the largely nonpolar aromatic ring.[13] Its basicity, indicated by a pKa of 5.36, is characteristic of an aromatic amine, allowing it to form salts with acids, which can enhance its solubility in acidic aqueous solutions.[1][3][13]
Synthesis and Manufacturing
The primary industrial route for synthesizing this compound is through the reduction of its corresponding nitro compound, 4-nitroanisole.[2] This transformation can be achieved through several methods, each with distinct advantages and environmental considerations.
Traditional Reduction Methods
Historically, the reduction was performed using iron powder in an acidic medium or with sodium sulfide.[16][17] While effective, these methods generate significant amounts of iron oxide sludge or sulfur-containing waste, posing considerable environmental challenges.[16][17]
Catalytic Hydrogenation
Modern manufacturing heavily favors liquid-phase catalytic hydrogenation due to its high yield, cleaner process, and minimal waste generation.[16][17] This process involves reacting 4-nitroanisole with hydrogen gas under pressure in the presence of a metal catalyst.
Caption: Catalytic hydrogenation of p-nitroanisole to synthesize this compound.
Exemplary Protocol: Laboratory-Scale Catalytic Hydrogenation The following protocol is a conceptual representation based on typical laboratory procedures for catalytic hydrogenation.[17][18]
-
Reactor Setup: A high-pressure autoclave reactor is charged with p-nitroanisole and a suitable solvent (e.g., THF or ethanol).[17]
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney-Nickel or a more advanced catalyst like Raney-RuNiC, is added to the mixture.[17] A composite catalyst with active metals like Ni, Co, or Cu on a carrier may also be used.[18]
-
Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 0.3-4.0 MPa). The mixture is heated (typically 80-150 °C) and stirred vigorously to ensure efficient mass transfer.[17][18]
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by distillation or recrystallization to yield a high-purity product.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group allows for reactions typical of primary aromatic amines, such as acylation, alkylation, and, most importantly, diazotization.
Diazotization
Diazotization is a cornerstone reaction of this compound, converting the primary amino group into a diazonium salt (-N₂⁺). This reaction is fundamental to its use in the dye industry.[19] The resulting p-methoxybenzenediazonium salt is a versatile intermediate that readily undergoes coupling reactions with electron-rich compounds (like naphthols or other anilines) to form intensely colored azo compounds.[19]
Caption: Workflow for the diazotization of this compound and subsequent azo coupling.
Protocol: Diazotization and Azo Coupling This generalized protocol illustrates the formation of an azo dye.
-
Dissolution: this compound is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0–5 °C in an ice bath.
-
Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the this compound solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Coupling: In a separate vessel, a coupling component (e.g., 3-Hydroxy-2-naphthoic acid) is dissolved in an alkaline solution.[20]
-
Dye Formation: The cold diazonium salt solution is slowly added to the coupling component solution. An intensely colored azo dye precipitates and can be collected by filtration.
Industrial and Laboratory Applications
This compound is a chemical of significant industrial importance due to its versatile reactivity.
-
Dye and Pigment Intermediate: This is the largest application of this compound. It is a crucial precursor for a wide range of "ice dyes" and other azo dyes, such as Acid Red GP, Direct Blue VB, and Disperse Blue 79.[1][19][20] Its derivatives are used to produce colors like maroon and blue salt VB.[19]
-
Pharmaceutical Synthesis: Derivatives of this compound are used to formulate drugs with anti-inflammatory and antipyretic properties.[1] It is an intermediate in the synthesis of medications like Phenazopyridine (for urinary tract relief) and Bucillamine (an antirheumatic drug).[1]
-
Analytical Chemistry (Anisidine Value): In food science, the this compound value (AV) test is a standard method for measuring the secondary oxidation products (aldehydes and ketones) in fats and oils.[3][5] The reaction of this compound with these oxidation products forms a colored complex, the absorbance of which is measured to quantify the level of rancidity.[5]
-
Organic Synthesis: It serves as a building block for more complex organic molecules and is used in the preparation of liquid crystals.[12][21]
Safety, Toxicology, and Handling
This compound is a hazardous substance that requires strict safety protocols for handling and storage.[11][12]
Toxicological Profile:
-
Acute Effects: Exposure can cause irritation to the skin and eyes.[22] It is toxic if swallowed, inhaled, or absorbed through the skin.[12] A primary concern is its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headaches, dizziness, and cyanosis (bluish skin).[1][21]
-
Chronic Effects: Prolonged or repeated exposure may also lead to the formation of methaemoglobin and anaemia.[21] The International Agency for Research on Cancer (IARC) has classified it in Group 3, but oral exposure has been linked to urinary bladder cancer in rats.[5][8]
Table 3: Occupational Exposure Limits
| Organization | Limit | Value | Reference(s) |
|---|---|---|---|
| NIOSH (REL) | TWA | 0.5 mg/m³ | [8][11] |
| NIOSH (IDLH) | - | 50 mg/m³ | [8][10][11] |
| OSHA (PEL) | TWA | 0.5 mg/m³ | [8][11] |
| ACGIH (TLV) | TWA | 0.1 ppm | [8][11] |
(TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health)
Handling and Storage Protocol:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For scenarios with high dust potential, respiratory protection is necessary.[23]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly closed.[8][11] It is hygroscopic and may darken upon storage, though this does not necessarily indicate a loss of purity.[8] Store below +30°C.[8][11]
-
Spill Response: In case of a spill, isolate the area. For solid spills, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] If inhaled, move to fresh air. If ingested or in case of significant exposure, seek immediate medical attention, as medical observation is indicated for potential methemoglobinemia.[3][21]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to p-Anisidine: Synthesis, Applications, and Analysis
This guide provides a comprehensive technical overview of this compound (4-methoxyaniline), a critical chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the compound's core properties, synthesis, significant applications, and essential safety protocols, grounding all information in established scientific principles and authoritative sources.
Core Compound Profile: this compound
This compound, with the systematic IUPAC name 4-methoxyaniline, is an aromatic organic compound featuring an amine group and a methoxy group attached para to each other on a benzene ring.[1] It is a white solid at room temperature, though commercial samples may appear greyish-brown due to air oxidation.[2] Its unique structure makes it a versatile precursor in the synthesis of a wide array of dyes, pharmaceuticals, and other specialty chemicals.
Key Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and industry. The essential data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104-94-9 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White to light reddish-brown solid | [1][2] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 243 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether, acetone | [2] |
| Synonyms | 4-Methoxyaniline, 4-Aminoanisole, p-Aminoanisole | [1] |
Synthesis of this compound
The industrial preparation of this compound is primarily achieved through the reduction of its nitro precursor, 4-nitroanisole.[1][2] Modern synthetic chemistry favors catalytic hydrogenation for this process due to its high efficiency and cleaner environmental profile compared to older methods that used reducing agents like iron powder or sodium sulfide, which generated significant waste.[4]
The reaction involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
Catalytic Hydrogenation Workflow
The choice of catalyst is critical for achieving high yield and selectivity. While Raney nickel is commonly used, advanced catalysts such as Raney-RuNiC (Ruthenium-Nickel-Carbon) have demonstrated excellent activity and stability, allowing for repeated use with consistent performance.[4]
Caption: Catalytic hydrogenation of 4-nitroanisole to this compound.
Core Applications in Science and Industry
This compound's reactivity makes it a valuable intermediate in several fields.
Quality Control: The Anisidine Value (AV) Test
The most prominent analytical application of this compound is in the determination of the Anisidine Value (AV) , a key metric for assessing the quality of fats and oils.[5] The AV specifically measures secondary oxidation products, such as aldehydes (principally α,β-unsaturated aldehydes), which are responsible for rancid flavors and odors.[5][6] While the Peroxide Value (PV) measures primary oxidation, the AV provides insight into the "oxidative history" of the oil, making it an essential tool for quality assurance.[7]
Causality: The test is based on the reaction between the primary amine of this compound and the carbonyl group of aldehydes present in the oxidized oil. This condensation reaction forms a Schiff base, which is a chromophore that absorbs light, allowing for spectrophotometric quantification.[2][8]
Caption: Reaction mechanism for the Anisidine Value (AV) test.
Experimental Protocol: Determination of Anisidine Value (AOCS Official Method Cd 18-90 / ISO 6885)
This protocol is a self-validating system where absorbance measurements are directly correlated to the concentration of secondary oxidation products.
-
Sample Preparation: Accurately weigh a specified amount of the oil or fat sample and dissolve it in isooctane (2,2,4-trimethylpentane) to create a test solution of known concentration.[9]
-
Absorbance Measurement (A1): Measure the absorbance of the test solution at 350 nm using a spectrophotometer. Use isooctane as the blank. This reading accounts for any background absorbance from the oil itself.[9]
-
Reaction: Pipette 5 mL of the test solution into one test tube and 5 mL of the isooctane solvent into a second (blank) tube. Add 1 mL of the this compound reagent (a solution of this compound in glacial acetic acid) to each tube.[9]
-
Incubation: Stopper the tubes, shake well, and store them in the dark for exactly 10 minutes to allow the reaction to complete.[9]
-
Absorbance Measurement (A2): After the incubation period, measure the absorbance of the test solution against the reagent blank solution at 350 nm.
-
Calculation: The Anisidine Value is calculated using the following formula, which accounts for the sample weight, solvent volume, and the change in absorbance due to the reaction:
-
AV = (1.2 * A2 - A1) / (m)
-
Where:
-
A1 = Absorbance of the fat solution before reaction
-
A2 = Absorbance of the fat solution after reaction
-
m = Mass of the sample in grams
-
-
Intermediate in Dye and Pharmaceutical Synthesis
This compound is a crucial building block in the chemical industry.
-
Dye Manufacturing: It serves as an intermediate for producing a range of azo dyes, ice dyes (e.g., maroon base GP, blue salt VB), and naphthol dyes.[10][11] The synthesis involves a diazotization reaction of the this compound's amine group, followed by coupling with another aromatic compound to create a complex, colorful molecule.[11]
-
Pharmaceuticals: Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) with anti-inflammatory and antipyretic effects.[3] For example, it is a precursor in the synthesis of drugs like aceclofenac and phenazopyridine.[3][10]
Analytical Characterization
Beyond its use as a reagent, this compound itself is characterized by standard analytical techniques to ensure purity. Spectroscopic methods are fundamental to its identification. While full spectra are available in databases, typical signatures include:
-
¹H NMR: Distinct peaks corresponding to the methoxy (-OCH₃) protons, the aromatic protons on the benzene ring, and the amine (-NH₂) protons.
-
¹³C NMR: Signals for the unique carbon atoms in the molecule, including the methoxy carbon and the four distinct aromatic carbons.
-
FT-IR: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, and C-O stretching of the methoxy ether group.
Toxicology and Safe Handling
Trustworthiness in practice requires a deep respect for safety. this compound is a toxic compound and a suspected carcinogen, demanding stringent handling protocols.
Toxicological Profile
-
Acute Toxicity: Exposure through inhalation, ingestion, or skin absorption can cause systemic toxicity, with symptoms including headache, dizziness, and cyanosis (bluish skin discoloration).[3] It is a known inducer of methemoglobinemia, a condition where hemoglobin cannot effectively carry oxygen.[3]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound, but its isomer, o-Anisidine, is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[3][12] Studies on o-Anisidine have shown that its carcinogenicity stems from metabolic activation by cytochrome P450 enzymes in the liver.[13] The resulting metabolites can form DNA adducts, leading to genotoxic damage, primarily targeting the urinary bladder.[12][13] Given the structural similarity, this compound must be handled as a potential carcinogen.
Recommended Safety and Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemicals. Do not discharge into drains or the environment.
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solubility of p-Anisidine in organic solvents
An In-depth Technical Guide to the Solubility of p-Anisidine in Organic Solvents
Abstract
This compound (4-methoxyaniline) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][2] Its solubility characteristics in various organic solvents are a critical determinant of reaction kinetics, process efficiency, crystallization behavior, and final product purity. This guide provides a comprehensive technical overview of the solubility of this compound, grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its dissolution, present qualitative and quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory research and industrial drug development.
Introduction to this compound: Physicochemical Profile
This compound is an aromatic amine characterized by a methoxy group (-OCH₃) at the para position of the aniline ring.[3][4] This substitution significantly influences its electronic properties and intermolecular interactions, distinguishing it from unsubstituted aniline.
Key Properties:
-
Molecular Formula: C₇H₉NO[5]
-
Molecular Weight: 123.15 g/mol [3]
-
Appearance: White to brownish crystalline solid with a characteristic amine odor.[3][5]
-
logP (Octanol-Water Partition Coefficient): 0.95, indicating moderate lipophilicity.[3][5]
-
pKa: 5.34 (for the conjugate acid), signifying it is a weak base.[2][5]
The molecule's structure is key to its solubility. It possesses:
-
An amino group (-NH₂) : Capable of both donating and accepting hydrogen bonds.
-
A methoxy group (-OCH₃) : The oxygen atom can act as a hydrogen bond acceptor.
-
An aromatic ring : Contributes to van der Waals forces (specifically, London dispersion forces) and potential for π-π stacking interactions.
This combination of polar, hydrogen-bonding, and nonpolar features results in a versatile and complex solubility profile.
Theoretical Principles of Dissolution
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The overall change in Gibbs free energy (ΔG_sol) must be negative for spontaneous dissolution to occur, following the equation ΔG_sol = ΔH_sol - TΔS_sol.[7][8]
This process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions (ΔH₁ > 0): Energy is required to overcome the crystal lattice energy of solid this compound.
-
Breaking Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent for the solute molecule.[7]
-
Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the this compound molecule interacts with the solvent molecules.[7]
The overall enthalpy of solution (ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃) can be either endothermic or exothermic.[7] The solubility is ultimately determined by the balance between the energy required to break existing interactions and the energy released by forming new, favorable ones. The fundamental principle of "like dissolves like" serves as an excellent predictive tool.[9][10]
Below is a diagram illustrating the key intermolecular forces at play when this compound interacts with different classes of organic solvents.
Caption: Intermolecular interactions governing this compound solubility.
Solubility of this compound in Common Organic Solvents
While precise temperature-dependent quantitative data often requires dedicated experimental studies, a robust qualitative and semi-quantitative understanding can be derived from established chemical handbooks and safety data sheets. The solubility is generally high in polar organic solvents and aromatic hydrocarbons, while being limited in water and nonpolar aliphatic solvents.[3][9]
The following table summarizes the known solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent | Solubility Description | Dominant Intermolecular Forces with this compound | Reference(s) |
| Polar Protic | Ethanol | Very Soluble | Hydrogen Bonding (solute-solvent and solvent-solvent), Dipole-Dipole, Dispersion | [3][4][5] |
| Methanol | Freely Soluble | Hydrogen Bonding (solute-solvent and solvent-solvent), Dipole-Dipole, Dispersion | [5][9] | |
| Polar Aprotic | Acetone | Soluble | Hydrogen Bond Accepting, Dipole-Dipole, Dispersion | [3][4] |
| Ethers | Diethyl Ether | Very Soluble | Hydrogen Bond Accepting, Dipole-Dipole, Dispersion | [3][4][5] |
| Aromatic | Benzene | Soluble | Dispersion Forces (including π-π stacking), Weak Dipole-Induced Dipole | [3][4][5] |
| Halogenated | Chloroform | Soluble | Hydrogen Bond Accepting (from -NH₂), Dipole-Dipole, Dispersion | N/A |
| Nonpolar Aliphatic | Hexane | Limited Solubility | Dispersion Forces | [9] |
| Aqueous | Water | Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole | [2][4] |
Analysis of Trends:
-
High Solubility in Alcohols (Ethanol, Methanol): These protic solvents can effectively engage in hydrogen bonding with both the amino and methoxy groups of this compound, leading to strong solute-solvent interactions that readily overcome the solute's crystal lattice energy.[9]
-
Good Solubility in Polar Aprotic Solvents (Acetone, Diethyl Ether): These solvents can accept hydrogen bonds from the -NH₂ group of this compound and engage in favorable dipole-dipole interactions, resulting in good solubility.[3][4]
-
Solubility in Aromatic Solvents (Benzene): The aromatic ring of this compound interacts favorably with benzene via dispersion forces and π-π stacking, leading to significant solubility despite the solvent's nonpolar nature.[3]
-
Limited Solubility in Hexane: The interactions between polar this compound and nonpolar hexane are limited to weak dispersion forces, which are insufficient to overcome the strong solute-solute and solvent-solvent interactions, resulting in poor solubility.[9]
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.[11][12] The core principle is to create a saturated solution at a constant temperature, separate the solid and liquid phases, and then accurately determine the concentration of the solute in the liquid phase.
Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed, inert glass vial (e.g., amber HPLC vial with a PTFE-lined cap).
-
Causality: Using excess solid is critical to ensure that the solution reaches thermodynamic equilibrium and is truly saturated.[10] The sealed vial prevents solvent evaporation, which would alter the concentration.
-
-
Equilibration: Place the vial in a thermostatically controlled environment, such as an orbital shaker incubator or a temperature-controlled water bath. Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours).
-
Causality: Constant temperature is paramount as solubility is a temperature-dependent property.[12] Sufficient agitation and time are required for the dissolution process to reach equilibrium. Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, fine-pore filter (e.g., 0.22 µm PTFE).
-
Causality: This step is the most critical for accuracy. Filtration is a self-validating system that ensures no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[13] Centrifugation followed by careful decantation is an alternative.[13]
-
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of an analytical instrument. Analyze the concentration of this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectrophotometry.
-
Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, and not subject to interference from impurities.[11]
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mole fraction.
The following workflow diagram illustrates this experimental process.
Caption: Workflow for experimental solubility determination.
Applications in Research and Drug Development
A thorough understanding of this compound's solubility is not merely academic; it has profound practical consequences:
-
Reaction Solvent Selection: In organic synthesis, the solvent must dissolve reactants, including this compound, to ensure a homogeneous reaction medium and facilitate optimal reaction rates.[1]
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures, maximizing yield upon cooling.
-
Pharmaceutical Formulation: For any this compound-derived active pharmaceutical ingredient (API), solubility in various pharmaceutically acceptable solvents and co-solvents is a key factor in developing stable liquid dosage forms.
-
Analytical Method Development: Choosing the correct diluent for preparing standards and samples for analytical techniques like HPLC requires knowledge of the analyte's solubility to ensure complete dissolution and accurate quantification.
Conclusion
The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which allows for a range of intermolecular interactions from strong hydrogen bonding to weaker dispersion forces. It is highly soluble in polar organic solvents like ethanol and ether, moderately soluble in aromatic hydrocarbons like benzene, and sparingly soluble in water and nonpolar aliphatic solvents. This behavior can be reliably predicted by the "like dissolves like" principle and quantified using standard laboratory protocols such as the isothermal shake-flask method. For scientists in synthetic chemistry and drug development, a comprehensive grasp of these solubility characteristics is indispensable for process optimization, purification, and formulation.
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An In-Depth Technical Guide to the Safe Handling of p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and essential safety protocols for handling p-Anisidine (4-methoxyaniline). As a Senior Application Scientist, the aim is to synthesize critical safety data with practical, field-proven insights to ensure maximal safety and experimental integrity in the laboratory.
Introduction: Understanding the Compound
This compound (CAS No. 104-94-9) is an aromatic amine widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It appears as a yellow to brown crystalline solid with a characteristic amine-like odor.[1][2] While invaluable in synthesis, its toxicological profile necessitates stringent handling protocols. This guide moves beyond mere procedural steps to explain the causality behind each safety recommendation, fostering a deeper understanding of risk mitigation.
Toxicological Profile & Hazard Identification
This compound presents significant health risks through inhalation, skin absorption, and ingestion.[3] Its primary danger lies in its ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] This leads to cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[4][5]
Core Health Hazards:
-
Acute Toxicity: Classified as highly toxic. It can be fatal if swallowed, inhaled, or absorbed through the skin.[6]
-
Methemoglobinemia: The most critical systemic effect. Exposure can rapidly lead to a dangerous reduction in the blood's oxygen-carrying capacity.[4][5]
-
Organ Damage: The substance may have effects on the blood, kidneys, liver, and central nervous system.[1][3] Prolonged or repeated exposure can lead to anemia and other organ damage.[4][7]
-
Carcinogenicity: While some classifications note it as a potential carcinogen (Category 1B), others state it is not classifiable as a human carcinogen (A4).[7] Given the ambiguity, it is prudent to handle it as a suspected carcinogen.
-
Skin and Respiratory Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 / 3 | H300/H301: Fatal/Toxic if swallowed[8] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[8] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[8] |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[8] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
Exposure Control & Personal Protection: The Hierarchy of Safety
Effective management of this compound exposure relies on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes the most effective control measures first.
Diagram 1: Hierarchy of Controls.
Engineering Controls (First Line of Defense)
The primary method for controlling exposure is to handle this compound within a properly functioning chemical fume hood.[9] This captures dust and vapors at the source, preventing inhalation. The work area must be well-ventilated to minimize ambient concentrations.
Administrative Controls (Procedural Safeguards)
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Access Control: Restrict access to storage and handling areas to trained and authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[9] Always wash hands thoroughly with soap and water after handling, even when gloves have been worn. Contaminated work clothes should be laundered separately and not taken home.[4]
Personal Protective Equipment (PPE) (Last Line of Defense)
PPE is essential but should not be relied upon as the sole means of protection.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Always check the manufacturer's recommendations for breakthrough time and suitability.
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes and dust.[9]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.[10] Emergency showers and eyewash stations must be immediately accessible.[4]
-
Respiratory Protection: When engineering controls are insufficient or during emergency situations, respiratory protection is required.[9] The appropriate respirator depends on the airborne concentration.[1]
Occupational Exposure Limits (OELs)
| Agency | Limit (8-hour TWA) | Notation |
| OSHA (PEL) | 0.5 mg/m³ | Skin[4] |
| NIOSH (REL) | 0.5 mg/m³ | Skin[1] |
| ACGIH (TLV) | 0.5 mg/m³ | Skin; A4[7] |
TWA: Time-Weighted Average; Skin: Indicates potential for significant absorption through the skin; A4: Not Classifiable as a Human Carcinogen.
Safe Handling & Storage Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and the specific SOP. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE, including double gloves, a lab coat, and eye/face protection.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.
-
Transfers: Use spatulas and other tools to handle the solid. Avoid scooping in a manner that generates dust. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: Securely seal the primary container. Decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first), and wash hands immediately.
Storage Requirements
Store this compound in a cool, dry, well-ventilated area, away from light and sources of ignition.[9] Keep containers tightly closed. It must be stored separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[4] The storage area should be locked and accessible only to authorized personnel.[11]
Emergency Procedures: A Workflow for Rapid Response
In the event of an exposure or spill, a swift and correct response is critical.
Diagram 2: Emergency Response Workflow.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if possible. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give a slurry of activated charcoal in water to drink.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
For any exposure, it is critical to inform the physician that the patient has been exposed to this compound, a potent methemoglobin-forming agent. Provide them with the SDS.
Spill & Fire Response
-
Spills: For small spills, trained personnel wearing appropriate PPE can clean it up. Moisten the solid material to prevent dusting, then sweep it into a sealed, labeled container for disposal.[7][12] For large spills, evacuate the area and contact your institution's emergency response team.[4]
-
Fire: this compound is a combustible solid.[1] Use dry chemical, CO2, water spray, or foam extinguishers.[4] Firefighters must wear self-contained breathing apparatus (SCBA) as toxic nitrogen oxides are produced during combustion.[4][5]
Conclusion
This compound is a valuable chemical intermediate, but its significant toxicity demands respect and meticulous adherence to safety protocols. By understanding its toxicological properties and implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing them with robust administrative procedures, and using appropriate PPE—researchers can handle this compound safely and effectively.
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Topic: The p-Anisidine Reaction with Aldehydes: Mechanism and Application in Oxidative Stability Testing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth exploration of the chemical principles underpinning the reaction between p-anisidine and aldehydes. We will move beyond a superficial overview to dissect the reaction mechanism, understand its application in the widely used this compound Value (AV) assay, and provide a robust, field-proven protocol. This document is structured to provide not just the 'how,' but the critical 'why' behind each step, ensuring a comprehensive understanding for professionals in research and development.
Introduction: Unmasking Secondary Oxidation
In the fields of food science, pharmaceuticals, and materials science, lipid oxidation is a critical determinant of product quality, stability, and safety.[1][2][3][4] This degradative process occurs in stages. The initial or primary phase involves the formation of hydroperoxides, which are transient and odorless.[1][2][5] The true indicators of rancidity and flavor deterioration emerge during secondary oxidation, where these unstable hydroperoxides decompose into a complex mixture of breakdown products, most notably aldehydes and ketones.[1][3][5][6][7]
The this compound (4-methoxyaniline) reaction is a cornerstone analytical technique specifically designed to quantify these secondary oxidation products.[1][2][3] It provides a measure known as the this compound Value (AV), which reflects the concentration of aldehydes—principally α,β-unsaturated aldehydes like 2-alkenals and 2,4-dienals—in a sample.[1][3][4][8][9][10][11] These compounds are directly responsible for the off-flavors and odors associated with rancidity.[2][12][13] Understanding the mechanism of this reaction is therefore paramount for accurately assessing and controlling oxidative stability.
The Core Reaction Mechanism: Schiff Base Formation
The reaction between this compound and an aldehyde is a classic example of nucleophilic addition to a carbonyl group, culminating in the formation of a colored Schiff base (an imine).[1][14][15] This product possesses a conjugated system that absorbs light in the near-UV spectrum, forming the basis for spectrophotometric quantification.[12][13]
The mechanism proceeds in two main steps:
-
Nucleophilic Attack and Carbinolamine Formation: The process begins with the lone pair of electrons on the nitrogen atom of the this compound's amino group (-NH₂) acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde (R-CHO). The electron density shifts to the carbonyl oxygen, which then abstracts a proton, leading to the formation of a neutral, unstable intermediate called a carbinolamine (or hemiaminal).[1]
-
Dehydration to Form the Imine (Schiff Base): The reaction is typically conducted in an acidic medium (e.g., glacial acetic acid).[8][9][16][17] The acid catalyzes the elimination of water from the carbinolamine intermediate. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). As the water molecule departs, the nitrogen atom forms a double bond with the carbon, yielding the final, stable Schiff base product and regenerating the acid catalyst.
The overall reaction can be summarized as: this compound (4-methoxybenzenamine) + Aldehyde (R-CHO) → Schiff base (R-CH=N-Ar) + H₂O.[1]
Caption: The two-step mechanism of Schiff base formation.
Causality and Selectivity
The this compound assay is particularly effective for α,β-unsaturated aldehydes.[18] The conjugation in these molecules enhances the stability and color intensity of the resulting Schiff base, making them readily detectable. While the reaction can occur with saturated aldehydes, it is more sensitive to the unsaturated forms that are key markers of lipid peroxidation.[15] The reaction is also more selective towards aldehydes than ketones; the additional alkyl group on a ketone creates steric hindrance and reduces the electrophilicity of the carbonyl carbon, slowing the reaction significantly.[2]
The this compound Value (AV) Assay: A Validated Protocol
The chemical reaction is harnessed in the this compound Value (AV) test, an official method of organizations like the AOCS (American Oil Chemists' Society) and ISO (International Organization for Standardization).[1][8][9][10][11][16][17] The AV is conventionally defined as 100 times the absorbance of a solution resulting from the reaction of 1 gram of fat or oil in 100 mL of solvent with the this compound reagent, measured in a 1 cm cuvette.[8][9]
This test is often paired with the Peroxide Value (PV) test, which measures primary oxidation products.[2] Together, they provide a more complete picture of the oxidative history and current state of a lipid, often combined into a single TOTOX (Total Oxidation) value.
Experimental Protocol: AOCS Official Method Cd 18-90
This protocol is designed as a self-validating system. Each step has a clear purpose rooted in chemical principles to ensure accuracy and reproducibility.
A. Reagents and Apparatus
| Component | Specification | Rationale / Causality |
| Spectrophotometer | Suitable for measurement at 350 nm.[8][9][17] | The Schiff base product has a maximum absorbance at this wavelength, providing the highest sensitivity for quantification.[12][13] |
| Cuvettes | 1.00 cm path length, matched pair.[17] | Ensures consistency and adherence to the Beer-Lambert law for accurate concentration calculations. |
| Volumetric Flasks | Class A, 25 mL.[17] | High precision is required for preparing the sample solution to a known concentration. |
| Pipettes | Calibrated to deliver 5.0 mL and 1.0 mL.[17] | Accurate dispensing of the sample solution and reagent is critical for the reaction stoichiometry. |
| Isooctane | Spectrophotometric grade.[9][17] | Must be optically clear at 350 nm to avoid background absorbance. It serves as a non-polar solvent for the lipid sample.[11][16] |
| Glacial Acetic Acid | Analytical reagent quality.[9][17] | Acts as a solvent for this compound and provides the acidic environment to catalyze the dehydration step of the reaction.[8][16] |
| This compound | Analytical reagent quality, cream-colored crystals.[9][16][17] | The primary reagent. It is light-sensitive and prone to oxidation (turning pink or grey), which can cause high blank values. Store cold and in the dark.[9][16] |
| This compound Reagent | 0.25 g this compound in 100 mL glacial acetic acid.[9][17] | This working solution must be prepared fresh daily due to its limited stability.[10][16] |
B. Step-by-Step Methodology
Caption: Standard workflow for the determination of this compound Value.
C. Data Analysis and Calculation
The this compound Value is calculated using the formula specified by the official methods:
AV = 25 × (1.2 × As - Ab) / m
Where:
-
As = Absorbance of the fat solution after reaction with the this compound reagent.[1]
-
Ab = Absorbance of the fat solution before the reaction.[1] This corrects for any background absorbance from the oil itself.
-
m = Mass of the oil sample in grams.[1]
-
25 = The volume in mL of the flask used for the sample solution.
-
1.2 = A correction factor for the dilution of the sample solution with the reagent (5 mL of sample solution + 1 mL of reagent).[10][16]
Interpretation and Limitations
The resulting AV is a dimensionless number. A lower AV indicates better quality and a lower level of secondary oxidation.[6][7] While acceptable limits vary by product, a value below 10 is often desired for refined oils, whereas for crude fish oils, a value under 30 may be acceptable.[4][6][7]
Trustworthiness and Limitations:
-
Sample Color: The primary limitation of this method is interference from dark or highly pigmented samples, which can have high intrinsic absorbance at 350 nm, potentially skewing results.[1][2]
-
Reagent Quality: The accuracy is highly dependent on the purity and freshness of the this compound reagent. Oxidized reagent will lead to erroneously high values.[1][9]
-
Toxicity: this compound is a toxic compound and must be handled with appropriate safety precautions, including avoiding skin contact.[11][12][13][16]
Conclusion
The reaction of this compound with aldehydes is a robust and specific chemical process that forms the foundation of a critical analytical method for quality control. By forming a quantifiable, colored Schiff base, it allows researchers and industry professionals to precisely measure the secondary oxidation products that lead to rancidity. A thorough understanding of the underlying nucleophilic addition-elimination mechanism, coupled with a meticulous adherence to validated protocols like AOCS Cd 18-90, ensures the generation of reliable and trustworthy data. This knowledge is essential for developing stable drug formulations, ensuring the quality of food products, and advancing research into oxidative degradation processes.
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- Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. (2023, November 28). QCL Scientific.
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Introduction: The Versatile Scaffold of p-Anisidine
An In-Depth Technical Guide to the Synthesis of p-Anisidine Derivatives
This compound, or 4-methoxyaniline, is an aromatic organic compound characterized by an aniline structure substituted with a methoxy group at the para position. This seemingly simple molecule is a cornerstone intermediate in a multitude of chemical industries. Its unique electronic properties—the electron-donating methoxy group activating the aromatic ring—make it a highly versatile building block for complex organic structures.
In the pharmaceutical sector, this compound derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs), including drugs with anti-inflammatory and antipyretic effects. Notable examples include Phenazopyridine, for alleviating urinary tract discomfort, and Bucillamine, a disease-modifying antirheumatic drug. Beyond medicine, its derivatives are crucial in the manufacturing of azo dyes and pigments, finding application in the textile industry. The reactivity of its primary amine and the influence of the methoxy group allow for a diverse range of chemical transformations, making a deep understanding of its synthetic pathways essential for researchers, scientists, and professionals in drug development.
This guide provides a comprehensive overview of the core synthetic strategies employed to create this compound derivatives, grounded in mechanistic principles and supported by practical, field-proven protocols.
Core Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized based on the type of bond being formed at the nitrogen atom or modifications to the aromatic ring. We will explore the most pivotal and widely adopted methodologies.
Schiff Base Formation: The Condensation Pathway
One of the most direct methods for derivatizing this compound is through the formation of Schiff bases (or imines). This reaction involves the condensation of the primary amine of this compound with an aldehyde or a ketone. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.
The utility of this reaction lies in its simplicity and high yields. Schiff bases derived from this compound are not merely synthetic intermediates; many exhibit significant biological activities, including antimicrobial and anticancer properties.
Causality in Experimental Design: The choice of solvent and catalyst is crucial. While acidic catalysts like p-toluenesulfonic acid are common, greener protocols using water as a solvent or heterogeneous catalysts have been developed to enhance sustainability. The reaction rate is dependent on the electrophilicity of the carbonyl compound; aromatic aldehydes with electron-withdrawing groups tend to react faster.
Experimental Protocol: Synthesis of 4-methoxy-N-(pyridin-4-ylmethylene)aniline
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as water or ethanol (15 mL).
-
Addition of Aldehyde: To this solution, add 4-formylpyridine (1.0 mmol) dropwise while stirring.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The synthesis is often rapid, proceeding to completion within 15-30 minutes.
-
Isolation: The solid product typically precipitates out of the solution. Collect the product by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure using FTIR, ¹H NMR, and GC-MS. The formation of the imine is indicated by a characteristic C=N stretching band in the FTIR spectrum around 1620 cm⁻¹.
Table 1: Examples of Schiff Base Synthesis from this compound
| Aldehyde/Ketone | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Formylpyridine | None | Water | 15 min | 99.86% | |
| Indole-3-carboxaldehyde | Au(1%)@TiO₂ | Ethanol | 3 h | 85% | |
| Salicylaldehyde | None | Not specified | Not specified | Not specified | |
| 4-Hydroxybenzaldehyde | NaOCl | Aqueous Alkaline | 50-90°C | Not specified |
N-Arylation Reactions: Forging C-N Bonds
The formation of a new carbon-nitrogen bond between this compound and an aryl halide is a cornerstone of modern medicinal chemistry, leading to diarylamine structures prevalent in many pharmaceuticals. Two major catalytic systems dominate this field: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. It allows for the coupling of amines with aryl halides or pseudohalides (like triflates) under relatively mild conditions.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (this compound) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The desired diarylamine product is formed, regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium intermediates. Sterically hindered and electron-rich ligands often provide the best results.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Methoxytriphenylamine
-
Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., tBu₃P·HBF₄, 0.06 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reactant Addition: Add 4-chloroanisole (1.0 mmol) and diphenylamine (1.2 mmol) to the flask, followed by an anhydrous solvent like toluene (5 mL).
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Ullmann condensation is the classical, copper-catalyzed alternative for forming C-N bonds. It typically requires harsher reaction conditions—higher temperatures (often >150 °C) and polar aprotic solvents—compared to the Buchwald-Hartwig reaction.
Causality in Experimental Design: The traditional Ullmann reaction uses stoichiometric amounts of copper powder. Modern protocols employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or phenanthroline, which stabilizes the copper catalyst and facilitates the reaction at lower temperatures. The aryl halide must often be "activated" by an electron-withdrawing group to proceed efficiently.
Nucleophilic Aromatic Substitution (SNAr)
In this pathway, this compound acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a good leaving group (typically a halide). For this reaction to be effective, the aryl halide must be activated by potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile (this compound) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of ortho/para electron-withdrawing groups is critical for stabilizing this negative charge.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
The initial nucleophilic attack is the rate-determining step, which is why electron-withdrawing groups that stabilize the intermediate are essential for the reaction's success.
Caption: Workflow for a one-pot reductive amination.
Experimental Protocol: One-Pot Synthesis of an N-Alkylated this compound Derivative
-
Reactant Mixture: In a flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and the Brønsted acidic ionic liquid [Et₃NH][HSO₄] (as both catalyst and solvent).
-
Imine Formation: Stir the mixture at 90 °C for a designated time (e.g., 1 hour) to allow for the in-situ formation of the imine.
-
Reduction: Cool the mixture and add sodium borohydride (NaBH₄, 1.1 mmol) portion-wise.
-
Quenching and Extraction: After the reduction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Conclusion: An Enduringly Important Synthetic Platform
The synthetic pathways leading to this compound derivatives are diverse and robust, reflecting the compound's central role in both industrial and academic research. From the straightforward and high-yielding formation of Schiff bases to the sophisticated and mild conditions of palladium-catalyzed N-arylation, chemists have a powerful toolkit at their disposal. The choice of synthetic route is dictated by the desired final structure, functional group tolerance, and considerations of efficiency and sustainability. As drug discovery and materials science continue to advance, the demand for novel molecules built upon the this compound scaffold will undoubtedly drive further innovation in these fundamental synthetic transformations.
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Karabulut, S., Kariper, İ. A., & Gönül, B. (2021). The green synthesis of oligo(azomethine)s based on this compound and o-anisidine: reaction conditions, electrochemical and thermal properties. Designed Monomers and Polymers, 24(1), 169-181. [Link]
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The Cornerstone of Color: p-Anisidine as a Critical Intermediate in Dye Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
p-Anisidine (4-methoxyaniline), a seemingly unassuming aromatic amine, serves as a fundamental building block in the synthesis of a vast array of synthetic dyes. Its unique electronic properties, conferred by the interplay between the amino and methoxy groups, make it an exceptionally reactive and versatile intermediate. This guide delves into the core chemistry of this compound, elucidating its pivotal role in the creation of vibrant and durable colorants, with a primary focus on the industrially significant azo dyes. We will explore the mechanistic underpinnings of its reactivity, provide detailed synthesis protocols, and discuss the characterization and applications of the resulting dye molecules. This document is intended to be a comprehensive resource for chemists and material scientists engaged in the design and synthesis of novel chromophores.
Introduction: The Significance of this compound
This compound (C7H9NO) is a pale yellow crystalline solid that has become an indispensable intermediate in the dye and pharmaceutical industries.[1] Its molecular structure, featuring an electron-donating methoxy group (-OCH3) para to an amino group (-NH2) on a benzene ring, is the key to its utility.[1][2] This specific arrangement significantly influences the electron density of the aromatic ring and the reactivity of the amino group, making it highly amenable to the foundational reactions of dye synthesis.[2]
The primary application of this compound in the dye industry is in the production of azo dyes, a class of compounds characterized by the -N=N- functional group, which forms the chromophore responsible for their color.[3][4] It is also a precursor for certain triphenylmethane dyes and other specialized colorants.[5][6] The ability to generate a wide spectrum of brilliant and wash-fast colors makes this compound-derived dyes essential for coloring textiles, particularly cotton and other cellulosic fibers.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C7H9NO | [1] |
| Molar Mass | 123.155 g·mol−1 | [7] |
| Appearance | White to grey-brown solid | [7] |
| Melting Point | 56 to 59 °C | [7] |
| Boiling Point | 243 °C | [7] |
| Solubility in Water | Sparingly soluble | [7] |
| pKa | 5.36 | [8] |
The Core Chemistry: Diazotization and Azo Coupling
The journey from this compound to a vibrant dye molecule hinges on two fundamental and sequential reactions: diazotization and azo coupling.
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[9] This reaction is typically carried out in a cold, acidic solution with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl).[10]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, to release nitrogen gas.[11] Maintaining a low temperature is critical for isolating the diazonium salt and ensuring a high yield for the subsequent coupling reaction.
-
Excess Acid: The presence of a strong acid is crucial for several reasons. It protonates the nitrous acid to form the reactive electrophile, the nitrosonium ion (NO+), which is the species that attacks the amino group of this compound.[9][12] The excess acid also prevents the newly formed diazonium salt from coupling with unreacted this compound.
The electron-donating methoxy group in this compound increases the nucleophilicity of the amino group, making it particularly reactive and allowing the diazotization to proceed readily.[2]
Diagram: Diazotization of this compound
Caption: The diazotization of this compound to form a diazonium salt.
Azo Coupling: The Chromophore Formation
The resulting p-methoxybenzenediazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[13][14] This reaction, termed azo coupling, forms the stable azo (-N=N-) linkage and is the step where the color of the dye is generated.[3]
Common coupling components include phenols, naphthols, and other aromatic amines.[14] The position of the azo linkage on the coupling component is typically para to the activating group (e.g., -OH or -NH2), unless that position is blocked, in which case ortho-coupling occurs.[13]
Causality Behind Experimental Choices:
-
pH Control: The pH of the reaction medium is a critical parameter. For coupling with phenols, the reaction is carried out under mildly alkaline conditions. This deprotonates the phenol to the more strongly activating phenoxide ion. For coupling with aromatic amines, the reaction is performed under mildly acidic conditions to prevent the diazonium salt from decomposing while ensuring the amine is sufficiently nucleophilic.[13]
The specific combination of the diazonium salt derived from this compound and the chosen coupling component determines the final color, solubility, and fastness properties of the dye.
Diagram: General Azo Coupling Reaction
Caption: The azo coupling reaction to form the final dye molecule.
Experimental Protocol: Synthesis of a this compound-Based Azo Dye
The following is a representative protocol for the synthesis of an azo dye using this compound and 2-naphthol. This protocol is a self-validating system; successful execution will result in the formation of a brightly colored precipitate.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.23 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water. Stir until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5 °C.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C. The addition should take approximately 10 minutes.
-
The resulting clear solution is the p-methoxybenzenediazonium chloride solution. Keep this solution in the ice bath for the next step.
Step 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with vigorous stirring.[15]
-
A brightly colored (typically red-orange) precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the reaction.
-
Isolate the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol) to obtain a purified product.
-
Dry the purified dye in a desiccator.
Characterization of this compound Derived Dyes
The synthesized dyes are characterized using a variety of analytical techniques to confirm their structure and purity.
-
UV-Visible Spectroscopy: This is used to determine the wavelength of maximum absorbance (λmax) of the dye, which corresponds to its color in the visible spectrum. The extended conjugated system of the azo dye molecule is responsible for its absorption of visible light.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the dye molecule, such as the N=N stretch of the azo group, the O-H stretch of a phenolic group (if present), and the C-O stretch of the methoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the dye, allowing for the confirmation of the connectivity of atoms and the final structure of the product.[16]
Applications of this compound-Based Dyes
Dyes derived from this compound have found widespread use in various industries.
-
Textile Industry: They are extensively used as "ice dyes" for coloring cotton, silk, and other natural fibers, known for their bright shades and good wash fastness.[1][4] Examples include Acid Red GP and Direct Blue VB.[1]
-
Pigments: Some this compound-based azo compounds are insoluble and are used as pigments in paints, inks, and plastics.
-
Analytical Chemistry: this compound itself is used as a reagent to determine the anisidine value (AV), a measure of secondary oxidation products in fats and oils.[7][17]
Safety and Handling of this compound
This compound is a toxic substance and requires careful handling.[18] It is harmful if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure.[18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[18] Work in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[20] Keep containers tightly closed.
-
First Aid: In case of skin contact, wash the affected area with soap and water.[18] For eye contact, flush with water for at least 15 minutes and seek medical attention.[20] If inhaled, move to fresh air.[18]
Conclusion
This compound's role as a dye intermediate is a classic example of how the principles of organic chemistry are applied to create materials of significant industrial and commercial value. Its unique molecular architecture facilitates the efficient synthesis of a wide range of azo dyes through the well-established reactions of diazotization and azo coupling. A thorough understanding of the reaction mechanisms, experimental parameters, and safety considerations associated with this compound is essential for researchers and professionals working in the field of color chemistry and materials science. The continued exploration of new coupling components and reaction conditions promises to further expand the palette of colors and applications for dyes derived from this versatile intermediate.
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The Strategic deployment of p-Anisidine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide for Drug Development Professionals
Foreword: The Unsung Scaffolding of Modern Pharmaceuticals
In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug candidate. Among the myriad of available building blocks, p-Anisidine (4-methoxyaniline) emerges as a uniquely versatile and powerful precursor for the construction of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its strategic importance lies in the inherent reactivity of its primary aromatic amine and the activating effect of the para-methoxy group, which together provide a gateway to a multitude of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the core applications of this compound, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive its use in modern medicinal chemistry.
Physicochemical Properties and Reactivity Profile of this compound
This compound is a crystalline solid, appearing as white to pale yellow or brown crystals, a discoloration often attributed to air oxidation.[1] A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 104-94-9 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 243 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, acetone, benzene. | [1] |
The chemical reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the electron-rich aromatic ring. The methoxy group at the para position exerts a strong +M (mesomeric) effect, increasing the electron density of the benzene ring and enhancing its reactivity towards electrophilic substitution. This electron-donating nature also increases the basicity of the amino group compared to aniline. This heightened nucleophilicity makes this compound an excellent substrate for a variety of bond-forming reactions that are central to the synthesis of complex pharmaceutical molecules.
Core Synthetic Transformations Leveraging this compound
The utility of this compound in pharmaceutical synthesis is best illustrated through its application in several key reaction classes. This section will delve into the mechanistic underpinnings and practical applications of these transformations.
Schiff Base Formation: A Gateway to Diverse Heterocycles
The condensation of this compound with aldehydes and ketones to form Schiff bases (imines) is a fundamental and widely employed reaction.[1] This reaction is often the initial step in multi-step syntheses leading to a variety of heterocyclic scaffolds.
Mechanism of Schiff Base Formation:
The reaction proceeds via nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the imine.
Caption: Mechanism of Schiff Base Formation.
Application in Pharmaceutical Synthesis:
Schiff bases derived from this compound are not merely stable products but are often reactive intermediates in the synthesis of more complex heterocyclic systems. For instance, they are key intermediates in the Doebner-Miller reaction for the synthesis of quinolines and the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, both of which are prevalent motifs in numerous alkaloids and synthetic drugs.[2][3]
The Doebner-Miller Reaction: Constructing the Quinoline Scaffold
The Doebner-Miller reaction is a powerful method for the synthesis of quinolines, a heterocyclic system found in a wide range of pharmaceuticals, including antimalarials (e.g., chloroquine) and antibacterials.[2] The reaction involves the condensation of an aniline, in this case this compound, with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Generalized Doebner-Miller Reaction Scheme:
Caption: Generalized Doebner-Miller Reaction.
Experimental Protocol: Synthesis of a Methoxy-Substituted Quinoline Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Addition of Reagents: To this solution, add the α,β-unsaturated aldehyde or ketone (1.1 eq.) and a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the desired quinoline derivative.
| Reactant Combination | Product | Yield (%) | Reference |
| This compound + Crotonaldehyde | 6-Methoxy-2-methylquinoline | 65-75 | [2] |
| This compound + Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 70-80 | [2] |
The Pictet-Spengler Reaction: Accessing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, a privileged scaffold found in numerous natural products and pharmaceuticals with a wide range of biological activities, including antiviral and antitumor properties.[3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While tryptamine derivatives are the most common substrates, derivatives of this compound can also be employed to generate novel carboline analogues.
Generalized Pictet-Spengler Reaction Scheme:
Caption: Generalized Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
-
Reaction Setup: Dissolve the β-(4-methoxyphenyl)ethylamine derivative (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent, such as toluene or dichloromethane.
-
Catalyst Addition: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to yield the pure tetrahydro-β-carboline.[3]
Modern Coupling Reactions: Buchwald-Hartwig Amination and Ullmann Condensation
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds. This compound is an excellent coupling partner in both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, providing efficient routes to N-aryl and N-heteroaryl derivatives.
Buchwald-Hartwig Amination:
This reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl halides and triflates.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) in a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
Ullmann Condensation:
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[6]
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: Combine the aryl halide (1.0 eq.), this compound (1.5 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, 2.0 eq.) in a high-boiling polar solvent such as DMF or NMP.
-
Reaction Conditions: Heat the reaction mixture to 120-180 °C for 12-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[6]
| Reaction | Catalyst System | Typical Substrates | Key Advantages | Reference |
| Buchwald-Hartwig | Pd(0) or Pd(II) / Phosphine Ligand | Aryl/Heteroaryl Halides & Triflates | Milder conditions, broader substrate scope | [4] |
| Ullmann | Cu(I) or Cu(0) / Ligand | Activated Aryl Halides | Cost-effective catalyst | [6] |
Case Studies: this compound in the Synthesis of Marketed Drugs
The practical significance of this compound is underscored by its role in the synthesis of several commercially available drugs.
Phenazopyridine: A Urinary Tract Analgesic
Phenazopyridine is a urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency. Its synthesis involves a diazotization-coupling reaction, a classic transformation of aromatic amines.[7]
Synthesis of Phenazopyridine:
-
Diazotization of this compound: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then coupled with 2,6-diaminopyridine to form Phenazopyridine.[8]
Caption: Synthesis of Phenazopyridine.
Aniracetam: A Nootropic Agent
Aniracetam is a nootropic drug used to improve cognitive function. While this compound is not a direct reactant in the final step of its common synthesis, it is a crucial precursor to a key intermediate, p-methoxybenzoyl chloride .
Synthesis of p-Methoxybenzoyl Chloride from this compound:
This compound can be converted to p-methoxybenzoic acid via a Sandmeyer-type reaction, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to yield p-methoxybenzoyl chloride.[1][9]
Final Step in Aniracetam Synthesis:
p-Methoxybenzoyl chloride is then reacted with 2-pyrrolidone to form Aniracetam.[10]
Safety, Handling, and Storage
This compound is a toxic substance and requires careful handling to minimize exposure.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a respirator with an organic vapor cartridge.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.
-
Emergency Procedures: In case of skin contact, wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical assistance.
Conclusion: A Versatile and Enduring Building Block
This compound has firmly established itself as a cornerstone in the synthesis of pharmaceutical intermediates. Its unique combination of a reactive amino group and an activated aromatic ring provides a versatile platform for a wide range of synthetic transformations, from classical named reactions to modern transition metal-catalyzed couplings. The ability to efficiently construct complex heterocyclic scaffolds and introduce the valuable methoxyphenyl moiety makes this compound an indispensable tool in the arsenal of the medicinal chemist. As the quest for novel therapeutics continues, the strategic application of this venerable building block will undoubtedly continue to play a pivotal role in shaping the future of drug discovery and development.
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The Enigmatic Presence of p-Anisidine and Its Analogs in Nature: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and analysis of p-Anisidine and its structural analogs. Addressed to researchers, scientists, and professionals in drug development, this document navigates the conflicting reports on the presence of this compound in natural sources and focuses on the established existence of its methoxyphenyl analogs in the plant and fungal kingdoms. We delve into the foundational biochemistry of the shikimate pathway as the biosynthetic origin of these aromatic compounds, detailing the key enzymatic transformations that lead to their formation. Furthermore, this guide presents a critical review of analytical methodologies for the detection and quantification of these compounds in complex natural matrices. By synthesizing field-proven insights with technical accuracy, we aim to provide a self-validating framework for the study of these intriguing molecules, from their ecological roles to their potential applications in pharmacology and biotechnology.
Introduction: The Ambiguity of this compound in the Natural World
This compound (4-methoxyaniline) is an aromatic amine of significant industrial importance, primarily serving as an intermediate in the synthesis of dyes, pharmaceuticals, and pigments.[1] While its synthetic pathways and toxicological profile in occupational settings are well-documented, its presence in nature is a subject of considerable ambiguity. Some sources suggest that this compound is a polyphenol compound found in foods of plant origin,[2] while older toxicological assessments have asserted that it is not known to occur naturally.[3] This guide directly addresses this contradiction, clarifying that while definitive, reproducible evidence for the widespread natural occurrence of this compound remains elusive, a diverse array of its structural analogs are indeed well-established constituents of the plant and fungal metabolome.
A crucial point of clarification is the distinction between the presence of this compound itself and the "this compound Value" (p-AV). The p-AV is a widely used metric in the food industry to quantify secondary oxidation products (aldehydes and ketones) in fats and oils.[4][5][6] This spectrophotometric test utilizes this compound as a reagent and does not indicate the natural presence of the compound in the tested material.[4]
This guide will therefore focus on the known natural occurrences of this compound analogs, their biosynthesis, and the analytical techniques required for their study. By understanding the natural landscape of these methoxyphenyl compounds, researchers can better explore their ecological functions and potential for therapeutic development.
The Biosynthetic Origins: The Shikimate Pathway and Aromatic Diversification
The vast majority of aromatic compounds in plants, fungi, and bacteria, including the precursors to this compound and its analogs, originate from the shikimate pathway.[7][8][9] This central metabolic route serves as a bridge between primary and secondary metabolism, converting simple carbohydrate precursors into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[10][11]
The Core Pathway: From PEP and E4P to Chorismate
The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[8] A series of seven enzymatic steps then leads to the formation of chorismate, the final product of the pathway and a critical branch-point intermediate.[9][10]
Figure 1: Core reactions of the Shikimate Pathway leading to Chorismate.
Formation of Aromatic Precursors and Key Modifications
From chorismate, branching pathways lead to the synthesis of aromatic amino acids. These amino acids, in turn, serve as the starting material for a vast array of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids. The formation of this compound and its analogs would necessitate a series of subsequent enzymatic modifications, primarily hydroxylation, O-methylation, and amination.
The proposed biosynthetic logic for a compound like this compound would likely involve:
-
Formation of a hydroxylated aromatic ring: Derived from the shikimate pathway, likely via L-tyrosine or other phenolic intermediates.
-
O-methylation: The hydroxyl group is methylated, with S-adenosyl-L-methionine (SAM) serving as the methyl donor, a reaction catalyzed by O-methyltransferases (OMTs).[12][13]
-
Amination: An amino group is introduced to the aromatic ring. This could potentially occur via an aminotransferase acting on a keto-acid precursor or through other less common amination reactions.
Figure 2: Hypothetical biosynthetic pathways to this compound from the Shikimate Pathway.
Naturally Occurring Analogs of this compound
While the presence of this compound in nature is not definitively established, several of its structural analogs are well-known constituents of essential oils and plant extracts, particularly within the Apiaceae family.
| Compound Name | Structure | Natural Source(s) | Key Characteristics |
| Anethole | trans-1-methoxy-4-(prop-1-enyl)benzene | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare), Star Anise (Illicium verum)[14][15][16] | Major flavor and aroma component; exhibits antimicrobial and insecticidal properties.[15] |
| p-Anisaldehyde | 4-methoxybenzaldehyde | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare)[16][17] | Sweet, floral, anise-like aroma; used in fragrances and flavorings. |
| Zingerone | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | Ginger (Zingiber officinale) (formed during cooking/drying)[10] | Contributes to the sweet aroma of cooked ginger; possesses antioxidant and anti-inflammatory activities.[10] |
| 4-Methoxyphenol (Mequinol) | 4-methoxyphenol | Licorice root, Sesame seed | Antioxidant properties. |
These compounds share the core methoxyphenyl moiety with this compound and represent valuable subjects for research into the biological activities of this chemical class.
Analytical Methodologies for Detection and Quantification
The analysis of this compound and its analogs in complex natural matrices requires robust and sensitive analytical techniques. The choice of method depends on the target analyte, the matrix, and the desired level of sensitivity and specificity.
Sample Preparation and Extraction
A critical first step is the efficient extraction of the target analytes from the plant or fungal material while minimizing the co-extraction of interfering substances.
General Protocol for Extraction of Aromatic Amines from Plant Material:
-
Homogenization: Lyophilize and grind the plant material to a fine powder to maximize surface area.
-
Solvent Extraction: Extract the powdered material with a suitable solvent. A common approach involves an initial extraction with an acidified aqueous solution (e.g., 5% HCl) to protonate and solubilize the amines.[18]
-
Liquid-Liquid Partitioning: Neutralize the acidic extract and partition against an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to separate the amines from polar impurities.
-
Concentration: Evaporate the organic solvent under reduced pressure.
-
Reconstitution: Re-dissolve the dried extract in a solvent compatible with the subsequent analytical method (e.g., methanol or acetonitrile).
Figure 3: General workflow for the extraction of aromatic amines from natural matrices.
Chromatographic and Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the methods of choice for the separation and identification of aromatic amines.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is well-suited for the analysis of polar and thermolabile compounds like aromatic amines, often without the need for derivatization.[19]
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.[20]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for MS compatibility, provides good separation.[20]
-
Detection: A Photodiode Array (PDA) detector can provide spectral information, while coupling to a tandem mass spectrometer (LC-MS/MS) offers the highest sensitivity and specificity.[12][21]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS provides excellent separation and structural information. However, due to the polarity of amines, derivatization (e.g., acetylation or silylation) is often required to improve volatility and chromatographic peak shape.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Detection: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Biological Activities and Toxicological Considerations
Biological Roles of Natural Analogs
The naturally occurring analogs of this compound exhibit a range of biological activities that are relevant to their ecological roles and potential applications:
-
Antimicrobial and Antifungal: Anethole, the major component of anise and fennel essential oils, has demonstrated significant antibacterial and antifungal properties.[15]
-
Antioxidant: Many phenolic compounds, including zingerone and 4-methoxyphenol, are effective radical scavengers.[10]
-
Insecticidal: Anethole and other components of essential oils can act as natural pesticides, protecting the plant from herbivores.
Toxicology of this compound
This compound is classified as a toxic compound, with potential for carcinogenicity.[22] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] It is important to reiterate that this toxicological data pertains to the synthetic compound, and the risks associated with potential trace amounts in natural sources have not been established.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question that warrants further investigation with modern, high-sensitivity analytical techniques. However, the established presence of its structural analogs in a variety of plant and fungal species provides a rich field for research. A deeper understanding of the biosynthesis of these methoxyphenyl compounds could enable their production through metabolic engineering. Furthermore, the diverse biological activities of these natural analogs suggest potential applications in the development of new pharmaceuticals, food preservatives, and agricultural products. Future research should focus on definitively identifying and quantifying this compound and its analogs in a wider range of organisms, elucidating their complete biosynthetic pathways, and further exploring their pharmacological and toxicological profiles.
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An In-depth Technical Guide to the Toxicological Profile and Exposure Limits of p-Anisidine
Preamble: A Molecule of Duality
p-Anisidine (4-methoxyaniline) is an aromatic amine that serves as a cornerstone intermediate in the synthesis of a wide array of azo dyes, pigments, and pharmaceuticals.[1] Its utility, however, is shadowed by a significant toxicological profile that necessitates a thorough understanding for safe handling and risk assessment. This guide provides a comprehensive analysis of the toxicology of this compound, designed for researchers, toxicologists, and drug development professionals. We will delve into its metabolic fate, mechanisms of toxicity, target organ effects, and the established occupational exposure limits, grounding our discussion in authoritative data and field-proven methodologies.
Physicochemical Identity and Use
This compound is a pale yellow to brown crystalline solid with a characteristic amine-like odor.[2][3] It is moderately soluble in water but shows greater solubility in organic solvents.[1] This dual solubility profile is a key factor in its toxicokinetics, influencing its absorption and distribution within biological systems. Its primary industrial application is as a precursor in manufacturing, where it is used to create vibrant and stable colorants for textiles and other materials.[1][4]
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [5] |
| CAS Number | 104-94-9 | [2] |
| Melting Point | 56-59 °C | [6] |
| Boiling Point | 240-243 °C | [7] |
| Appearance | Yellow to brown crystalline solid | [2] |
Toxicokinetics: Absorption, Metabolism, and Elimination
Understanding the journey of a xenobiotic through the body is fundamental to deciphering its toxicity. This compound can enter the body through multiple routes, including inhalation of dust, dermal absorption, and ingestion.[3] Its ability to pass through the skin is a critical consideration for occupational health and is highlighted by the "Skin" notation accompanying most exposure limits.[8][9]
Metabolic Activation: The Genesis of Toxicity
Once absorbed, this compound undergoes extensive metabolism, primarily in the liver. This biotransformation is not merely a detoxification process; it is a critical activation step that generates the ultimate toxic species. The metabolic cascade is believed to be initiated by cytochrome P450 enzymes (CYP450), particularly isoforms like CYP2E1 and CYP1A2, which are known to metabolize its structural analog, o-anisidine.[10]
The key pathway involves N-hydroxylation to form N-(4-methoxyphenyl)hydroxylamine. This intermediate is unstable and can undergo further oxidation to a nitroso species and ultimately a reactive quinone imine.[6] It is these electrophilic metabolites that are responsible for the primary toxic effects of this compound. They readily form covalent adducts with nucleophilic macromolecules, including proteins and potentially DNA, disrupting their normal function.[6]
Toxicological Profile
The health effects of this compound exposure can be categorized into acute and chronic outcomes, affecting several key organ systems.
Acute Effects
The most immediate and life-threatening effect of high-level exposure to this compound is methemoglobinemia .[8] The reactive metabolites of this compound oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen. This leads to a functional anemia and cyanosis (a bluish discoloration of the skin and lips), accompanied by symptoms such as headache, fatigue, dizziness, and, at very high levels, respiratory distress, collapse, and death.[3][8]
This compound is also an irritant to the skin, eyes, and respiratory tract, causing a burning sensation upon contact.[1][8]
Chronic and Target Organ Effects
Prolonged or repeated exposure to this compound can lead to chronic health issues. The primary target organs are the blood, kidneys, and spleen.[3][8]
-
Hematological Effects: Chronic exposure can lead to anemia due to the persistent oxidative stress on red blood cells.[8]
-
Nephrotoxicity: Kidney damage has been reported and is likely due to the accumulation and excretion of toxic metabolites.[6][8] In animal studies, pigmentation in the tubular epithelium of the kidney was observed, indicative of damage.[6]
-
Splenic Effects: The spleen, which is responsible for filtering damaged red blood cells, can become enlarged and darkened due to an overload of iron from hemolyzed cells (hemosiderosis).[6]
Genotoxicity and Carcinogenicity
The carcinogenic potential of this compound is a subject of considerable debate and highlights the importance of isomer-specific toxicology.
-
Genotoxicity: While listed as a genotoxin by PubChem, experimental data is limited.[5] Some studies, such as the Salmonella typhimurium (Ames) test, have reported negative results for mutagenicity.[4] The formation of DNA adducts by its reactive metabolites remains a theoretical concern.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[1][11] Similarly, the American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4: Not Classifiable as a Human Carcinogen .[12] Bioassays conducted by the U.S. National Toxicology Program (NTP) on this compound hydrochloride found insufficient evidence to establish carcinogenicity in Fischer 344 rats and B6C3F1 mice.[4][13] This is in stark contrast to its isomer, o-anisidine , which is a confirmed animal carcinogen (IARC Group 2B) that induces bladder cancer in rodents.[4][14] This crucial difference underscores that toxicological data cannot be readily extrapolated between isomers.
Sensitization
This compound is recognized as a skin sensitizer.[8] The proposed mechanism involves the formation of a quinone imine metabolite that binds to skin proteins, forming a hapten-protein conjugate.[6] This complex can then be recognized by the immune system, leading to an allergic reaction upon subsequent exposures, even at very low levels.[8]
Occupational Exposure Limits
To protect workers from the adverse health effects of this compound, several regulatory bodies have established occupational exposure limits (OELs). These limits are based on the available toxicological data and are designed to keep airborne concentrations below levels known to cause harm.
| Agency | Limit and Notation | Source |
| OSHA (PEL) | 0.5 mg/m³ (8-hr TWA) | [8][9] |
| NIOSH (REL) | 0.5 mg/m³ (10-hr TWA), Skin | [2][9] |
| ACGIH (TLV) | 0.5 mg/m³ (0.1 ppm) (8-hr TWA), Skin | [6][12] |
| NIOSH (IDLH) | 50 mg/m³ | [2][15] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health; Skin: Denotes potential for significant contribution to overall exposure by the cutaneous route.
The consistent value of 0.5 mg/m³ across major US agencies reflects a consensus on the level needed to prevent systemic effects like methemoglobinemia. The "Skin" notation is critical, emphasizing that air monitoring alone is insufficient for assessing total exposure; dermal protection is mandatory.[8][9]
Methodologies for Assessment and Monitoring
Toxicological Assessment: The Ames Test for Mutagenicity
A foundational experiment to assess the mutagenic potential of a chemical like this compound is the bacterial reverse mutation assay, or Ames test. The causality behind this protocol is to determine if a chemical can induce mutations that revert a non-functional gene in a specialized strain of Salmonella typhimurium back to a functional state, allowing the bacteria to grow on a nutrient-deficient medium.
Core Principle & Self-Validation: The protocol's integrity rests on its use of specific bacterial strains with known mutations and a low spontaneous reversion rate. The inclusion of both non-metabolically activated and metabolically activated (with S9 fraction) arms is a self-validating step. If mutagenicity is observed only in the presence of the S9 fraction (a liver enzyme extract), it demonstrates that the parent compound is not the mutagen, but its metabolites are, mirroring in vivo conditions.
Occupational Exposure Monitoring
To ensure compliance with OELs, workplace air must be monitored. For this compound, a standard method is NIOSH Method 2514.
Protocol: NIOSH Method 2514
-
Sampling: Air is drawn through a solid sorbent tube containing silica gel using a personal sampling pump calibrated to a known flow rate (e.g., 0.5-1 L/min).
-
Desorption: The silica gel is transferred to a vial, and the this compound is desorbed using a suitable solvent (e.g., methanol).
-
Analysis: The resulting solution is analyzed by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[9]
-
Quantification: The concentration of this compound in the air is calculated based on the amount detected in the sample and the total volume of air sampled.
This method is validated for its accuracy and reliability in quantifying airborne this compound in occupational settings.
Conclusion and Future Directions
This compound is a chemical of significant industrial value, but its toxicological profile demands rigorous control and respect. The primary hazards are acute methemoglobinemia and skin sensitization, driven by metabolic activation to reactive intermediates. While current evidence does not classify it as a human carcinogen, its structural similarity to the potent carcinogen o-anisidine warrants caution. Future research should focus on elucidating its genotoxic potential more definitively and exploring the full spectrum of human CYP450 enzymes involved in its metabolism to better refine human health risk assessments. For professionals in research and drug development, adherence to the established OELs of 0.5 mg/m³, coupled with stringent dermal and respiratory protection, is paramount for ensuring a safe working environment.
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Methodological & Application
Application Notes and Protocols for the Determination of p-Anisidine Value in Edible Oils
Introduction: Uncovering the Story of Oil Degradation
The quality, safety, and sensory appeal of edible oils are intrinsically linked to their oxidative stability. During processing, storage, and use (such as frying), oils are exposed to oxygen, light, and heat, initiating a cascade of chemical reactions known as lipid oxidation. This process not only degrades the nutritional value of the oil but also produces compounds that cause undesirable rancid flavors and odors.[1][2]
Lipid oxidation is a two-stage process. The initial phase results in the formation of primary oxidation products, predominantly hydroperoxides, which are quantified by the Peroxide Value (PV). These primary products are unstable and subsequently decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds.[3][4] These secondary products are major contributors to the rancid taste and smell of degraded oil.[5][6]
The p-Anisidine Value (p-AV) is a critical analytical method that specifically measures the concentration of these secondary oxidation products, particularly α,β-unsaturated aldehydes.[7][8] It provides a reliable index of the oxidative history of an oil.[9] A low Peroxide Value can be misleading; it may indicate a very fresh oil or a very old oil in which the initial hydroperoxides have already broken down.[10][11] Therefore, the p-AV is an indispensable tool for a comprehensive assessment of oil quality. When combined with the PV, it yields the TOTOX (Total Oxidation) value , offering a complete picture of an oil's overall oxidative state.[11][12]
This guide provides a detailed exploration of the scientific principles, a step-by-step protocol based on international standards, and expert insights into the interpretation of the this compound value for researchers and quality control professionals.
The Scientific Principle: A Chromogenic Reaction
The determination of the this compound value is a spectrophotometric method grounded in a well-defined chemical reaction. The methodology leverages the nucleophilic nature of the this compound reagent (specifically, 4-methoxyaniline) to detect aldehydic compounds present in the oil sample.[13]
The core of the test is the reaction between the this compound molecule and the carbonyl group of aldehydes (principally 2-alkenals and 2,4-dienals) that have formed in the oil.[1][14][15] This condensation reaction forms a yellowish-colored product known as a Schiff base (or imine).[16][17][18]
The reaction can be summarized as:
-
This compound + Aldehyde → Schiff Base (Yellow Chromophore) + H₂O
The intensity of the yellow color produced is directly proportional to the concentration of these aldehydes in the sample.[15] This color development is quantified by measuring the absorbance of the solution using a spectrophotometer at a specific wavelength of 350 nm , as stipulated by official methods like AOCS Cd 18-90 and ISO 6885 .[14][19][20] By correcting for the oil's background absorbance, the p-AV provides a precise measure of secondary oxidation.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the this compound value determination, from initial sample handling to the final calculation of results.
Caption: Workflow for this compound Value Determination.
Detailed Experimental Protocol
This protocol is harmonized with the principles outlined in AOCS Official Method Cd 18-90 and ISO 6885 .[19][20]
Apparatus
-
Spectrophotometer, suitable for measurement at 350 nm.
-
Matched pair of glass or quartz cuvettes, 1.00 cm path length.
-
Volumetric flasks, 25 mL and 50 mL, Class A.
-
Analytical balance, readable to ± 0.001 g.
-
Pipettes or automatic pipettors, capable of accurately delivering 1.0 mL and 5.0 mL, Class A.
-
Test tubes (10 mL minimum) with PTFE-lined screw caps or ground-glass stoppers.
-
Timer.
Reagents
-
Isooctane (2,2,4-trimethylpentane) , analytical or spectrophotometric grade. It must be optically clear, with an absorbance not exceeding 0.01 against deionized water between 300 and 380 nm.[8]
-
Glacial Acetic Acid , analytical reagent grade.
-
This compound (4-methoxyaniline) , analytical reagent quality.
-
Safety Precaution: this compound is toxic and should be handled with care in a fume hood, avoiding contact with skin and inhalation.[8][16]
-
Storage and Quality: Store this compound crystals in a dark bottle at 0-4°C.[19] The crystals should be cream-colored. If they are grey, pink, or brown, the reagent must be purified before use.[19][21]
-
Preparation of this compound Reagent Solution (0.25% w/v)
-
On the day of use, weigh 0.125 g of high-purity this compound into a 50 mL volumetric flask.[22]
-
Add glacial acetic acid to dissolve the crystals, then dilute to the 50 mL mark with the same solvent.
-
Mix thoroughly. Protect the solution from strong light.[22]
-
Self-Validation Check: Before use, measure the absorbance of this reagent in a 1 cm cuvette at 350 nm against isooctane. If the absorbance exceeds 0.200, the reagent is unsuitable and must be discarded or the this compound crystals must be purified.[20][21] This step is critical to prevent artificially high results from degraded reagent. Discard any unused reagent at the end of the day.[22]
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 0.5 to 4.0 g (± 0.001 g) of the clear, dry oil sample (mass denoted as m ) into a 25 mL volumetric flask. The amount of sample should be adjusted based on the expected p-AV; use more sample for fresh oils and less for oxidized oils.
-
Dissolve the sample in isooctane and dilute to the 25 mL mark. Mix until the solution is homogeneous. This is the Test Solution .[23]
-
Measure Background Absorbance (Ab):
-
Fill a 1 cm cuvette with the Test Solution .
-
Fill the reference cuvette with pure isooctane.
-
Measure the absorbance at 350 nm. Record this value as Ab .[23] This reading corrects for any inherent color in the oil itself.
-
-
Prepare for Reaction:
-
Pipette exactly 5.0 mL of the Test Solution into a test tube (Tube A).
-
Pipette exactly 5.0 mL of pure isooctane into a second test tube (Tube B). This will serve as the reference blank for the second measurement.
-
-
Initiate Reaction:
-
Using a clean pipette, add exactly 1.0 mL of the This compound Reagent to both Tube A and Tube B.[23]
-
Immediately cap the tubes, shake well, and start a timer for exactly 10 minutes .
-
Store the tubes in the dark for the duration of the reaction.[21][23] This prevents potential side reactions induced by light and ensures reaction kinetics are consistent across all samples.
-
-
Measure Reacted Absorbance (As):
-
After exactly 10 minutes have elapsed from the addition of the reagent, measure the absorbance of the solution from Tube A at 350 nm.
-
Use the solution from Tube B (the reagent blank) in the reference cuvette.[23]
-
Record this value as As .
-
Calculations
This compound Value (p-AV)
The this compound Value is calculated using the formula derived from the AOCS Official Method Cd 18-90:[19][23]
p-AV = [25 × (1.2 × As - Ab)] / m
Where:
-
As = Absorbance of the Test Solution after reaction with the this compound reagent.
-
Ab = Absorbance of the Test Solution in isooctane (background).
-
m = Mass of the oil sample in grams.
-
25 = Volume of the Test Solution in mL.
-
1.2 = Correction factor for the dilution of the 5 mL aliquot of the Test Solution with 1 mL of reagent (total volume becomes 6 mL; 6/5 = 1.2).[22]
The p-AV is a dimensionless value, reported to one decimal place.[20]
TOTOX Value
For a comprehensive evaluation of oxidative rancidity, calculate the TOTOX value, which combines both primary and secondary oxidation stages.[12]
TOTOX = (2 × PV) + p-AV
Where:
-
PV = Peroxide Value (determined by a separate standard method, e.g., AOCS Cd 8-53).
-
p-AV = this compound Value.
The doubling of the PV gives it more weight in the calculation, as hydroperoxides are the precursors to the secondary products measured by the p-AV.[24]
Interpretation of Results
Interpreting the p-AV and TOTOX values requires context, as acceptable limits can vary by oil type, processing level, and intended application.[2]
Interpreting the this compound Value
The p-AV directly reflects the level of secondary oxidation. A higher value indicates a greater degree of degradation and a higher likelihood of rancid off-flavors.[6]
| This compound Value (p-AV) | Interpretation for Refined Oils |
| < 2 | Excellent quality, minimal oxidation. |
| 2 - 5 | Good quality oil.[10] |
| 6 - 10 | Oil is showing signs of oxidation. May be acceptable depending on application. |
| > 10 | Poor quality, significant oxidation. Likely to have noticeable rancid flavors. |
Note: Specific limits can vary. For instance, for some fish oils, a p-AV under 30 may be considered acceptable within certain markets.[1][2]
Interpreting the TOTOX Value
The TOTOX value provides a more robust assessment of the oil's overall quality and freshness.[24][25]
| TOTOX Value | Interpretation |
| < 10 | High-quality, fresh oil.[12][26] |
| 10 - 20 | Acceptable quality, but showing early signs of oxidation.[12][26] |
| 20 - 26 | Borderline quality, approaching rancidity. |
| > 26 | Poor quality, oxidized oil. Considered rancid by many industry standards.[24][25] |
Conclusion
The this compound value is a powerful and essential tool in the arsenal of scientists and professionals dedicated to ensuring the quality and safety of edible oils. It moves beyond the initial snapshot provided by the Peroxide Value to tell a more complete story of an oil's oxidative journey. By quantifying the secondary aldehydes that lead to rancidity, the p-AV offers critical data for shelf-life studies, process monitoring, and quality assurance. When used in conjunction with the PV to calculate the TOTOX value, it provides an unequivocal and comprehensive assessment of oil degradation, empowering researchers and manufacturers to make informed decisions that protect product integrity and consumer health.
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What does TOTOX value reveals all about our oils and fats? Eurofins Scientific. [Link]
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This compound Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab®. [Link]
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Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health (NIH). [Link]
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TOTOX A-Z: the importance of being fresh. NFO by Norwegian Fish Oil. [Link]
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SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS - AOCS Official Method Cd 18-90. AOCS. [Link]
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TOTOX Value and its Relationship with Food Oil Rancidity. CDR FoodLab®. [Link]
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The TOTOX Value and its Relationship with Food Oil Rancidity. CDR FoodLab®. [Link]
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Crash course on TOTOX value: How fresh is your Omega-3 fish oil? Intelligent Labs. [Link]
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Checking Oxidation in Fats & Oils by this compound Value. QCL Scientific. [Link]
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Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products. Frontiers in Nutrition. [Link]
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Rancidity in fats and oils: Considerations for analytical testing. EW Nutrition. [Link]
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INTERNATIONAL STANDARD ISO 6885. ISO. [Link]
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Animal and vegetable fats and oils - Determination of anisidine value (ISO 6885:2016). Intertek Inform. [Link]
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Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. MDPI. [Link]
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Chemosensory Device Assisted-Estimation of the Quality of Edible Oils with Repetitive Frying. PMC - NIH. [Link]
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Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Analysis of nonpolar lipophilic aldehydes/ketones in oxidized edible oils using HPLC-QqQ-MS for the evaluation of their parent fatty acids. ResearchGate. [Link]
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Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. ResearchGate. [Link]
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ISO 6885. iTeh Standards. [Link]
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Measuring Secondary Lipid Oxidation: A Detailed Guide to AOCS Official Method Cd 18-90 for p-Anisidine Value
For researchers, quality control analysts, and drug development professionals working with lipid-based systems, understanding the oxidative stability of fats and oils is paramount. While primary oxidation is measured by the peroxide value (PV), a complete picture of oxidative degradation requires the quantification of secondary oxidation products. The p-Anisidine Value (p-AV) test is a critical tool for this purpose, and the AOCS (American Oil Chemists' Society) Official Method Cd 18-90 provides a standardized procedure for its determination.[1][2] This application note provides a detailed protocol and in-depth scientific explanation of this essential method.
The Principle of this compound Value (p-AV) Analysis
The this compound Value is a measure of the aldehyde content, particularly 2-alkenals and 2,4-dienals, in fats and oils.[1][2][3][4] These aldehydes are secondary oxidation products formed from the decomposition of hydroperoxides, which are the primary products of lipid oxidation.[5][6] The presence of these compounds is responsible for the characteristic rancid flavors and odors in degraded oils.[7][8]
The AOCS method Cd 18-90 is a spectrophotometric procedure based on the reaction between the aldehyde carbonyl group in the lipid sample and the amino group of this compound (4-methoxyaniline).[5][9] This reaction, known as a Schiff base formation, produces a yellowish product that absorbs light at 350 nm.[3][5] The intensity of the color, measured as absorbance, is directly proportional to the amount of aldehydes in the sample.[8]
The Underlying Chemical Reaction
The core of the p-AV test is the nucleophilic addition of the this compound amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a Schiff base (or imine).[5]
The resulting conjugated system in the Schiff base is responsible for its absorbance at 350 nm. It is important to note that the molar absorptivity of the reaction product is significantly increased if the aldehyde contains a double bond conjugated with the carbonyl group, as is the case with 2-alkenals and 2,4-dienals.[9] This makes the method particularly sensitive to these key markers of secondary oxidation.
Critical Apparatus and Reagents
Accuracy in the p-AV determination is contingent on the use of appropriate and properly prepared materials.
Apparatus
-
Test tubes: Minimum 10 mL capacity, with ground-glass stoppers or PTFE-lined screw caps.[3][10]
-
Pipettes or Burettes: Calibrated to accurately deliver 5.0 mL and 1.0 mL.[3][10]
-
Spectrophotometer: Suitable for measurement at 350 nm.[3][10]
-
Cuvettes: Matched pair of 1.00 ± 0.01 cm path length glass cuvettes.[3][10]
Reagents
-
Isooctane (2,2,4-trimethylpentane): Analytical or spectrophotometric grade. It must be optically clear, with an absorbance not exceeding 0.01 against water between 300 nm and 380 nm.[3][11] Safety Note: Isooctane is flammable and toxic by ingestion and inhalation.[3]
-
Glacial Acetic Acid: Analytical reagent quality. Must be free of oxidizing substances. As it is highly hygroscopic, its moisture content should not exceed 0.1% as determined by Karl Fischer titration.[3]
-
This compound: Analytical reagent quality, cream-colored crystals.[3]
-
Storage and Handling: this compound is light-sensitive and prone to oxidation, which causes it to darken.[3][12] It should be stored in a dark bottle at 0-4°C.[3][11] Discolored reagent can lead to high blanks and inaccurate results.
-
Purification (if necessary): If the crystals are discolored, they can be recrystallized. A typical procedure involves dissolving 4.0 g in 100 mL of water at 75°C, adding 0.2 g of sodium sulfite and 2.0 g of activated carbon, stirring for 5 minutes, and filtering. The filtrate is cooled to 0°C to crystallize the purified this compound, which is then collected by filtration.[3][12]
-
-
This compound Reagent Solution (0.25% w/v):
-
Preparation: Accurately weigh 0.250 g of high-purity this compound and dissolve it in glacial acetic acid in a 100 mL volumetric flask. Fill to the mark with glacial acetic acid.[3]
-
Stability: This solution should be prepared fresh and stored in the dark. It should be discarded if its absorbance at 350 nm (measured against isooctane) exceeds 0.200 AU.[3]
-
Detailed Experimental Protocol
This protocol is a direct synthesis of the AOCS Official Method Cd 18-90.
Sample Preparation
-
Ensure the oil or fat sample is clear and dry. If necessary, filter the sample.
-
Accurately weigh between 0.5 g and 4.0 g (to the nearest 0.001 g) of the sample into a 25 mL volumetric flask. The amount of sample should be chosen based on the expected p-AV; use more sample for oils with low expected oxidation and less for highly oxidized oils.[3][10]
-
Dissolve the sample and dilute to the 25 mL mark with isooctane. Mix thoroughly. This is the fat solution .[3][10]
Spectrophotometric Measurement
-
Measure Initial Absorbance (Ab): Set the spectrophotometer to 350 nm. Use isooctane to zero the instrument (set the blank). Measure the absorbance of the fat solution . Record this value as Ab . This reading accounts for any background absorbance from the oil itself at this wavelength.[3][10]
-
Prepare Reaction Tubes:
-
Initiate Reaction: Using a calibrated pipette or automatic burette, add exactly 1.0 mL of the this compound reagent to both tubes. Stopper the tubes, shake to ensure homogeneity, and immediately start a timer.[3][12]
-
Incubation: Allow the reaction to proceed for exactly 10 minutes at room temperature, protected from strong light.[3][12] The timing is critical as the color development is time-dependent.
-
Measure Final Absorbance (As): After exactly 10 minutes, use the solution from the Reference Blank Tube to zero the spectrophotometer. Immediately measure the absorbance of the solution in the Sample Tube . Record this value as As .[3][12] This differential measurement corrects for any color from the reagent itself.
Calculation and Interpretation
The this compound Value is calculated using the formula specified in the AOCS method.
Calculation Formula
The this compound Value (p-AV) is calculated as follows:
p-AV = 25 × (1.2 × As - Ab) / m [3]
Where:
-
25 = Volume of the fat solution in mL.
-
1.2 = Correction factor for the dilution of the fat solution with the this compound reagent (5 mL sample solution + 1 mL reagent).
-
As = Absorbance of the fat solution after reaction with the this compound reagent.[3][12]
-
Ab = Absorbance of the fat solution before the reaction.[3][12]
Data Interpretation
The p-AV is a unitless value. A lower p-AV indicates better quality oil with less secondary oxidation.[4][13] Acceptable limits vary by product type. For instance, high-quality fish oils might require a p-AV below 30, while other refined oils may have limits below 10.[4][13]
The Totox Value
For a comprehensive assessment of oxidative status, the p-AV is often combined with the Peroxide Value (PV). The Totox (Total Oxidation) value provides an empirical measure of both primary and secondary oxidation products.
Totox = 2 × PV + p-AV [9]
This combined value gives a more complete history of the oil's quality and shelf-life.[14]
Trustworthiness and Self-Validation: Keys to Reliable Results
To ensure the integrity of the results, the protocol includes several self-validating steps and quality control checks.
| Parameter | Specification | Rationale for Trustworthiness |
| Reagent Blank | Absorbance of this compound solution at 350 nm should be < 0.200 AU.[3] | Ensures that the reagent itself is not oxidized or contaminated, which would contribute to a false positive signal. |
| Solvent Quality | Isooctane absorbance < 0.01 AU vs. water (300-380 nm).[11] | Guarantees that the solvent does not contribute to the background absorbance, ensuring measurement sensitivity. |
| Reaction Time | Exactly 10 minutes.[3][12] | The reaction is kinetic. Strict timing ensures reproducibility and comparability between samples and laboratories. |
| Differential Measurement | Sample absorbance (As) is read against a reagent blank.[3] | This nullifies any absorbance from the reagent itself, isolating the signal generated solely by the reaction with sample aldehydes. |
| Background Correction | Initial absorbance (Ab) of the oil solution is measured and subtracted.[3] | Corrects for intrinsic color or turbidity in the sample that could interfere at 350 nm, a crucial step for dark or pigmented oils.[5] |
Field-Proven Insights and Troubleshooting
-
Sample Color Interference: Darkly colored oils can present a challenge due to their high intrinsic absorbance (Ab) at 350 nm.[5] If Ab is very high, the accuracy of the corrected As value may be reduced. In such cases, reducing the sample mass (m) can help, but this may also decrease sensitivity.
-
Clarity of Sample: The sample must be perfectly clear. Any suspended particles will cause light scattering and result in erroneously high absorbance readings. Filter samples if necessary.[3]
-
Temperature: While the method specifies room temperature, significant variations can affect reaction kinetics. For high-precision work, conducting the 10-minute reaction in a temperature-controlled water bath is recommended.
-
Light Sensitivity: The reaction should be performed away from direct sunlight or strong laboratory light, as UV radiation can degrade both the reagent and the sample, potentially affecting the results.[3]
By adhering to the rigorous AOCS Cd 18-90 protocol and understanding the chemical principles and validation checks involved, researchers and quality control professionals can confidently assess the secondary oxidative status of fats and oils, ensuring product quality, stability, and safety.
References
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This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025). CDR FoodLab®. [Link]
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AOCS CD 18-90 Anisidina. Scribd. [Link]
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SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS - AOCS Official Method Cd 18-90. AOCS. [Link]
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This compound Value. AOCS Methods Home. [Link]
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This compound Value page 1. AOCS Methods Home. [Link]
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Checking Oxidation in Fats & Oils by this compound Value. QCL Scientific. [Link]
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This compound Value (AnV) test in Fats and Oils. CDR FoodLab®. [Link]
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Chapter 3: Experimental Procedures. University of Pretoria. [Link]
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The this compound Value determination against the oxidation in fats and oils. CDR FoodLab®. [Link]
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Results of external validation for this compound. ResearchGate. [Link]
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Rancidity in fats and oils: Considerations for analytical testing. EW Nutrition. [Link]
-
Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. QCL Scientific. [Link]
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INTERNATIONAL STANDARD ISO/FDIS 6885. ISO. [Link]
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AOCS Standard Norms and Instruments for UV/Vis Spectroscopy. Mettler Toledo. [Link]
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Application Note & Protocol: Quantifying Secondary Lipid Peroxidation with the p-Anisidine Assay
Abstract: Lipid peroxidation is a critical degradation pathway that compromises the quality, safety, and shelf-life of lipids and lipid-containing products. While primary oxidation is often measured by peroxide value, a full assessment requires quantification of secondary oxidation products. This document provides a detailed guide to the p-Anisidine Value (AnV) assay, a benchmark spectrophotometric method for measuring aldehydes, which are key secondary products of lipid peroxidation. We will explore the underlying chemical principles, provide a step-by-step protocol based on internationally recognized standards, and discuss the interpretation of results for researchers, quality control analysts, and drug development professionals.
The Scientific Imperative: Why Measure Secondary Oxidation?
Lipid peroxidation is a complex cascade of auto-catalytic reactions. The initial phase, or primary oxidation, involves the formation of unstable hydroperoxides. These primary products do not directly cause rancidity but are precursors to a host of reactive secondary oxidation products.[1][2][3] It is the subsequent breakdown of these hydroperoxides into compounds like aldehydes, ketones, and other volatile molecules that leads to the development of off-flavors and undesirable odors, a state commonly known as rancidity.[4][5]
The key secondary products responsible for sensory defects are unsaturated aldehydes, principally 2-alkenals and 2,4-dienals.[2][6][7] Therefore, quantifying these specific compounds is essential for a comprehensive assessment of the oxidative state and stability of a product. While the Peroxide Value (PV) assay measures the initial stage of oxidation, it can be misleading on its own; peroxide levels can decrease as they are converted into secondary products.[3][4] The this compound Value (AnV) assay specifically targets these secondary aldehydes, providing a crucial measure of the cumulative oxidative damage a lipid has undergone.[8][9]
For a complete picture of the oxidative status, the AnV is often combined with the PV to calculate a "Totox" value (Totox = 2 * PV + AnV), offering a more holistic view of both past and present oxidative events.[10]
Assay Principle: The Chemistry of Detection
The this compound assay is a colorimetric method based on the reaction between this compound (4-methoxyaniline) and aldehydic compounds present in a sample.
The core reaction involves two key steps:
-
Nucleophilic Attack: The nucleophilic amino group (-NH₂) of the this compound molecule attacks the electrophilic carbonyl carbon of an aldehyde.[1]
-
Schiff Base Formation: This is followed by the elimination of a water molecule to form a stable, yellowish-colored product known as a Schiff base (or imine).[1][9][11]
This reaction is particularly effective for α,β-unsaturated aldehydes (like 2-alkenals and 2,4-dienals), which are highly indicative of advanced lipid peroxidation.[9] The resulting Schiff base possesses a conjugated system that absorbs light strongly at a wavelength of 350 nm.[1][12] The intensity of the absorbance at this wavelength is directly proportional to the concentration of aldehydes in the sample, allowing for quantitative measurement.[5]
The official definition of the this compound Value is 100 times the absorbance of a solution resulting from the reaction of 1 gram of the sample in 100 mL of solvent and reagent, measured in a 1 cm cuvette.[6][13][14]
Experimental Protocol: AOCS Official Method Cd 18-90
This protocol is adapted from the internationally recognized AOCS Official Method Cd 18-90.[13][14] It is applicable to a wide range of animal and vegetable fats and oils.[6][14]
Required Reagents and Equipment
-
Reagents:
-
Isooctane (2,2,4-trimethylpentane): Spectrophotometric grade, optically clear.[13][14] Must have an absorbance below 0.01 against water between 300-380 nm.[15]
-
Glacial Acetic Acid: Analytical reagent grade, with a water content not exceeding 0.1%.[13][15]
-
This compound (4-methoxyaniline): Analytical reagent quality. Caution: this compound is toxic and should be handled with care, avoiding skin contact.[11][15] It should be a cream-colored crystalline solid. If discolored (grey or pink), it indicates oxidation and should be purified or discarded.[13][15] Store protected from light at 0-4°C.[15]
-
-
This compound Reagent Solution (0.25% w/v):
-
Carefully weigh 0.250 g of this compound.
-
Dissolve in glacial acetic acid in a 100 mL volumetric flask.
-
Fill to the mark with glacial acetic acid.
-
This solution should be prepared fresh daily and stored in the dark.[15] Before use, check its absorbance at 350 nm against isooctane; if it exceeds 0.200, the solution must be discarded.[13]
-
-
Equipment:
-
Spectrophotometer suitable for measurement at 350 nm.
-
Matched pair of 1.00 cm path length glass cuvettes.
-
25 mL volumetric flasks.
-
10 mL test tubes with stoppers or screw caps.
-
Calibrated pipettes (5 mL and 1 mL).
-
Analytical balance (accurate to ± 0.001 g).
-
Assay Workflow Diagram
The following diagram outlines the key steps in the this compound value determination.
Caption: Experimental workflow for the determination of this compound Value.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh between 0.5 g and 4.0 g (± 0.001 g) of the clear, dry oil or fat sample (m) into a 25 mL volumetric flask. The amount of sample should be adjusted based on the expected level of oxidation; use more sample for low-oxidation products and less for highly oxidized ones.
-
Dilution: Dissolve the sample and dilute to the 25 mL mark with isooctane. Mix thoroughly. This is the "fat solution".[14]
-
Initial Absorbance Measurement (Ab): Measure the absorbance of the fat solution at 350 nm using a 1 cm cuvette. Use isooctane as the spectrophotometric blank. This reading, designated Ab , corrects for any background absorbance from the oil itself.[14]
-
Reaction Setup:
-
Sample Tube: Pipette exactly 5 mL of the fat solution into a 10 mL test tube.
-
Blank Tube: Pipette exactly 5 mL of pure isooctane into a second 10 mL test tube.[14]
-
-
Reagent Addition: Using a clean, calibrated pipette, add exactly 1 mL of the 0.25% this compound reagent solution to both the sample tube and the blank tube.[14]
-
Incubation: Stopper both tubes, shake well to ensure complete mixing, and store them in the dark for exactly 10 minutes.[13][14][15] The timing is critical for consistent and reproducible results.
-
Final Absorbance Measurement (As): After the 10-minute incubation, immediately measure the absorbance of the solution from the sample tube at 350 nm. For this measurement, use the solution from the blank tube as the spectrophotometric blank.[14] This reading is designated As .
Calculation of this compound Value
The this compound Value (AnV) is calculated using the following formula, which accounts for the dilution and absorbance changes:
AnV = 25 × (1.2 × As - Ab) / m
Where:
-
AnV = this compound Value
-
25 = Volume of the solvent used for the sample (in mL)[10]
-
As = Absorbance of the fat solution after reacting with the this compound reagent.[1]
-
Ab = Absorbance of the fat solution before the reaction.[1]
-
1.2 = Correction factor for the dilution of the fat solution with the this compound reagent (5 mL of solution + 1 mL of reagent).[10]
Interpretation and Data Presentation
The this compound Value is a dimensionless quantity. A lower AnV indicates a better quality oil with less secondary oxidation.[3][7] High values are associated with rancidity and the presence of flavor-significant aldehydes.[16]
| This compound Value (AnV) | Interpretation of Oil Quality | Typical Applications / Notes |
| < 10 | Good quality, low levels of secondary oxidation. | Required for many high-quality edible oils. |
| 10 - 20 | Moderate oxidation. | May be acceptable depending on the product and processing. |
| 20 - 30 | High oxidation. | Often seen in used frying oils or oils nearing the end of their shelf life. For fish oils, a value below 30 may still be acceptable.[3][7] |
| > 30 | Very high oxidation, likely rancid. | Indicates significant degradation and poor quality. |
Method Validation and Limitations
Trustworthiness of the Protocol: This protocol is based on the AOCS Official Method Cd 18-90, a globally recognized standard, ensuring its reliability and reproducibility when followed meticulously.[1][13] Validation studies have shown good correlation with other methods and high precision.[8][12][17]
Key Considerations and Limitations:
-
Sample Color: Darkly colored oils and fats can present a significant challenge, as natural pigments may absorb light near 350 nm, leading to background interference and potentially inaccurate results.[1][4] The initial absorbance reading (Ab) is designed to correct for this, but in highly pigmented samples, this correction may be insufficient.
-
Reagent Quality: The purity and freshness of the this compound reagent are paramount. Oxidized or discolored reagent will lead to high blank readings and erroneous results.[13][15]
-
Low Oxidation Levels: In very fresh or minimally oxidized oils, the change in absorbance can be very small. This may lead to results that are close to zero or even slightly negative due to measurement variability or sample turbidity.[18] Ensuring samples are completely clear is crucial.
-
Toxicity: this compound is a toxic substance.[11] All handling must be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
References
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This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025). CDR FoodLab. Available at: [Link]
-
This compound Value. AOCS. Available at: [Link]
-
SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS - AOCS Official Method Cd 18-90. AOCS. Available at: [Link]
-
This compound Value page 1. AOCS. Available at: [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). QCL Scientific. Available at: [Link]
-
Okpala, C. O. R. (2021). Lipid peroxidation. Bio-protocol, 11(16), e4127. Available at: [Link]
-
Rancidity in fats and oils: Considerations for analytical testing. (n.d.). EW Nutrition. Available at: [Link]
-
The this compound Value determination against the oxidation in fats and oils. (2014). CDR FoodLab. Available at: [Link]
-
Ràfols, C., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7299-7306. Available at: [Link]
-
Animal and vegetable fats and oils — Determination of anisidine value. (2016). ISO 6885:2016. International Organization for Standardization. Available at: [Link]
-
Tie, F. (2006). Determination of this compound value for edible oils and fats. China Oils and Fats. Available at: [Link]
-
This compound Value (AnV) test in Fats and Oils. (2016). CDR FoodLab. Available at: [Link]
-
Skiera, C., et al. (2012). 1H NMR approach as an alternative to the classical this compound value method. European Journal of Lipid Science and Technology, 114(10), 1157-1164. Available at: [Link]
-
Calero, E., et al. (2018). Results of external validation for this compound. ResearchGate. Available at: [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). Key Diagnostics. Available at: [Link]
-
How to set a this compound procedure without negative values as results? (2022). ResearchGate. Available at: [Link]
-
Warner, K., & Eskin, N. A. M. (1999). The Evaluation of Frying Oils with the this compound Value. Journal of the American Oil Chemists' Society, 76(8), 945-947. Available at: [Link]
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Application Notes: p-Anisidine Value (AnV) for Food Quality Control
A Senior Application Scientist's Guide to Assessing Secondary Lipid Oxidation
Herein, we provide a detailed technical guide on the application of the p-Anisidine Value (AnV) test in food quality control. This document is intended for researchers, scientists, and quality assurance professionals, offering in-depth protocols and field-proven insights into the assessment of lipid oxidation in fats, oils, and fat-containing food products.
The Imperative of Monitoring Lipid Oxidation
Lipid oxidation is a primary driver of food quality degradation, leading to the development of rancidity, off-flavors, and potentially harmful compounds.[1][2] This process occurs in stages. The initial or primary oxidation phase involves the formation of unstable hydroperoxides from unsaturated fatty acids. These compounds are typically measured by the Peroxide Value (PV) test.[3][4]
However, hydroperoxides readily decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds.[3][5][6] These secondary products are major contributors to the undesirable sensory characteristics of rancid foods. The this compound Value (AnV) test is a critical tool specifically designed to quantify these more stable secondary oxidation products, offering a deeper insight into the oxidative history and shelf-life of a product.[1][7][8]
Principle of the this compound Value (AnV) Test
The AnV test is a spectrophotometric method based on the reaction between this compound (4-methoxyaniline) and specific aldehydic compounds present in a fat or oil sample.
Causality of the Reaction: During secondary oxidation, hydroperoxides break down to form various carbonyl compounds, most notably 2-alkenals and 2,4-alkadienals.[3][5][9] The AnV test leverages the reactivity of the primary amine group on the this compound molecule. In an acidic medium (typically glacial acetic acid), this compound undergoes a nucleophilic addition reaction with the carbonyl carbon of these aldehydes.[3] This is followed by the elimination of a water molecule to form a yellow-colored Schiff base (imine).[3]
The intensity of the resulting yellow color, which is measured by its absorbance at 350 nm, is directly proportional to the concentration of these aldehydes in the sample.[3][10] A higher AnV signifies a greater extent of secondary oxidation and, consequently, a lower quality oil.[1]
Caption: Reaction of this compound with an aldehyde to form a colored Schiff base.
The TOTOX Value: A Holistic View of Oxidation
While PV measures the initial stages and AnV measures the later stages of oxidation, relying on just one can be misleading. For instance, a highly rancid oil might show a low PV because the initial hydroperoxides have already decomposed.[8][11]
To provide a more comprehensive assessment of an oil's overall oxidative state, the Total Oxidation (TOTOX) value is calculated.[4][11] This empirical value combines both primary and secondary oxidation data.
TOTOX = 2 * PV + AnV [11][12][13]
The PV is weighted more heavily as hydroperoxides are the precursors to the secondary products measured by AnV.[13] A lower TOTOX value indicates a better quality and fresher oil.[11][12]
Standardized Protocol for AnV Determination (AOCS Cd 18-90 / ISO 6885)
The following protocol is a synthesized methodology based on internationally recognized standards such as AOCS Official Method Cd 18-90 and ISO 6885.[10][14][15][16]
Apparatus and Reagents
-
Apparatus:
-
Spectrophotometer: Suitable for measurement at 350 nm.
-
Matched Cuvettes: 1.00 cm path length, made of glass or quartz.
-
Volumetric Flasks: 25 mL, Class A.
-
Pipettes: Capable of accurately delivering 1 mL and 5 mL, Class A.
-
Test Tubes: 10 mL minimum, with stoppers or screw caps.
-
-
Reagents:
-
Solvent: Isooctane (2,2,4-trimethylpentane), analytical grade. Absorbance should not exceed 0.01 against water between 300-380 nm.[10][14]
-
Glacial Acetic Acid: Analytical grade, water content ≤ 0.1%.[14]
-
This compound: Analytical reagent quality, cream-colored crystals.
-
This compound Reagent Solution (0.25% w/v):
-
On the day of use, dissolve 0.125 g of this compound in glacial acetic acid in a 50 mL volumetric flask.[14]
-
Dilute to the mark with glacial acetic acid. This solution should be prepared fresh and protected from strong light.[14] Discard if the absorbance of the reagent blank (see step 5.4) exceeds 0.2.[14][15]
-
-
Experimental Workflow
Caption: Step-by-step workflow for this compound Value determination.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
For liquid oils, ensure the sample is clear and dry. For solid fats, melt at a temperature not exceeding 10°C above the melting point. For solid foods, the fat must first be extracted using an appropriate solvent method.[4]
-
Accurately weigh 0.5 g to 4.0 g of the sample into a 25 mL volumetric flask.[17] The exact mass (m) depends on the expected AnV; use a larger mass for high-quality oils and a smaller mass for more oxidized oils.
-
Dissolve the sample and dilute to the 25 mL mark with isooctane. This is the Test Solution .[17]
-
-
Absorbance Measurement (Unreacted Sample):
-
Using a spectrophotometer set to 350 nm, zero the instrument with isooctane in the reference cuvette.
-
Measure the absorbance of the Test Solution . Record this value as Ab .[17] This step accounts for any background absorbance from the oil itself.
-
-
Reaction Setup:
-
Pipette exactly 5 mL of the Test Solution into a clean, dry test tube (Tube A).
-
Pipette exactly 5 mL of the solvent (isooctane) into a second test tube (Tube B). This will serve as the reagent blank.
-
Using a clean, dry pipette, add exactly 1 mL of the freshly prepared This compound Reagent Solution to both Tube A and Tube B.[15][17]
-
Stopper the tubes, shake well, and store them in the dark for exactly 10 minutes.[3][14][15] The timing is critical for consistent and complete reaction.
-
-
Absorbance Measurement (Reacted Sample):
-
After the 10-minute incubation, use the solution from Tube B (the reagent blank) to zero the spectrophotometer at 350 nm.
-
Immediately measure the absorbance of the solution from Tube A. Record this value as As .[17]
-
Calculation
The this compound Value is calculated using the formula specified by AOCS and ISO standards:
AnV = 25 * (1.2 * As - Ab) / m
Where:
-
AnV = this compound Value (unitless)[14]
-
25 = Factor to convert the result to 1 g of sample in 100 mL of solution.[10]
-
1.2 = Correction factor for the dilution of the test solution with the reagent.[15]
-
As = Absorbance of the fat solution after reaction with the this compound reagent.[3]
-
Ab = Absorbance of the fat solution before the reaction.[3]
-
m = Mass of the sample in grams (g).[3]
Interpretation of Results
The AnV and TOTOX values provide actionable data for quality control. While specific limits can vary by product type and market, general guidelines are useful for interpretation.[6][18]
| Parameter | Value Range | Interpretation of Oil/Fat Quality |
| AnV | < 10 | Good quality, low level of secondary oxidation.[5][6] |
| 10 - 20 | Acceptable, but indicates some level of oxidation. | |
| > 20 | Poor quality, significant secondary oxidation (rancid).[12] | |
| TOTOX | < 10 | High quality, very fresh.[19][20] |
| 10 - 20 | Acceptable quality.[19][20] | |
| > 20 - 26 | Borderline to poor quality, indicates oxidative damage.[12][19][20] | |
| > 26 | Considered rancid and unsuitable for consumption.[13] |
Note: For specific products like fish oils, which are rich in polyunsaturated fatty acids and oxidize quickly, an AnV below 20 and a TOTOX below 26 are often required industry standards.[5][6][12]
Limitations and Troubleshooting
-
Sample Color: Darkly colored oils and fats can interfere with the analysis, as natural pigments may absorb light at 350 nm, leading to falsely elevated results.[3]
-
Reagent Quality: The purity of the this compound and the freshness of the reagent solution are paramount. A high absorbance in the reagent blank is a key indicator of a degraded reagent.[14]
-
Volatile Aldehydes: The AnV test primarily measures non-volatile aldehydes. Some volatile aldehydes that contribute to rancid aroma may not be fully captured.
-
Troubleshooting:
Conclusion
The this compound Value is an indispensable tool in food quality control, providing a reliable measure of secondary lipid oxidation. When used in conjunction with the Peroxide Value to calculate the TOTOX value, it offers a comprehensive picture of the oxidative state of fats and oils. Adherence to standardized protocols, use of high-purity reagents, and a clear understanding of data interpretation are essential for ensuring product quality, stability, and consumer satisfaction.
References
-
The Analytical Significance of this compound in Food Quality Control. (n.d.). Infinity Group. Retrieved from [Link]
-
What does TOTOX value reveals all about our oils and fats? (2023, September 15). Eurofins Scientific. Retrieved from [Link]
-
This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025, February 24). CDR FoodLab. Retrieved from [Link]
- ISO 6885:2015(E). Animal and vegetable fats and oils — Determination of anisidine value.
-
This compound Value (AnV) test in Fats and Oils. (2016, November 23). CDR FoodLab. Retrieved from [Link]
-
The this compound Value determination against the oxidation in fats and oils. (2014, March 26). CDR FoodLab. Retrieved from [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). Key Diagnostics. Retrieved from [Link]
-
Rancidity in fats and oils: Considerations for analytical testing. (n.d.). EW Nutrition. Retrieved from [Link]
-
TOTOX A-Z: the importance of being fresh. (2025, May 7). NFO by Norwegian Fish Oil. Retrieved from [Link]
-
Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. (2023, November 28). QCL Scientific. Retrieved from [Link]
- AOCS Official Method Cd 18-90, this compound Value. (n.d.). American Oil Chemists' Society.
-
TOTOX Value and its Relationship with Food Oil Rancidity. (2024, April 9). CDR FoodLab. Retrieved from [Link]
-
The TOTOX Value and its Relationship with Food Oil Rancidity. (n.d.). CDR FoodLab. Retrieved from [Link]
-
Crash course on TOTOX value: How fresh is your Omega-3 fish oil? (2025, September 19). Purity & Potency. Retrieved from [Link]
-
Method development and optimization for determination of lipid oxidation in emulsions. (2016, July 5). DiVA portal. Retrieved from [Link]
-
AOCS Official Method Cd 18-90, Reapproved 2024. This compound Value. (n.d.). AOCS Methods. Retrieved from [Link]
-
ISO 6885:2016. Animal and vegetable fats and oils — Determination of anisidine value. (2016, February 15). International Organization for Standardization. Retrieved from [Link]
-
EN ISO 6885:2016. Animal and vegetable fats and oils - Determination of anisidine value. (2016, March 9). Intertek Inform. Retrieved from [Link]
-
AOCS CD 18-90 2017. (n.d.). Scribd. Retrieved from [Link]
-
The Evaluation of Frying Oils with the this compound Value. (n.d.). AOCS. Retrieved from [Link]
- ISO 6885:2016(E). (2016, February 15).
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Determination of anisidine value of red fruit oil under elevated temperature using FTIR spectroscopy and multivariate calibration. (n.d.). IFRJ. Retrieved from [Link]
-
FoodLab Fish Oil Peroxide Value this compound Value & FFA Test. (n.d.). QCL Scientific. Retrieved from [Link]
-
Lab 1 Anisidine Value Using Uv-Vis Intrumentation. (n.d.). Scribd. Retrieved from [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). QCL Scientific. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ew-nutrition.com [ew-nutrition.com]
- 3. crystal-filtration.com [crystal-filtration.com]
- 4. measurlabs.com [measurlabs.com]
- 5. keydiagnostics.com.au [keydiagnostics.com.au]
- 6. qclscientific.com [qclscientific.com]
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- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chinaoils.cn [chinaoils.cn]
- 11. What does TOTOX value reveals all about our oils and fats? - Eurofins Scientific [eurofins.in]
- 12. nfo.hk [nfo.hk]
- 13. nfo.hk [nfo.hk]
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- 18. qclscientific.com [qclscientific.com]
- 19. cdrfoodlab.com [cdrfoodlab.com]
- 20. download.cdrfoodlab.com [download.cdrfoodlab.com]
Application Note: Spectrophotometric Determination of Metal Ions Using p-Anisidine as a Chromogenic Reagent
Abstract
This application note provides a comprehensive guide for the use of p-Anisidine as a chromogenic reagent in the spectrophotometric quantification of metal ions, with a detailed protocol for the determination of Copper(III). Spectrophotometry is a widely adopted analytical technique valued for its simplicity, cost-effectiveness, and sensitivity.[1] this compound serves as an effective reagent, forming distinctly colored complexes with specific metal ions, enabling their visual and quantitative detection.[2] This document outlines the core chemical principles, provides a step-by-step protocol for analysis, discusses method validation for trustworthiness, and addresses potential interferences. The protocols and insights are designed for researchers, quality control analysts, and drug development professionals requiring reliable methods for metal ion analysis.
Principle of Detection: The Chemistry of Color Formation
The utility of this compound (4-methoxyaniline) in metal ion detection stems from its ability to act as a ligand, donating electrons to a metal cation to form a coordination complex.[1] The formation of this new chemical entity alters the electronic structure of the molecule, resulting in a compound that absorbs light in the visible spectrum, thereby appearing colored. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the solution, a relationship governed by the Beer-Lambert Law.[2][3]
For certain transition metals, such as Copper(III), this compound can directly coordinate to form a colored complex. In an acidic medium, the lone pair of electrons on the nitrogen atom of the this compound's amino group forms a coordinate bond with the metal ion. This interaction leads to a ligand-to-metal charge-transfer (LMCT) band in the visible spectrum, producing a distinct color. For instance, the reaction with Cu(III) in a dilute acetic acid medium yields a stable, pink-colored product with a maximum absorbance (λmax) at 533 nm.[2]
In a broader context, this compound is also a precursor for synthesizing more complex ligands, such as Schiff bases.[4][5][6] These Schiff bases, formed by condensing this compound with an aldehyde or ketone, are powerful chelating agents that can form stable, colored complexes with a wide range of metal ions, including Fe(II), Ni(II), Co(II), and Zn(II).[5][6][7]
Caption: Conceptual diagram of this compound coordinating with a metal ion.
Application Protocol: Spectrophotometric Determination of Copper(III)
This protocol provides a validated method for the quantitative determination of Copper(III) ions in aqueous samples.
Scope and Applicability
This method is suitable for determining Cu(III) concentrations in samples where it is the primary analyte of interest. The linear range of this assay should be established as described in section 4.1.
Apparatus and Materials
-
Spectrophotometer (UV-Visible)
-
1 cm path length quartz or glass cuvettes
-
Calibrated volumetric flasks (10 mL, 25 mL, 100 mL)
-
Calibrated micropipettes and analytical balance
-
This compound (4-methoxyaniline), analytical grade
-
Glacial acetic acid
-
Copper(III) standard (e.g., from a certified reference material)
-
Deionized water (Type II or better)
Safety Precautions
-
This compound is highly toxic. It can be fatal if swallowed, inhaled, or in contact with skin. It may also cause damage to organs through prolonged exposure.[2] Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle it with care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Reagent Preparation
-
0.2% (w/v) this compound Solution: In a fume hood, accurately weigh 0.20 g of this compound and dissolve it in 100 mL of deionized water. Gentle heating may be required. Rationale: This concentration provides a sufficient excess of the ligand to ensure complete complexation with the metal ion within the target analytical range.
-
0.03 N Acetic Acid Solution: Add approximately 0.17 mL of glacial acetic acid to a 100 mL volumetric flask partially filled with deionized water. Dilute to the mark with deionized water and mix thoroughly. Rationale: The acidic medium is crucial for the stability and immediate formation of the pink-colored Cu(III)-p-Anisidine complex.[2]
-
Copper(III) Stock Solution (e.g., 100 ppm): Prepare by accurately diluting a certified standard. The stability of Cu(III) solutions can be complex; follow the supplier's instructions for preparation and storage.
-
Copper(III) Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution of the stock solution using 0.03 N Acetic Acid as the diluent.
Experimental Procedure
-
Blank Preparation: Pipette 5.0 mL of 0.03 N Acetic Acid into a 10 mL volumetric flask. Add 1.0 mL of the 0.2% this compound solution. Dilute to the mark with deionized water. This solution is used to zero the spectrophotometer.
-
Calibration Standards: To a series of 10 mL volumetric flasks, pipette 5.0 mL of each Copper(III) working standard.
-
Sample Preparation: Pipette 5.0 mL of the unknown sample solution into a separate 10 mL volumetric flask. If necessary, dilute the sample with 0.03 N Acetic Acid to ensure its concentration falls within the calibration range.
-
Color Development: To each flask (standards and sample), add 1.0 mL of the 0.2% this compound solution. An immediate pink color should develop.[2]
-
Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
-
Incubation: Allow the solutions to stand for 10 minutes at room temperature to ensure the color is stable and fully developed.
-
Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 533 nm.[2] Use the prepared blank solution to zero the instrument (set absorbance to 0.000). Measure and record the absorbance of each standard and the unknown sample.
Caption: Workflow for the spectrophotometric determination of Cu(III).
Data Analysis and Interpretation
-
Construct a Calibration Curve: Plot the absorbance values of the prepared standards (y-axis) against their corresponding concentrations in ppm (x-axis).
-
Perform Linear Regression: The resulting plot should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.
-
Calculate Unknown Concentration: Use the measured absorbance of the unknown sample (y) and the equation from the calibration curve to calculate its concentration (x). Remember to account for any dilution factors used during sample preparation.
Equation: Concentration (ppm) = (Absorbance_sample - c) / m
Table 1: Example Calibration Data for Cu(III) Determination
| Standard Concentration (ppm) | Absorbance at 533 nm |
|---|---|
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.095 |
| 1.0 | 0.192 |
| 2.0 | 0.385 |
| 5.0 | 0.960 |
| 10.0 | 1.915 |
Method Validation and Trustworthiness
A protocol's trustworthiness is established through rigorous validation. Key parameters include selectivity, linearity, and the assessment of potential interferences.
Stoichiometry and Selectivity
The metal-to-ligand ratio in a complex can be confirmed using methods like the Job's plot (method of continuous variation) or the mole-ratio method.[6] These experiments help validate the underlying chemistry of the assay.
Selectivity is a crucial aspect, as other ions in a sample matrix can interfere with the analysis.[1] Potential interfering ions should be tested by preparing a standard solution of the target metal ion and spiking it with various concentrations of other ions. Ascorbic acid or tartaric acid can sometimes be used as masking agents to prevent interference from ions like Fe(III) by forming stable, colorless complexes with them.[3][8]
Limits of Detection (LOD) and Quantification (LOQ)
-
LOD: The lowest concentration of an analyte that can be reliably distinguished from the blank. It is often calculated as 3 times the standard deviation of the blank measurement.[3][9]
-
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the blank measurement.[3][9]
Establishing the LOD and LOQ is essential for understanding the performance limits of the assay and ensuring it is fit for its intended purpose.
Broader Applications: Schiff Base Derivatives
While the direct use of this compound is effective for specific ions like Cu(III), its true versatility is unlocked through its conversion into Schiff base ligands.[2] By condensing this compound with various aldehydes (e.g., salicylaldehyde, 4-methoxybenzaldehyde), researchers can synthesize ligands with tailored properties.[4][5] These Schiff base ligands often act as bidentate or tetradentate chelators, forming highly stable and intensely colored complexes with a range of transition metals, making them excellent candidates for developing new colorimetric sensors.[7][10]
References
-
SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (2021). International Journal in Management and Social Science, 09(11). [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. (2024). ResearchGate. [Link]
-
Synthesis and characterization of some transition metal complexes derived from 5-nitro salicylaldehyde and this compound. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with this compound. (n.d.). European-American Journals. [Link]
-
Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]
-
Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with this compound. (2022). Global Journal of Pure and Applied Chemistry Research, 10(2), 24-33. [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). ResearchGate. [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). Journal of the Bangladesh Chemical Society, 33(1), 51-60. [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2017). Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. This compound: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. eajournals.org [eajournals.org]
- 6. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with this compound - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters [ppj.org.ly]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of p-Anisidine and its Putative Metabolites
Introduction: The Analytical Imperative for p-Anisidine
This compound (4-methoxyaniline) is an aromatic amine primarily utilized as a chemical intermediate in the manufacturing of azo dyes and pigments.[1] Structurally, it is an aniline derivative where a methoxy group replaces the para-hydrogen.[2] While essential in industrial synthesis, this compound poses significant health risks. It is toxic upon exposure through inhalation, ingestion, or skin contact and can induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, headache, and dizziness.[3][4] Chronic exposure may also lead to kidney and liver damage.[4]
Given its toxicological profile and potential for human and environmental exposure, robust and reliable analytical methods are crucial for monitoring this compound in biological matrices (e.g., plasma, urine) and environmental samples.[5] High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for separating, identifying, and quantifying pharmaceuticals and their metabolites due to its high resolution, sensitivity, and reproducibility.[6]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound and its primary metabolites using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers in toxicology, drug development, and environmental science, with a focus on the causality behind experimental choices and adherence to rigorous validation standards as outlined by the International Conference on Harmonisation (ICH).[7][8]
Metabolic Pathways of this compound
The toxicity of this compound is intrinsically linked to its metabolic activation, primarily mediated by cytochrome P450 (P450) enzymes in the liver.[9] While specific literature on this compound's metabolism is less extensive than its ortho-isomer, the pathways can be predicted based on the well-established biotransformation of aromatic amines.[9][10] The key metabolic routes include:
-
N-Oxidation: This is a critical activation step, where P450 enzymes oxidize the amino group to form N-(4-methoxyphenyl)hydroxylamine. This hydroxylamine metabolite is a reactive intermediate capable of forming adducts with macromolecules like DNA, which is a primary mechanism of genotoxicity for many aromatic amines.[9]
-
Ring Hydroxylation: P450 enzymes can also hydroxylate the aromatic ring, leading to the formation of aminophenol derivatives.
-
O-Demethylation: The methoxy group can be cleaved to yield p-aminophenol, a known metabolite.[2]
-
N-Acetylation: A detoxification pathway where N-acetyltransferase (NAT) enzymes acetylate the amino group to form N-acetyl-p-anisidine, a generally less toxic and more water-soluble compound that is readily excreted.
The balance between these activation and detoxification pathways determines the ultimate toxicological outcome. Therefore, a reliable analytical method must be capable of separating and quantifying the parent compound as well as its key metabolites.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocol: HPLC Analysis
This protocol details a robust RP-HPLC method for the simultaneous determination of this compound and its key metabolites. The core principle involves separating the analytes on a nonpolar stationary phase (C18) with a polar mobile phase. The parent compound, being more hydrophobic, will have a longer retention time than its more polar metabolites.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. An Agilent 1200 series or similar is suitable.[11]
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Standards:
-
This compound (≥99% purity)
-
Metabolite standards (e.g., p-Aminophenol, N-acetyl-p-anisidine), if available.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following conditions provide a validated starting point for analysis. Optimization may be required depending on the specific sample matrix and instrument.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15-16 min: 90-10% B; 16-20 min: 10% B | Gradient elution is necessary to resolve polar metabolites (eluting early) and the less polar parent compound (eluting later) in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 240 nm | Provides good sensitivity for this compound and related aromatic amines.[12] A PDA detector can monitor multiple wavelengths. |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and each metabolite standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4 °C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 25, 50 µg/mL) by serially diluting the stock solutions with the initial mobile phase composition (90% A: 10% B). This ensures solvent compatibility with the HPLC method.
Sample Preparation Protocol
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes.
A. Biological Fluids (Plasma, Serum) This protocol utilizes protein precipitation followed by Solid Phase Extraction (SPE), a robust method for cleaning complex biological samples.[13]
-
Protein Precipitation: To 500 µL of plasma, add 1.0 mL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4 °C.
-
SPE Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Carefully load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elution: Elute the analytes with 1.5 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 250 µL of the initial mobile phase. Vortex to dissolve, then transfer to an HPLC vial for analysis.
B. Environmental Water Samples Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient technique for aqueous samples.
-
Sample Preparation: Place 5.0 mL of the water sample into a 10 mL conical centrifuge tube.
-
Extraction: Prepare a mixture of 1.0 mL of methanol (disperser solvent) containing 50 µL of chloroform (extraction solvent). Rapidly inject this mixture into the water sample.
-
Emulsion Formation: A cloudy solution (emulsion) will form. Vortex for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to break the emulsion and sediment the chloroform phase.
-
Collection & Analysis: Carefully collect the sedimented chloroform phase (approx. 20-30 µL) using a microsyringe. Evaporate to dryness and reconstitute in 50 µL of mobile phase for HPLC injection.
Caption: General workflow for HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is a regulatory requirement that formally demonstrates an analytical method is suitable for its intended purpose.[8][14] The following parameters must be assessed.
| Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analytes, and matrix spiked with potential interferents. | No interfering peaks at the retention times of the analytes. Peak purity analysis (if using PDA) should pass. |
| Linearity & Range | Analyze calibration standards at 5-7 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[14] Residuals should be randomly distributed. |
| Accuracy | Analyze blank matrix samples spiked with known analyte concentrations at three levels (low, mid, high) in triplicate. Calculate percent recovery. | Mean recovery should be within 80-120% for each level.[15] |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2% for repeatability.[7] RSD ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N = 3) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (S/N = 10) or the concentration at which acceptable precision and accuracy are achieved. | The lowest concentration that can be quantified with acceptable precision (e.g., RSD ≤ 10%) and accuracy. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., ±2°C in column temp, ±0.1 in pH, ±5% in organic mobile phase composition) and assess the impact on results. | Retention times and peak areas should not be significantly affected, demonstrating the method's reliability during routine use. |
Data Analysis and Metabolite Identification
For routine quantification, analyte peaks are identified by comparing their retention times to those of authenticated standards. Concentration is calculated from the linear regression equation derived from the calibration curve.
In metabolic studies where standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[16] High-resolution MS (HRMS) provides accurate mass data, allowing for the determination of elemental composition. Tandem MS (MS/MS) fragments the molecule, providing structural information that aids in definitive identification.[17][18] The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation pattern provides the highest confidence in metabolite identification.[19]
Conclusion
This application note provides a detailed and validated RP-HPLC method suitable for the quantitative analysis of this compound and its primary metabolites in diverse matrices. The protocol emphasizes robust sample preparation and adherence to international validation guidelines to ensure data integrity. The described workflow can be readily implemented in research and quality control laboratories to support toxicological assessments, pharmacokinetic studies, and environmental monitoring of this important industrial chemical.
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Introduction: The Versatility of the Azomethine Bridge
An Application Guide to the Synthesis and Utility of Schiff Bases Derived from p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), represent a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1] Their preparative accessibility and the stability of the resulting imine bond have established them as privileged scaffolds in numerous scientific domains.[2] They serve as critical intermediates in organic synthesis, ligands in coordination chemistry, and, most notably, as foundational structures in the development of novel therapeutic agents.[3][4]
This guide focuses specifically on Schiff bases synthesized from this compound (4-methoxyaniline). The presence of the electron-donating methoxy (-OCH₃) group on the aromatic ring of this compound not only influences the electronic properties of the final Schiff base but also often enhances its biological activity. The resulting compounds and their metal complexes have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and antioxidant activities, making them highly relevant to drug discovery and development pipelines.[2][5][6][7]
Herein, we provide a comprehensive overview of the synthesis of this compound-derived Schiff bases, moving beyond simple procedural lists to explain the causality behind experimental choices. We present validated protocols, from conventional heating to modern green chemistry techniques, and detail the analytical methods required to ensure structural integrity and purity.
Part 1: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and often catalyzed by the presence of a weak acid or base.[8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Reaction Mechanism
The formation of the imine bond proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated (often by an acid catalyst or another amine molecule), turning the hydroxyl group into a better leaving group (water).[9] Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine).
The overall reaction is driven to completion by the removal of water, either through azeotropic distillation, the use of a dehydrating agent, or simply by evaporation.[2]
Rationale for Reagent Selection
-
This compound: As the primary amine, this compound provides the nucleophilic nitrogen center. Its methoxy group is an electron-donating group, which increases the nucleophilicity of the amine and can influence the electronic structure and stability of the final product.
-
Carbonyl Compound: Both aromatic and aliphatic aldehydes and ketones can be used.[8] Aromatic aldehydes, such as benzaldehyde, salicylaldehyde, and their derivatives, are very common reactants. The electronic nature of substituents on the aldehyde ring can impact reaction rates; electron-withdrawing groups can make the carbonyl carbon more electrophilic and speed up the initial attack.[10] Ketones are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic.[8]
Part 2: Experimental Protocols
The choice of synthetic methodology depends on available equipment, desired reaction time, and commitment to green chemistry principles. We present three reliable methods for synthesizing Schiff bases from this compound.
Protocol 2.1: Conventional Synthesis via Reflux
This is the classic and most widely used method. It is robust and generally provides good yields, though it requires longer reaction times and bulk solvents.
Rationale: Heating the reaction mixture in a suitable solvent provides the necessary activation energy for the reaction to proceed. The use of a reflux condenser prevents the loss of solvent and reactants due to evaporation, allowing the reaction to be maintained at the solvent's boiling point for an extended period. A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate-limiting nucleophilic attack.[11]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent (e.g., 30 mL of ethanol or methanol).[12]
-
Addition of Carbonyl: To this solution, add an equimolar amount (10 mmol) of the desired aldehyde or ketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[13]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then dry it in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[14]
Protocol 2.2: Microwave-Assisted Green Synthesis
Microwave-assisted synthesis is a powerful green chemistry technique that dramatically reduces reaction times from hours to minutes and often increases yields.[15][16]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules (dielectric heating).[11] This efficient energy transfer leads to a significant acceleration of the reaction rate compared to conventional heating. Many reactions can be performed in minimal solvent or even under solvent-free conditions, reducing chemical waste.[16]
Step-by-Step Protocol:
-
Reagent Mixing: In a microwave-safe reaction vessel, combine this compound (5 mmol) and the desired aldehyde/ketone (5 mmol).
-
Catalysis (Optional): Add one drop of glacial acetic acid. For a solvent-free approach, the reactants can be mixed neat. Alternatively, a minimal amount of a polar solvent like ethanol or DMF can be added.[11]
-
Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power level (e.g., 200-400 W) for 30 seconds to 5 minutes.[11][16] It is advisable to use short irradiation intervals (e.g., 30 seconds) with intermittent cooling to avoid excessive pressure buildup.
-
Completion Monitoring: Monitor the reaction's progress via TLC after each irradiation cycle.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. If a solvent was used, cool in an ice bath. If performed neat, add a small amount of ethanol to the solidified mass and triturate to obtain a solid.
-
Purification: Filter the product, wash with cold ethanol, and dry. Recrystallize if necessary.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3–6 hours | 4–8 minutes | [17] |
| Typical Yield | 64–76% | 89–96% | [17] |
| Solvent Usage | High | Low to None | [11][16] |
| Energy Input | High (prolonged heating) | Low (short bursts) | [11] |
Protocol 2.3: Ultrasound-Assisted Synthesis
Sonochemistry offers another environmentally benign route, using the energy of ultrasound to drive chemical reactions.
Rationale: Ultrasound irradiation works through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, creating immense energy for chemical reactions to occur at an accelerated rate, even at room temperature.[1][18] This method often results in high yields in very short reaction times.[19]
Step-by-Step Protocol:
-
Mixing: In an Erlenmeyer flask, mix equimolar amounts of this compound (10 mmol) and the aldehyde/ketone (10 mmol) in 15-20 mL of ethanol.[19]
-
Sonication: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture for 10-20 minutes at room temperature.[19]
-
Monitoring: Check for the completion of the reaction by TLC.
-
Isolation and Purification: Upon completion, evaporate the solvent. The resulting solid product can be purified by washing with cold ethanol and recrystallization.[19]
Part 3: Structural Characterization and Validation
Confirming the identity and purity of the synthesized Schiff base is a critical, self-validating step. Spectroscopic methods are indispensable for this purpose.[20]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the primary tool for confirming the formation of the imine bond. The key is to observe the disappearance of reactant peaks and the appearance of the characteristic product peak.[5]
-
Disappearance of N-H stretch: The N-H stretching bands of the primary amine (this compound), typically seen as a doublet around 3300-3400 cm⁻¹, will disappear.
-
Disappearance of C=O stretch: The strong carbonyl (C=O) stretching band from the aldehyde or ketone reactant, usually found between 1690-1740 cm⁻¹, will be absent in the product spectrum.[5]
-
Appearance of C=N stretch: A new, strong absorption band corresponding to the azomethine (C=N) group will appear in the region of 1600-1630 cm⁻¹ .[5][21] This is the most definitive evidence of Schiff base formation.
| Functional Group | Reactant | Wavenumber (cm⁻¹) | Product | Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | This compound | 3323-3347 | Absent | - | [5] |
| Carbonyl (C=O) | Aldehyde | ~1712 | Absent | - | [5] |
| Azomethine (C=N) | Absent | - | Schiff Base | ~1620 | [5][21][22] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of protons in the molecule, confirming the overall structure.
-
Azomethine Proton (-CH=N-): The most diagnostic signal is a singlet for the proton attached to the imine carbon, which typically appears downfield in the δ 8.0-9.0 ppm range.[21]
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group from the this compound moiety will be observed around δ 3.8 ppm .[23]
-
Aromatic Protons: The protons on the aromatic rings will appear as a complex series of multiplets in the δ 6.8-8.0 ppm region.
-
The broad signal for the -NH₂ protons of this compound will be absent in the final product spectrum.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Azomethine (-CH=N-) | 8.0 - 9.0 | Singlet (s) | [21] |
| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet (m) | [23] |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | [21][23] |
Part 4: Applications in Drug Development
The true value of this compound-derived Schiff bases for researchers in drug development lies in their diverse and potent biological activities. The imine linkage is crucial for their biological action.[2] Furthermore, these Schiff bases can act as versatile ligands, forming stable complexes with transition metals, which often leads to enhanced biological potency compared to the free ligand.[8][24]
Antimicrobial Activity
Schiff bases derived from this compound have shown significant activity against a range of bacterial and fungal strains.[3] For example, compounds tested against Staphylococcus aureus, Escherichia coli, and Candida albicans have demonstrated notable zones of inhibition.[8] The mechanism is often attributed to the azomethine nitrogen, which can interfere with normal cell processes. Chelation with metal ions can further enhance this activity by increasing the lipophilicity of the molecule, allowing it to penetrate microbial cell membranes more effectively.[24]
Anticancer Activity
A growing body of evidence highlights the potential of this compound Schiff bases as anticancer agents.[25] They have been shown to exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[4][26] The proposed mechanisms include DNA binding and cleavage, induction of apoptosis, and the generation of reactive oxygen species (ROS).[4][7] One study reported an LC₅₀ value of 18.66 ppm in a toxicity test, indicating significant potential for anticancer applications.[5]
Conclusion
The synthesis of Schiff bases from this compound offers a facile and versatile route to a class of compounds with immense chemical and pharmacological importance. By understanding the underlying reaction mechanism, researchers can choose from a variety of synthetic protocols—from time-honored reflux methods to rapid and efficient green alternatives like microwave and ultrasound irradiation—to best suit their laboratory's needs. Rigorous characterization via FT-IR and ¹H NMR spectroscopy is essential for validating the successful formation of the desired imine product. The broad-spectrum biological activities of these compounds, particularly their antimicrobial and anticancer properties, underscore their significance as valuable scaffolds for professionals in drug discovery and development.
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Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes. (n.d.). CABI Digital Library. Available at: [Link]
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Which solvents should I use to recrystalize this compound and DNP individually? (2023). ResearchGate. Available at: [Link]
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This compound release study by hydrolysis of Schiff bases in homogeneous media. (2023). ResearchGate. Available at: [Link]
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Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. (2021). ResearchGate. Available at: [Link]
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The green synthesis of oligo(azomethine)s based on this compound and o-anisidine: reaction conditions, electrochemical and thermal properties. (n.d.). Taylor & Francis Online. Available at: [Link]
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Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with this compound. (n.d.). EA Journals. Available at: [Link]
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Synthesis and Antimicrobial Studies of o-Anisidine-Isatin Derived Schiff Base and Its Metal Complexes. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]
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FT-IR spectra of control and treated (T1 and T2) this compound. (n.d.). ResearchGate. Available at: [Link]
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Comparative study of conventional and microwave-assisted synthesis of some Schiff bases and their potential as antimicrobial agents. (2011). ResearchGate. Available at: [Link]
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Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis and characterization of some transition metal complexes derived from 5-nitro salicylaldehyde and this compound. (2014). ResearchGate. Available at: [Link]
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Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. (2024). Springer. Available at: [Link]
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Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with this compound. (2022). Global Journal of Pure and Applied Chemistry Research. Available at: [Link]
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New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2019). PeerJ. Available at: [Link]
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1H NMR, Diffused Reflectance, Thermal Studies, ESR and Anti Microbial Activities of Schiff Base Derived from 5-Nitro Salicylaldehyde and this compound. (2015). ResearchGate. Available at: [Link]
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Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. (2015). Der Pharma Chemica. Available at: [Link]
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Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). National Institutes of Health. Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. Available at: [Link]
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Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. (2021). Semantic Scholar. Available at: [Link]
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Synthesis of Schiff Bases under Ultrasound-Irradiation. (2007). Journal of the Chinese Chemical Society. Available at: [Link]
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Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. (2024). Polish Journal of Chemical Technology. Available at: [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Tikrit Journal of Pure Science. Available at: [Link]
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The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. (2011). Der Pharma Chemica. Available at: [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Available at: [Link]
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Ultrasound assisted Schiff base metal complexes, organic reactions and nano-particles synthesis study -A Review. (2020). Quest Journals. Available at: [Link]
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Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2021). Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERISATION, AND ANTICANCER AND ANTIOXIDANT ACTIVITIES OF NOVEL COMPLEXES OF PALLADIUM AND AN ORGANIC SCHIFF-BAS. (2020). Semantic Scholar. Available at: [Link]
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Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry. Available at: [Link]
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Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. (2020). Egyptian Journal of Chemistry. Available at: [Link]
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Synthesis and characterization of novel Schiff base ligands. (2019). International Journal of Chemical Studies. Available at: [Link]
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Application Notes & Protocols: p-Anisidine as a Reagent for Detecting Unsaturated Aldehydes
Introduction: The Significance of Secondary Oxidation and Its Detection
In the realms of drug development, food science, and materials chemistry, the oxidative stability of lipids and lipid-containing formulations is a critical parameter governing shelf-life, efficacy, and safety. Lipid peroxidation, a complex process, unfolds in two primary stages. The initial phase, or primary oxidation, results in the formation of odorless and tasteless hydroperoxides. However, it is the subsequent secondary oxidation that gives rise to a host of volatile compounds, including unsaturated aldehydes, which are notorious for contributing to rancidity and off-flavors.[1][2] The quantification of these secondary oxidation products, therefore, offers a more insightful "history" of the oxidative state of a sample.[3]
The p-Anisidine Value (AnV) assay is a widely recognized spectrophotometric method for the selective determination of these deleterious aldehydes, principally 2-alkenals and 2,4-dienals.[4][5][6] This application note provides a comprehensive guide to the principles, protocols, and data interpretation of the this compound assay, tailored for researchers, scientists, and professionals in drug development and quality control.
The Chemical Principle: Unveiling the Reaction
The core of the this compound assay lies in the specific and colorimetric reaction between this compound (4-methoxyaniline) and α,β-unsaturated aldehydes.[7] This reaction proceeds via a Schiff base formation, a condensation reaction between a primary amine (this compound) and a carbonyl group (the aldehyde).[8][9] The resulting Schiff base is a chromophore that exhibits a distinct absorbance maximum, allowing for its quantification.
The reaction is typically carried out in a non-polar solvent like isooctane, with this compound dissolved in glacial acetic acid.[1][10] The acetic acid acts as a catalyst for the dehydration step in the Schiff base formation.[11]
The Reaction Mechanism can be visualized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the electrophilic carbonyl carbon of the unsaturated aldehyde.
-
Formation of a Carbinolamine Intermediate: This initial attack forms an unstable carbinolamine intermediate.[11]
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable imine, or Schiff base, which is the colored product measured.[11]
The intensity of the color produced is directly proportional to the concentration of unsaturated aldehydes in the sample.
Experimental Workflow: A Visual Guide
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the determination of the this compound Value.
Caption: Experimental workflow for this compound Value determination.
Detailed Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the determination of the this compound Value, based on established methods such as the AOCS Official Method Cd 18-90.[1][2][3]
Reagents and Materials
| Reagent/Material | Specifications | Storage/Handling Notes |
| This compound | Analytical Reagent Grade | Store in a dark bottle at 0-4°C.[10] Discard if coloration (grey or pink) is observed.[10] Can be purified by recrystallization if necessary.[10] |
| Isooctane (2,2,4-Trimethylpentane) | Spectrophotometric Grade | Flammable. Store in a cool, well-ventilated area. |
| Glacial Acetic Acid | Analytical Reagent Grade | Corrosive. Handle with appropriate personal protective equipment (PPE). |
| Volumetric Flasks | Class A | Ensure cleanliness and proper calibration. |
| Pipettes | Calibrated | Use appropriate volume ranges for accurate dispensing. |
| Spectrophotometer | Capable of measuring at 350 nm | Calibrate the instrument before use. |
| Cuvettes | 1 cm path length, quartz or glass | Ensure cuvettes are clean and free of scratches. |
Reagent Preparation
This compound Reagent (0.25% w/v in Glacial Acetic Acid):
-
Accurately weigh 0.25 g of this compound.
-
Dissolve the this compound in 100 mL of glacial acetic acid in a volumetric flask.
-
Mix thoroughly until the solid is completely dissolved.
-
Store this solution in a dark, airtight container. It is recommended to prepare this solution fresh.
Sample Preparation
-
Accurately weigh an appropriate amount of the oil or fat sample into a 25 mL volumetric flask. The sample weight will depend on the expected level of oxidation. A common starting point is 1.00 g.[4]
-
Dissolve the sample in isooctane and make up to the 25 mL mark. Mix well to ensure homogeneity.
Experimental Procedure
-
Blank Preparation:
-
Pipette 5 mL of the isooctane (without the sample) into a test tube.
-
Add 1 mL of the this compound reagent.
-
Mix thoroughly.
-
-
Sample Measurement (Absorbance before reaction - Ab):
-
Pipette 5 mL of the sample solution (prepared in the "Sample Preparation" step) into a test tube.
-
Add 1 mL of glacial acetic acid (without this compound).
-
Mix thoroughly.
-
Measure the absorbance of this solution at 350 nm using isooctane as the reference. This reading is Ab.
-
-
Sample Reaction and Measurement (Absorbance after reaction - As):
-
Pipette 5 mL of the sample solution into another test tube.
-
Add 1 mL of the this compound reagent.
-
Mix thoroughly.
-
Measure the absorbance of this solution at 350 nm using the blank solution (prepared in step 1) as the reference. This reading is As.
-
Data Analysis and Interpretation
The this compound Value (AnV) is calculated using the following formula, as defined by convention:[4]
AnV = 25 × (1.2 × As - Ab) / m
Where:
-
As = Absorbance of the sample solution after reaction with the this compound reagent.
-
Ab = Absorbance of the sample solution before reaction with the this compound reagent.
-
m = Mass of the sample in grams.
-
1.2 is a correction factor for the dilution of the test solution.[10]
Interpretation of Results:
A higher this compound Value indicates a greater concentration of unsaturated aldehydes and, consequently, a higher level of secondary oxidation.[5] The acceptable limits for AnV can vary depending on the product and its intended application. For instance, for fish oils, a this compound value below 30 is often required, while other sectors may necessitate a value of less than 10.[2][6]
It is crucial to note that the this compound Value provides a measure of secondary oxidation. For a comprehensive assessment of the overall oxidative status, it is often paired with the Peroxide Value (PV) test, which measures primary oxidation products.[12]
Method Validation and Trustworthiness
The protocol described herein is a self-validating system when performed with care and adherence to good laboratory practices. Key aspects that ensure the trustworthiness of the results include:
-
Use of a Blank: The blank corrects for any absorbance from the reagents themselves.
-
Measurement of Ab: This initial absorbance reading accounts for any background color from the sample itself, which is particularly important for dark-colored oils.[1]
-
Standardized Reaction Time: The 10-minute incubation period ensures consistent and complete reaction.[1][2]
-
Instrument Calibration: Regular calibration of the spectrophotometer is essential for accurate absorbance readings.
Limitations and Considerations
While the this compound assay is a robust method, it is important to be aware of its limitations:
-
Interference from Colored Samples: Darkly colored oils and fats can have high background absorbance at 350 nm, which may interfere with the accuracy of the measurement.[1] The inclusion of the Ab measurement helps to mitigate this.
-
Specificity: The test is primarily sensitive to α,β-unsaturated aldehydes. Other carbonyl compounds may also react, but to a lesser extent.[12]
Conclusion: A Powerful Tool for Quality Assessment
The this compound Value assay is an indispensable tool for researchers, scientists, and drug development professionals for assessing the secondary oxidation status of lipids and lipid-containing products. By providing a quantitative measure of unsaturated aldehydes, the AnV offers critical insights into the quality, stability, and shelf-life of a wide range of materials. Adherence to the detailed protocols and a thorough understanding of the underlying chemical principles will ensure the generation of accurate and reliable data, contributing to the development of safe and effective products.
References
-
CDR FoodLab®. (2016, November 23). This compound Value (AnV) test in Fats and Oils. Retrieved from [Link]
-
International Organization for Standardization. (2015). ISO 6885:2015(E) Animal and vegetable fats and oils — Determination of anisidine value. Retrieved from [Link]
-
EW Nutrition. (n.d.). Rancidity in fats and oils: Considerations for analytical testing. Retrieved from [Link]
-
AOCS. (n.d.). This compound Value. AOCS Methods. Retrieved from [Link]
-
CDR FoodLab®. (2025, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]
-
CDR FoodLab®. (2014, March 26). The this compound Value determination against the oxidation in fats and oils. Retrieved from [Link]
-
QCL Scientific. (2023, November 28). Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. Retrieved from [Link]
-
QCL Scientific. (n.d.). Checking Oxidation in Fats & Oils by this compound Value. Retrieved from [Link]
-
Sari, Y. P., et al. (2025, August 6). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. ResearchGate. Retrieved from [Link]
-
Anveshana's International Journal of Research in Engineering and Applied Sciences. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. Retrieved from [Link]
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- 2. qclscientific.com [qclscientific.com]
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- 4. This compound Value [library.aocs.org]
- 5. cdrfoodlab.com [cdrfoodlab.com]
- 6. qclscientific.com [qclscientific.com]
- 7. measurlabs.com [measurlabs.com]
- 8. This compound: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
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- 11. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 12. ew-nutrition.com [ew-nutrition.com]
Revolutionizing Lipid Oxidation Analysis: A Guide to the CDR FoodLab Method for Rapid p-Anisidine Value Determination
For researchers, scientists, and professionals in drug development and food quality assurance, the accurate assessment of lipid oxidation is paramount. Secondary oxidation products, particularly aldehydes, are key indicators of rancidity, impacting product stability, sensory attributes, and overall quality. The p-Anisidine Value (p-AV) remains a critical measure for quantifying these compounds. This document provides a detailed exploration of the CDR FoodLab® method, a modern, rapid, and reliable alternative to the conventional AOCS Official Method Cd 18-90 for p-AV determination.
The Imperative of Monitoring Secondary Oxidation
Lipid oxidation is a complex cascade of chemical reactions initiated by factors such as light, heat, and the presence of metal ions. This process unfolds in two primary stages:
-
Primary Oxidation: The initial phase involves the formation of hydroperoxides. While these compounds are odorless, their quantification through the Peroxide Value (PV) test offers a snapshot of the early stages of oxidation.
-
Secondary Oxidation: As oxidation progresses, the unstable hydroperoxides decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds.[1] These molecules are largely responsible for the undesirable rancid flavors and odors in fats and oils.[1]
The this compound Value specifically measures the concentration of aldehydes, offering a retrospective view of the oil's oxidative history.[2][3] A low p-AV is indicative of good quality oil, whereas a high value suggests significant secondary oxidation and potential rancidity.[4] This makes p-AV a crucial parameter in quality control for a wide range of products, from edible oils and fats to pharmaceutical formulations containing lipid excipients.
The Underlying Chemistry: Unmasking Aldehydes
The determination of the this compound Value is based on a well-established chemical reaction. The reagent, this compound (4-methoxyaniline), reacts with the carbonyl group of aldehydes present in the sample.[5] This reaction, a nucleophilic attack by the amino group of this compound on the aldehyde's carbonyl carbon, results in the formation of a Schiff base (an imine) and a water molecule.[1]
The resulting Schiff base possesses a conjugated system that absorbs light in the UV-visible spectrum, allowing for its quantification via spectrophotometry.[5] The intensity of the color produced is directly proportional to the amount of aldehydes in the sample. The CDR FoodLab® system leverages this principle, measuring the absorbance at 366 nm to determine the this compound Value.[2][6]
Caption: Reaction of this compound with an aldehyde to form a quantifiable Schiff base.
A Paradigm Shift: The CDR FoodLab® Advantage
The traditional AOCS Official Method Cd 18-90 for p-AV determination, while being the reference standard, presents several challenges. It is a time-consuming procedure (often exceeding 10 minutes per sample) and necessitates the handling of hazardous and potentially carcinogenic chemicals like isooctane and acetic acid in a laboratory setting with a fume hood.[4]
The CDR FoodLab® system offers a streamlined and safer approach, transforming p-AV testing into a rapid, on-the-line quality control tool. This innovative system is composed of a thermostated analyzer utilizing photometric technology with LED emitters and ready-to-use, pre-filled reagent kits with a shelf-life of 12 months.[2][7]
| Feature | AOCS Official Method Cd 18-90 | CDR FoodLab® Method |
| Analysis Time | >10 minutes | ~1 minute[2] |
| Reagents | Isooctane, Glacial Acetic Acid, this compound | Pre-filled, low-toxicity reagent vials |
| Toxicity | Use of toxic and potentially carcinogenic solvents | Reduced toxicity, safer for operators[8] |
| Equipment | Spectrophotometer, fume hood, laboratory glassware | Self-contained, pre-calibrated analyzer[3][7] |
| Sample Volume | Grams | Microliters (20 µL)[6] |
| User Expertise | Requires skilled laboratory personnel | Can be operated by non-specialized staff[9] |
| Calibration | Regular calibration of spectrophotometer required | System is pre-calibrated[3] |
Validated Performance: Trust in the Data
The reliability of the CDR FoodLab® method is substantiated by independent validation studies. A comparative analysis conducted by the international reference laboratory Campden BRI demonstrated an excellent correlation between the CDR FoodLab® method and the Campden BRI method (TES-AC-360) for this compound determination. The study yielded a correlation coefficient (R²) of 0.9942, indicating a very strong agreement between the two methods.[2] This high degree of correlation affirms the accuracy and trustworthiness of the CDR FoodLab® system for routine quality control.
Experimental Protocol: this compound Value Determination with CDR FoodLab®
The CDR FoodLab® protocol is designed for simplicity and speed, enabling real-time decision-making in a production environment.
5.1. Instrumentation and Reagents
-
CDR FoodLab® or CDR FoodLab® Junior Analyzer
-
CDR FoodLab® this compound Value test kit (Code *300500 for 100 tests or *300503 for 10 tests)[2]
-
Precision micropipette for sample addition
5.2. Sample Preparation
-
For liquid fats and oils, no sample preparation is required.
-
For solid fats at room temperature, the sample must be melted prior to analysis. The sample should be collected when it is uniformly melted and still warm.
5.3. Step-by-Step Procedure
The analysis is a kinetic measurement with a total time of approximately one minute.[2]
-
Reagent Incubation: Place the pre-filled cuvette into one of the incubation cells of the CDR FoodLab® analyzer, which is thermostated at 37°C.
-
Sample Addition: Using a precision pipette, add the required volume of the oil or fat sample to the reagent in the cuvette.
-
Mixing: Close the cuvette with the provided cap and mix the contents thoroughly by inversion.
-
Measurement: Immediately place the cuvette into the measurement cell of the analyzer.
-
Data Acquisition: The CDR FoodLab® analyzer automatically measures the change in absorbance at 366 nm and calculates the this compound Value.[2][6] The result is then displayed on the screen.
Caption: Streamlined workflow for p-AV analysis using the CDR FoodLab® system.
Conclusion: Advancing Quality Control with Rapid and Reliable Analysis
The CDR FoodLab® method for this compound Value testing represents a significant advancement in the field of lipid oxidation analysis. By providing a rapid, user-friendly, and safer alternative to traditional methods, it empowers researchers, scientists, and quality control professionals to monitor product quality with greater efficiency and confidence. The strong correlation with reference methods underscores its accuracy and reliability, making it an invaluable tool for ensuring product stability, optimizing shelf-life, and maintaining the highest standards of quality in the pharmaceutical and food industries.
References
- AOCS. (n.d.). AOCS Official Method Cd 18-90: this compound Value. American Oil Chemists' Society.
-
CDR FoodLab®. (2014, March 26). The this compound Value determination against the oxidation in fats and oils. Retrieved from [Link]
-
CDR FoodLab®. (2016, November 23). This compound Value (AnV) test in Fats and Oils. Retrieved from [Link]
- CDR FoodLab®. (n.d.). FoodLab Fat Analysis methods.
- QCL Scientific. (2017, February). Assessment of the CDR FoodLab®.
-
CDR FoodLab®. (2025, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]
-
QCL Scientific. (n.d.). FoodLab Fish Oil Peroxide Value this compound Value & FFA Test. Retrieved from [Link]
- Key Diagnostics. (n.d.). CDR FoodLab for oils and fats.
-
Etcon Analytical. (n.d.). Analyzer for Nut and Seed Products I CDR FoodLab. Retrieved from [Link]
-
CDR FoodLab®. (2022, May 27). Comparison study between CDR FoodLab® and reference methods for fats and oils. Retrieved from [Link]
-
CDR FoodLab®. (2016, November 23). This compound Value test in fried snacks - Analysis Systems of CDR FoodLab® Line. YouTube. Retrieved from [Link]
-
Labstellar.de. (n.d.). CDR FoodLab this compound VALUE Test Kit. Retrieved from [Link]
- QCL Scientific. (n.d.). Checking Oxidation in Fats & Oils by this compound Value.
-
ResearchGate. (2025, August 7). 1H NMR approach as an alternative to the classical this compound value method. Retrieved from [Link]
Sources
- 1. crystal-filtration.com [crystal-filtration.com]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. qclscientific.com [qclscientific.com]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. resources.cdrfoodlab.com [resources.cdrfoodlab.com]
- 6. keydiagnostics.com.au [keydiagnostics.com.au]
- 7. youtube.com [youtube.com]
- 8. etconanalytical.com [etconanalytical.com]
- 9. cdrfoodlab.com [cdrfoodlab.com]
Troubleshooting & Optimization
Navigating Pigment Interference in p-Anisidine Value Testing: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in lipid oxidation analysis: the interference of pigments in the p-Anisidine value (p-AV) test. Here, we provide in-depth, experience-based solutions and troubleshooting strategies in a direct question-and-answer format to ensure the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound value (p-AV) and what does it measure?
The this compound value is a measure of the secondary oxidation products, primarily aldehydes (such as 2-alkenals and 2,4-dienals), in fats and oils.[1][2][3][4] These secondary oxidation products are responsible for the rancid flavors and odors in oxidized oils.[5][6][7] Therefore, the p-AV test provides an indication of the oxidative history and stability of an oil.[8][9] A lower this compound value generally signifies better quality oil.[3]
Q2: How do pigments interfere with the p-AV test?
The standard p-AV test is a spectrophotometric method. It relies on the reaction between this compound and aldehydes to form a yellowish Schiff base, which absorbs light at a specific wavelength (typically 350 nm).[1][5][10] Pigmented or dark-colored oils can inherently absorb light in the same wavelength range, leading to a high background absorbance.[5] This spectral overlap makes it difficult to accurately measure the absorbance solely attributable to the this compound-aldehyde reaction product, resulting in falsely elevated and inaccurate p-AV readings.[5][6]
Troubleshooting Guide: Pigment Interference
Q3: My p-AV results for a colored oil sample are unexpectedly high and inconsistent. What could be the cause and how can I fix it?
This is a classic sign of pigment interference. The inherent color of your sample is likely contributing to the absorbance reading at 350 nm, leading to an overestimation of the aldehyde content.
Causality: The spectrophotometer measures the total absorbance at 350 nm. In a pigmented sample, this reading is a composite of the absorbance from the this compound-aldehyde reaction product and the absorbance from the sample's natural pigments. The official calculation for p-AV is designed to subtract the initial absorbance of the oil solution, but intense coloration can still lead to inaccuracies.
Workflow for Mitigation:
Here is a logical workflow to diagnose and address this issue:
Sources
- 1. This compound Value [library.aocs.org]
- 2. chinaoils.cn [chinaoils.cn]
- 3. qclscientific.com [qclscientific.com]
- 4. measurlabs.com [measurlabs.com]
- 5. crystal-filtration.com [crystal-filtration.com]
- 6. ew-nutrition.com [ew-nutrition.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. cdrfoodlab.com [cdrfoodlab.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Troubleshooting p-Anisidine Value (p-AV) Results
Welcome to the technical support center for the p-Anisidine Value (p-AV) assay. This guide is designed for researchers, scientists, and quality control professionals in the pharmaceutical and food industries who rely on accurate measurements of lipid oxidation. As a measure of secondary oxidation products, the p-AV test is a critical tool for assessing the quality, stability, and degradation history of fats and oils.[1][2][3]
Inaccurate results can compromise product safety, lead to misinterpreted stability data, and cause unnecessary rejection of valuable batches. This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues encountered during p-AV testing.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format. Each answer provides a root cause analysis and a step-by-step solution.
Q1: Why are my reagent blank values too high, and how do I correct this?
An elevated reagent blank is one of the most frequent issues in p-AV testing and directly compromises the accuracy of your results. Official methods, such as those from the AOCS and ISO, state that if the absorbance of the blank exceeds 0.200, the this compound reagent should be purified or replaced.[4][5]
Root Causes and Solutions:
-
Degraded this compound Reagent: The this compound chemical itself is sensitive to light and oxidation.[6] Over time, it can darken from a cream color to a pink or grey hue, indicating degradation and leading to high background absorbance.[4][5]
-
Solution: Always store this compound crystals in a dark bottle at low temperatures (0–4 °C).[4][5] If the crystals are discolored, they must be purified. A standard purification protocol involves dissolving the reagent in hot water, treating it with sodium sulfite and activated charcoal to remove oxidation products, and then recrystallizing it by cooling.[4][5]
-
-
Contaminated Solvent (Glacial Acetic Acid): The glacial acetic acid used to prepare the this compound solution can become contaminated with aldehydes or other reactive impurities, especially if the bottle has been open for a long time or stored improperly.
-
Solution: Use a fresh bottle of high-purity, analytical grade glacial acetic acid with a water content not exceeding 0.1%.[5] Do not use acetic acid that has been open for an extended period for preparing fresh this compound reagent.
-
-
Improper Reagent Preparation and Handling: The this compound reagent solution is only stable for a short period.
Q2: My p-AV results are unexpectedly high. What are the potential causes?
Unexpectedly high p-AV results suggest an elevated level of secondary oxidation products (aldehydes) but can also stem from analytical errors.
Root Causes and Solutions:
-
Advanced Sample Oxidation: This is the most straightforward cause. The sample has genuinely undergone significant secondary oxidation. This is common in oils with a high degree of polyunsaturated fatty acids, those stored improperly (e.g., exposed to light, heat, or oxygen), or those that are past their shelf life.[2][8]
-
Solution: Review the sample's history, storage conditions, and handling procedures. For a complete picture of the oil's oxidative state, it is recommended to also measure the Peroxide Value (PV), which assesses primary oxidation products.[9][10] A high p-AV with a low PV can indicate an oil that was highly oxidized in the past, where the initial hydroperoxides have already decomposed.[2]
-
-
Sample Matrix Interference: Highly colored or dark samples can absorb light at the 350 nm wavelength used for the measurement, leading to artificially inflated results.[9][10][11]
-
Solution: The p-AV calculation inherently corrects for background absorbance by measuring the oil solution before and after adding the this compound reagent. However, for extremely dark oils, the background absorbance may be so high that it compromises the spectrophotometer's linear range.[11] If this is suspected, consider using a more dilute sample solution and adjust the calculation accordingly. Modern analytical systems using LED light sources with narrower bandwidths can also help reduce this interference.[11]
-
-
Procedural Errors:
-
Incorrect Reaction Time: The reaction between this compound and aldehydes requires a specific incubation time. According to official methods, this is precisely 10 minutes.[5][12] Deviating from this can lead to incomplete or excessive reaction.
-
Incorrect Temperature: The reaction should occur at a controlled ambient temperature (e.g., 23 ± 3 °C).[4][5] Higher temperatures can accelerate the reaction rate, potentially leading to higher absorbance values.
-
Solution: Ensure all reagents and samples are equilibrated to room temperature before starting the assay and conduct the incubation away from heat sources.
-
-
Q3: My results are inconsistent and not reproducible. Where should I start looking for errors?
Poor reproducibility points to variability in the analytical process. A systematic approach is needed to identify the source of the inconsistency.
Troubleshooting Steps for Poor Reproducibility:
| Potential Cause | Investigation & Solution |
| Inhomogeneous Sample | Solid fats must be completely melted and homogenized before sampling.[3] For liquid oils, ensure the sample is well-mixed, as oxidation products can sometimes concentrate. |
| Pipetting/Volumetric Errors | Inaccurate pipetting of the sample solution, solvent, or this compound reagent is a major source of error. The 5:1 ratio of sample solution to reagent is critical. |
| Action: Calibrate all pipettes and volumetric flasks.[12] Use positive displacement pipettes for viscous oils to ensure accurate dispensing. | |
| Cuvette Mismatch/Contamination | Using different or dirty cuvettes for the blank and sample measurements can introduce significant error.[13] |
| Action: Use a matched pair of high-quality quartz or glass cuvettes.[12] Clean cuvettes thoroughly between readings. Always measure the blank and sample in the same cuvette, ensuring the orientation in the spectrophotometer is identical for each reading.[13] | |
| Instrument Drift | The spectrophotometer's lamp or detector may be unstable, causing the baseline to drift over time. |
| Action: Allow the spectrophotometer to warm up for the manufacturer-recommended time. Re-blank the instrument frequently, especially during long analytical runs.[14] |
Q4: I obtained a negative p-AV result. Is this possible and what does it mean?
A negative p-AV result is scientifically implausible but can occur due to specific analytical artifacts. The value is calculated from the difference in absorbance before and after the reaction; a negative result means the absorbance decreased after adding the this compound reagent.
Root Causes and Solutions:
-
High Sample Turbidity: If the initial oil-solvent mixture is slightly turbid or contains suspended particles, it can scatter light, leading to a falsely high initial absorbance reading (Ab). Adding the this compound reagent (which is in glacial acetic acid) can sometimes clarify the solution, causing the final absorbance reading (As) to be lower than the initial one.
-
Very Low Oxidation Levels: In extremely fresh, low-oxidized oils, the actual change in absorbance upon reaction is very small.[15] In such cases, minor instrument noise or blank instability can result in a reading that is slightly negative.
-
Solution: First, confirm the issue is not turbidity. Then, re-blank the spectrophotometer and re-run the sample carefully. If the negative result is very close to zero (e.g., -0.1 to -0.5), it is often an indication that the true p-AV is negligible and can be reported as zero.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound value test?
The this compound value (p-AV) test is a colorimetric method used to measure the content of secondary oxidation products in fats and oils.[1][8][16] During lipid oxidation, primary products (hydroperoxides) decompose to form secondary products, including various aldehydes (especially 2-alkenals and 2,4-dienals) and ketones.[2][11][17] These compounds are responsible for the rancid flavors and odors in degraded oils.[18]
The test principle is based on the reaction of the this compound reagent with these aldehydic compounds to form a yellowish Schiff base, which absorbs light at 350 nm.[11][18] The intensity of the color, measured by a spectrophotometer, is proportional to the amount of aldehydes present.[18]
Q2: How should I properly prepare and store samples and reagents?
Proper storage is crucial for maintaining the integrity of both your samples and the analytical reagents.
-
Samples (Oils/Fats): Store samples in airtight containers, protected from light and heat, to prevent further oxidation. If long-term storage is required, flushing the container with an inert gas (like nitrogen) and refrigerating or freezing the sample is recommended.
-
This compound Crystals: This is the most critical reagent. Store in a tightly sealed, dark glass bottle at 0–4 °C.[4][5][6] The cream-colored crystals should not be used if they show any pink, grey, or brown discoloration.[4][5]
-
Solvents (Isooctane, Glacial Acetic Acid): Use high-purity, analytical grade solvents. Keep bottles tightly sealed to prevent contamination from air and moisture. Isooctane should have a very low absorbance in the UV range.[19]
Q3: What are the critical parameters for the spectrophotometer setup?
-
Wavelength: The measurement must be performed at 350 nm .[6][12][20]
-
Cuvettes: Use 1.00 cm path length cuvettes.[12] Quartz cuvettes are preferred for their superior transparency in the UV range, but high-quality glass cuvettes are also acceptable. Ensure they are a matched pair.
-
Blanking: The spectrophotometer must be properly blanked. The "sample blank" or initial reading (Ab) uses the solvent (isooctane) to zero the instrument.[12] The "reagent blank" (As for the blank) uses the solvent reacted with the this compound reagent to correct for any absorbance from the reagent itself.[12]
Part 3: Visual Aids & Diagrams
Chemical Principle of the p-AV Reaction
The diagram below illustrates the core chemical reaction where this compound reacts with an aldehyde (a secondary oxidation product) to form a colored Schiff base, which is the basis for the spectrophotometric measurement.
Caption: Reaction of this compound with an aldehyde to form a chromophore.
Troubleshooting Workflow for Inaccurate p-AV Results
This flowchart provides a logical path to diagnose and resolve common issues encountered during p-AV analysis.
Caption: A logical workflow for diagnosing inaccurate p-AV results.
Part 4: References
-
CDR FoodLab®. (2016, November 23). This compound Value (AnV) test in Fats and Oils.
-
International Organization for Standardization. (2016, February 15). ISO 6885:2016(E).
-
American Oil Chemists' Society. (Reapproved 2017). AOCS Official Method Cd 18-90: this compound Value.
-
International Organization for Standardization. (2016). ISO 6885: Animal and vegetable fats and oils — Determination of anisidine value.
-
American Oil Chemists' Society. This compound Value page 1 - AOCS Methods Home.
-
International Organization for Standardization. (2015). ISO/FDIS 6885:2015(E).
-
American Oil Chemists' Society. This compound Value - AOCS Methods Home.
-
DiVA portal. (2016, July 5). Method development and optimization for determination of lipid oxidation in emulsions.
-
QCL Scientific. Checking Oxidation in Fats & Oils by this compound Value.
-
Benchchem. Addressing reagent blank issues in colorimetric GOT assays.
-
CDR FoodLab®. (2024, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods.
-
CDR FoodLab®. (2014, March 26). The this compound Value determination against the oxidation in fats and oils.
-
EW Nutrition. Rancidity in fats and oils: Considerations for analytical testing.
-
Intertek Inform. (2016, March 9). Animal and vegetable fats and oils - Determination of anisidine value (ISO 6885:2016).
-
CDR PalmOilTester. (2016, November 23). This compound Value (AnV) Analysis in Palm Oil.
-
Quora. (2016, April 17). What purpose does the blank solution serve in spectrophotometry?.
-
ChemicalBook. This compound CAS#: 104-94-9.
-
iTeh Standards. (2006, June 1). ISO 6885:2006.
-
The Analytical Significance of this compound in Food Quality Control.
-
Measurlabs. This compound Value Determination for Fats and Oils.
-
ResearchGate. (2021, October 26). Why could an empty test tube on a spectrophotometer produce a higher absorbance than the blank?.
-
PubChem. This compound | C7H9NO | CID 7732.
-
Ucallmlabs. (2024, February 8). How Does a Blank Improve Spectrophotometry Results?.
-
ResearchGate. (2022, December 13). How to set a this compound procedure without negative values as results?.
-
Eppendorf US. (2019, November 3). The Blank in Photometry.
-
Eurofins USA. (2024, July 31). Rancidity and 5 Tests You Need to Know.
Sources
- 1. cdrfoodlab.com [cdrfoodlab.com]
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- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. chinaoils.cn [chinaoils.cn]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. measurlabs.com [measurlabs.com]
- 9. ew-nutrition.com [ew-nutrition.com]
- 10. Rancidity and 5 Tests You Need to Know - Eurofins USA [eurofinsus.com]
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- 13. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 14. quora.com [quora.com]
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- 16. diva-portal.org [diva-portal.org]
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- 18. nbinno.com [nbinno.com]
- 19. intertekinform.com [intertekinform.com]
- 20. This compound Value [library.aocs.org]
Technical Support Center: Optimizing p-Anisidine Reagent Stability and Storage
Welcome to the technical support center dedicated to the optimal use and stability of p-Anisidine reagent. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible results in their analytical workflows, particularly in the assessment of secondary oxidation products in fats, oils, and related matrices. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned pink/grey. Can I still use it?
A1: A pink or grey discoloration in solid this compound indicates oxidation and degradation of the reagent.[1][2] Using discolored this compound will lead to high blank absorbance values and inaccurate results. It is strongly recommended to use only cream-colored crystals for reagent preparation.[1][2][3] However, if procuring a new batch is not immediately possible, a purification protocol can be employed as a temporary solution.
Q2: What is the recommended procedure for purifying discolored this compound?
A2: Both the AOCS Official Method Cd 18-90 and ISO 6885 provide a purification procedure.[1][2][3] Dissolve 4.0 g of the discolored this compound in 100 mL of water at 75°C. Add 0.5 g of sodium sulfite and 2.0 g of activated carbon, then stir for five minutes. Filter the hot solution through a medium retention filter paper. Cool the filtrate to 0°C and let it stand for at least four hours to allow for crystallization. The purified crystals can then be collected by filtration, washed with a small amount of ice-cold water, and dried in a vacuum desiccator.[1][2][3]
Q3: How should I properly store solid this compound?
A3: To maintain its stability, solid this compound should be stored in a tightly closed, dark bottle in a cool, dry, and well-ventilated area, ideally at a temperature between 0°C and 4°C.[1][2][3][4][5] It is crucial to protect it from light and moisture to prevent oxidation.[3][5]
Q4: I've prepared the this compound reagent solution. How long is it stable?
A4: The this compound reagent, typically a 0.25% solution in glacial acetic acid, has a limited lifespan and should be prepared fresh on the day of use.[1][6] Any unused reagent should be discarded at the end of the day.[1][6] Before use, it's essential to check the absorbance of the reagent against the solvent (e.g., isooctane); if the absorbance is too high (some methods specify >0.2), the reagent should be discarded.[1][2]
Q5: What is the scientific reason for the instability of the this compound solution?
A5: this compound is an aromatic amine, which is susceptible to oxidation. In solution, especially when exposed to light and air, it can undergo oxidative degradation, leading to the formation of colored impurities. This degradation compromises the reagent's ability to react specifically with aldehydes, leading to inaccurate measurements. The use of glacial acetic acid as a solvent provides an acidic environment that can help to stabilize the amine to some extent, but the solution remains sensitive to environmental factors.
Troubleshooting Guide
Problem 1: High Blank Absorbance
-
Symptom: The absorbance of the blank solution (reagent and solvent without the sample) at 350 nm is above the recommended limit (e.g., >0.2).
-
Probable Causes:
-
Degraded solid this compound: The starting material was discolored (pink or grey), indicating oxidation.[1][2][3]
-
Contaminated solvent: The solvent (e.g., isooctane or glacial acetic acid) may be contaminated or of an inappropriate grade.[1][2] Isooctane should have an absorbance not exceeding 0.01 against water between 300 nm and 380 nm.[1][2]
-
Improperly prepared or stored reagent solution: The solution was not freshly prepared or was exposed to strong light.[1][6]
-
-
Solutions:
-
Always use cream-colored, high-purity this compound crystals.[3] If necessary, purify the reagent as described in FAQ 2.
-
Use only analytical grade solvents and verify their purity by measuring their absorbance against a reference (e.g., water).
-
Prepare the this compound reagent solution fresh daily and store it in a dark bottle, protected from light, until use.[1]
-
Problem 2: Inconsistent or Non-Reproducible Results
-
Symptom: Repeated analyses of the same sample yield significantly different this compound values.
-
Probable Causes:
-
Reagent instability: The this compound solution may be degrading over the course of the experiments.
-
Variable reaction time: The time between adding the reagent and measuring the absorbance is not being strictly controlled. The reaction time is critical and is typically specified as 10 minutes in standard methods.[3][7]
-
Temperature fluctuations: The reaction is temperature-sensitive. Performing the assay at inconsistent temperatures can affect the reaction rate.
-
Pipetting errors: Inaccurate volumes of the sample solution or reagent will lead to variability.
-
-
Solutions:
-
Prepare a fresh batch of this compound reagent.
-
Use a calibrated timer to ensure a consistent reaction time for all samples and standards.[3]
-
Perform the reaction in a temperature-controlled environment.
-
Calibrate pipettes regularly and use consistent pipetting techniques.
-
Problem 3: Phase Separation Upon Reagent Addition
-
Symptom: When the this compound reagent (in glacial acetic acid) is added to the oil sample dissolved in isooctane, two distinct layers form.[8]
-
Probable Causes:
-
Solvent immiscibility: Glacial acetic acid and isooctane have limited miscibility. While the small volume of the reagent should be soluble in the larger volume of the sample solution, high concentrations of certain compounds in the oil sample might reduce this solubility.
-
High water content: The presence of water in the glacial acetic acid or the oil sample can exacerbate phase separation. The water content of glacial acetic acid should not exceed 0.1%.[1]
-
-
Solutions:
Data Summary and Protocols
Table 1: Storage and Stability of this compound
| Form | Recommended Storage Conditions | Shelf Life | Quality Check |
| Solid this compound | 0-4°C, in a tightly sealed, dark container, protected from light and moisture.[1][2][3] | Stable for up to 1 year if stored correctly and remains cream-colored.[3] | Visually inspect for color change (should be cream-colored).[1][2][3] |
| This compound Reagent Solution (0.25% in Glacial Acetic Acid) | Prepared fresh daily. Store in a dark bottle, protected from light.[1][6] | Discard after one day of use.[1][6] | Check absorbance against the solvent; discard if >0.2.[1][2] |
Experimental Workflow
Workflow for this compound Reagent Preparation and Quality Control
This workflow outlines the critical steps from receiving solid this compound to its use in an assay, incorporating essential quality control checks.
Sources
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- 7. crystal-filtration.com [crystal-filtration.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: p-Anisidine Value (p-AV) Analysis
Welcome to the technical support center for p-Anisidine Value (p-AV) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with complex samples. Here, we move beyond standard protocols to address a critical and often underestimated challenge: matrix effects . These effects occur when components within a sample interfere with the analytical signal, leading to inaccurate quantification of secondary oxidation products.[1][2][3]
This resource provides in-depth troubleshooting guides, field-proven mitigation strategies, and detailed FAQs to help you achieve accurate and reproducible p-AV results.
Section 1: Troubleshooting Guide: Navigating Matrix Effects in p-AV Analysis
Matrix effects can manifest in various ways, often leading to questionable data and experimental setbacks. This section provides a systematic approach to identifying, understanding, and mitigating these interferences.
The Chemistry at a Glance: The this compound Reaction
The this compound Value (p-AV) test quantifies secondary oxidation products, primarily 2-alkenals and 2,4-dienals, which are responsible for rancid off-flavors in fats and oils.[4][5] The assay is based on the reaction between this compound and these aldehydic compounds, which forms a yellowish Schiff base that absorbs light at 350 nm.[6][7] The intensity of the color, measured by a spectrophotometer, is proportional to the amount of these aldehydes present.[8][9]
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. fiveable.me [fiveable.me]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.aocs.org [library.aocs.org]
- 7. crystal-filtration.com [crystal-filtration.com]
- 8. chinaoils.cn [chinaoils.cn]
- 9. cdrfoodlab.com [cdrfoodlab.com]
Technical Support Center: Overcoming p-Anisidine Solubility Challenges
Welcome to the technical support guide for handling p-Anisidine, a versatile intermediate crucial in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] A common bottleneck encountered by researchers is the compound's limited solubility in various reaction media. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these challenges effectively, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) on this compound Solubility
This section addresses fundamental questions regarding the solubility characteristics of this compound.
Q1: What is the baseline solubility of this compound in common lab solvents?
A1: this compound is a crystalline solid that is only sparingly soluble in water but shows significantly better solubility in many organic solvents.[1][2] Its solubility is governed by the "like dissolves like" principle; the polar amino group allows for some interaction with polar solvents, while the aromatic ring and methoxy group favor less polar organic media.[3]
Solubility Data for this compound
| Solvent | Solubility (g/L) | Temperature (°C) | Comments | Source(s) |
| Water | 21 | 20 | Sparingly or moderately soluble. Often insufficient for many reaction concentrations. | [4][5][6] |
| Ethanol | 304.63 | 25 | Very soluble. | [5] |
| Methanol | 226.5 | 25 | Very soluble. | [5] |
| Diethyl Ether | Very Soluble | Ambient | A good non-polar, aprotic solvent choice. | [4] |
| Acetone | Soluble | Ambient | A common polar, aprotic solvent option. | [6] |
| Benzene | Soluble | Ambient | A non-polar aromatic solvent. | [6] |
| Hexane | Limited | Ambient | Solubility is quite limited in non-polar aliphatic solvents. | [3] |
Q2: My this compound appears as a grey or brown solid. Does this affect its solubility?
A2: Commercial this compound can appear as a grey-brown solid due to air oxidation.[2] While this oxidation does not typically alter the bulk solubility properties significantly, for high-purity applications, purification may be necessary. Distillation under reduced pressure is an effective method to obtain a white, colorless solid.[7] The material is also known to darken in storage without a loss of purity.[4]
Q3: How does temperature impact the solubility of this compound?
A3: As with most solids, the solubility of this compound generally increases with temperature.[8] Applying gentle heat can be a simple and effective first step to dissolve the reagent in a given solvent, provided the reaction conditions are compatible with elevated temperatures. However, be aware that this compound may be sensitive to heat, which could lead to degradation or discoloration.[4]
Q4: How does pH influence the solubility of this compound?
A4: The pH of the medium has a profound effect on this compound's solubility in polar, protic solvents like water. As an aromatic amine, this compound is a weak base (pKa of its conjugate acid is 5.34).[6] In acidic conditions, the amino group is protonated to form the p-anisidinium salt (e.g., p-anisidinium hydrochloride). This ionic salt is significantly more soluble in water than the neutral free base.[3] This principle is fundamental to many troubleshooting strategies.
Part 2: Troubleshooting Guide - Practical Solubilization Strategies
This section provides a structured approach to solving solubility issues during your experiment.
Caption: Decision workflow for selecting a this compound solubilization strategy.
Q5: I'm performing a diazotization reaction in an aqueous medium and the this compound won't dissolve. What should I do?
A5: This is a classic scenario where pH adjustment is the ideal solution. Diazotization reactions are typically carried out in cold, acidic conditions (e.g., with HCl and sodium nitrite).[9] The acid serves a dual purpose: it acts as a reactant to generate nitrous acid and it protonates the this compound, forming the highly water-soluble p-anisidinium chloride salt.[3]
Protocol 1: Solubilization of this compound for Aqueous Diazotization
-
Setup: In a reaction vessel equipped with a stirrer and thermometer, add the required volume of water and cool it in an ice bath to 0-5 °C.
-
Acidification: Slowly add the required molar equivalents of concentrated hydrochloric acid to the cold water with stirring.
-
Addition of this compound: While maintaining the temperature between 0-5 °C, add the solid this compound portion-wise to the stirred acidic solution.
-
Verification: Stir for 10-15 minutes. The this compound should completely dissolve to give a clear solution of its hydrochloride salt.[9]
-
Proceed: The resulting clear, cold solution is now ready for the dropwise addition of the sodium nitrite solution to form the diazonium salt.
Q6: My synthesis requires a non-polar, aprotic solvent, but this compound is insoluble. How can I proceed?
A6: When pH adjustment is not an option, using a co-solvent is an excellent strategy. The principle is to add a minimal amount of a miscible solvent in which this compound is highly soluble (like ethanol or acetone) to the primary reaction solvent.[10][11] This modifies the overall polarity of the medium just enough to dissolve the reagent.
Protocol 2: Using a Co-Solvent to Enhance Solubility
-
Solvent Selection: Choose a co-solvent that is miscible with your primary reaction solvent and is known to dissolve this compound well (e.g., ethanol, methanol, acetone).[5] Ensure the co-solvent will not interfere with your reaction chemistry.
-
Initial Dissolution: In a separate flask, dissolve the required mass of this compound in the minimum possible volume of the chosen co-solvent. Gentle warming may be applied if necessary.
-
Transfer: Add this concentrated solution of this compound to your main reaction vessel containing the primary solvent and other reagents.
-
Observation: The this compound should remain in solution in the mixed-solvent system. If precipitation occurs, a small, incremental addition of the co-solvent may be required.
-
Consideration: Be mindful that the co-solvent may alter the reaction kinetics or pathway. It is advisable to run a small-scale trial first.
Part 3: Advanced Techniques for Heterogeneous Systems
For particularly challenging reactions where the above methods are unsuitable, more advanced techniques can be employed.
Q7: My reaction involves an aqueous inorganic base and this compound in an immiscible organic solvent. How can I facilitate this reaction?
A7: This is an ideal scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur.[12] For reactions involving anionic nucleophiles, quaternary ammonium salts (e.g., tetrabutylammonium bromide) are common catalysts.[12][13]
The PTC creates an ion pair with the aqueous reactant, and the catalyst's lipophilic alkyl groups shuttle this pair into the organic phase, allowing it to react with the dissolved this compound.[14][15] This technique can dramatically increase reaction rates, improve yields, and eliminate the need for harsh, single-phase solvent systems.[13]
Caption: Simplified mechanism of phase-transfer catalysis in a biphasic system.
Q8: Are there "green" solvent alternatives that can improve this compound solubility?
A8: Yes, Ionic Liquids (ILs) are emerging as promising alternatives. ILs are salts with melting points below 100 °C that can be designed to have specific physicochemical properties.[16][17] Recently, p-anisidinium-based ionic liquids have been synthesized, demonstrating that the this compound structure itself can be incorporated into an ionic liquid framework.[16][17] Using an IL as the reaction medium can provide a non-volatile, thermally stable environment where reactants like this compound exhibit enhanced solubility.[17][18] This is a rapidly developing field offering potential for green and efficient chemical processes.
Part 4: Safety Considerations
Handling this compound requires strict adherence to safety protocols due to its toxicity.
-
Toxicity: this compound is toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[19] It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[19] Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust.[19] Keep containers tightly closed and store them away from light, moisture, and incompatible materials like strong oxidizing agents and acids (unless intentionally used for solubilization).[4][19]
-
Disposal: Dispose of waste according to local, state, and federal regulations. This compound is very toxic to aquatic life.[21]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Solubility of Things. This compound. [Link]
-
Wikipedia. This compound. [Link]
-
Solubility of Things. 4-Anisidine. [Link]
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Scent.vn. This compound (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. [Link]
-
SD Fine-Chem. This compound Safety Data Sheet. [Link]
-
LookChem. This compound. [Link]
-
ChemBK. This compound HYDROCHLORIDE. [Link]
-
American Institute of Chemists. starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]
-
JSciMed Central. Should “Ionic Liquids” also be used for Solid Ionic Compounds? Synthesis and Characterization of p-Anisidinium-Based Ionic Compounds. [Link]
-
JSciMed Central. Should “Ionic Liquids” also be used for Solid Ionic Compounds? Synthesis and Characterization of p-Anisidinium. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
PubChem. 4-Anisidine hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Quora. Why does 4-Methoxyaniline or this compound undergo diazotization most readily?. [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
ResearchGate. Effect of heat and light on changes in this compound number. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
ResearchGate. Which solvents should I use to recrystalize this compound and DNP individually?. [Link]
-
ResearchGate. Effect of temperature on the reaction rate of formation of p‐anisidine.... [Link]
-
CDR FoodLab®. (2025, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods. [Link]
-
ResearchGate. Synthesis and antibacterial studies of p-anisidinium-based ionic liquids: Experimental, DFT calculations and molecular docking. [Link]
-
AOCS. This compound Value page 2 - AOCS Methods Home. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Azo Dye Synthesis with this compound-3-Sulfonic Acid. [Link]
-
The Pharma Innovation Journal. (2015, December 14). Various techniques for solubility enhancement: An overview. [Link]
-
ResearchGate. Can anybody help with the following problem regarding formation of the Diazonium salt?. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
CUTM Courseware. Solubility Enhancement Technique. [Link]
-
Sugar. Why does 4-Methoxyaniline or this compound undergo diazotization most readily?. [Link]
-
CDR FoodLab®. (2014, March 26). The this compound Value determination against the oxidation in fats and oils. [Link]
-
MDPI. Preparation of Human Milk Substitute Fat by Physical Blending and Its Quality Evaluation. [Link]
-
PMC - NIH. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. [Link]
-
PMC - NIH. (2020, June 29). Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil. [Link]
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- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]
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- 15. biomedres.us [biomedres.us]
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- 18. researchgate.net [researchgate.net]
- 19. chemicalbook.com [chemicalbook.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: p-Anisidine Value (AnV) Assays
Welcome to the technical support center for p-Anisidine (p-AnV) assays. This guide is designed for researchers, scientists, and quality control professionals to troubleshoot and resolve common issues related to background absorbance, ensuring accurate and repeatable measurement of secondary lipid oxidation.
Troubleshooting Guide: High Background Absorbance
High background absorbance is one of the most common issues affecting the accuracy of the this compound assay. It can mask the true signal from the analyte-reagent reaction, leading to erroneous results. This guide provides a systematic approach to identifying and eliminating the source of the interference.
Q1: My reagent blank absorbance is above the recommended limit (>0.200 AU). What are the causes and how do I fix it?
A high reagent blank indicates an issue with the reagents or solvent, not the sample. The reagent blank consists of the solvent (e.g., isooctane) and the this compound reagent. According to official methods like AOCS Cd 18-90, this value should not exceed 0.200 AU when measured at 350 nm[1][2].
Probable Causes:
-
Degraded this compound Reagent: The this compound compound is light-sensitive and prone to oxidation, which causes it to darken and absorb at 350 nm[1][2].
-
Contaminated Solvent: The solvent (typically isooctane or n-hexane) may contain impurities that absorb UV light[1][3].
-
Impure Glacial Acetic Acid: The acetic acid used to prepare the this compound solution may be contaminated or have a high water content, affecting the reaction[2].
Step-by-Step Solutions:
-
Verify Solvent Purity:
-
Action: Measure the absorbance of your solvent (e.g., isooctane) in a 1 cm quartz cuvette at 350 nm, using high-purity water or air as the reference.
-
Acceptance Criteria: The absorbance should be zero or very close to it (e.g., <0.01 AU)[3][4]. If it's high, either use a new bottle of analytical grade solvent or purify the existing solvent by passing it through a column of silica gel[2].
-
-
Assess and Prepare Fresh this compound Reagent:
-
Visual Inspection: Examine the solid this compound crystals. They should be cream-colored. If they are pink, grey, or brown, the reagent has degraded and must be purified or replaced[4][5].
-
Storage: Always store solid this compound in a dark, sealed container at low temperatures (0-4°C)[1][4][5].
-
Reagent Preparation: Prepare the this compound solution fresh on the day of use, as it has a limited life[5]. Protect it from strong light during and after preparation[5]. A common preparation is a 0.25% (w/v) solution in glacial acetic acid[6].
-
-
Perform Reagent Purification (If Necessary):
Q2: My sample blank absorbance is high, but my reagent blank is acceptable. What does this mean?
A high sample blank (oil dissolved in solvent, without this compound reagent) points to interferences from the sample itself. This is particularly common in dark-colored or crude oils[7].
Probable Causes:
-
Intrinsic Color: Natural pigments (e.g., carotenoids, chlorophyll) in the oil absorb light in the 350 nm region, creating a high background that interferes with the measurement[7].
-
Sample Turbidity: The sample may be hazy or contain suspended particles that scatter light, leading to artificially high absorbance readings[8][9][10].
Step-by-Step Solutions:
-
Address Intrinsic Color:
-
The this compound value is calculated based on the increase in absorbance after adding the reagent. The formula inherently subtracts the initial sample absorbance (Ab) from the final absorbance (As)[7].
-
Formula: p-AnV = (1.2 * As - Ab) / m (simplified, check specific method for exact constants).
-
If the initial absorbance (Ab) is extremely high, it can push the final reading (As) beyond the linear range of the spectrophotometer (typically >2.0 AU), compromising accuracy[8][11].
-
Action: If you suspect this is the case, prepare a more dilute solution of the oil and re-run the assay. Adjust the final calculation to account for the new dilution factor.
-
-
Eliminate Turbidity:
-
Action: Ensure your sample is perfectly clear and dry before analysis[6][12]. If the oil-solvent mixture appears cloudy, it must be clarified.
-
Methods:
-
Filtration: Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove particulates.
-
Centrifugation: Centrifuge the sample to pellet suspended matter and carefully pipette the clear supernatant for analysis[8].
-
-
Experimental Workflow & Protocols
Protocol 1: Reagent Quality Control Check
This protocol validates the suitability of your solvent and newly prepared this compound reagent before running samples.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for a stable baseline[13]. Set the wavelength to 350 nm.
-
Solvent Check:
-
Reagent Blank Check:
-
Pipette 5 mL of isooctane into a test tube.
-
Add exactly 1 mL of your freshly prepared this compound reagent. Mix well.
-
Transfer the solution to a 1 cm cuvette.
-
Measure the absorbance at 350 nm against a pure isooctane blank.
-
Result: Absorbance must be ≤ 0.200 AU[1][4][5]. If it is higher, the this compound reagent must be discarded and prepared again, potentially with purified this compound crystals[4][5].
-
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing the source of high background absorbance.
Caption: Troubleshooting workflow for high absorbance in this compound assays.
Frequently Asked Questions (FAQs)
Q: What is the chemical basis of the this compound assay? A: The this compound assay quantifies secondary oxidation products in fats and oils, primarily aldehydes like 2-alkenals and 2,4-dienals[1][14][15]. The this compound (4-methoxyaniline) reagent reacts with the aldehyde groups on these molecules to form a Schiff base[7]. This newly formed compound has a distinct yellow color and absorbs light at 350 nm, and the intensity of this absorbance is proportional to the amount of aldehydes present[16][17].
Caption: Reaction of this compound with an aldehyde to form a colored product.
Q: Why is the reaction time of exactly 10 minutes critical? A: The formation of the Schiff base is a time-dependent reaction. Official methods, such as AOCS Cd 18-90 and ISO 6885, specify a precise reaction time (e.g., 10 minutes) to ensure that the reaction has proceeded to a consistent and reproducible endpoint before the absorbance is measured[1][5][6]. Deviating from this time will lead to variability in results.
Q: Can I use plastic cuvettes for this assay? A: No. The assay measures absorbance at 350 nm, which is in the ultraviolet (UV) range. Standard plastic and glass cuvettes absorb UV light and will give erroneous readings[13]. You must use quartz cuvettes, which are transparent in this wavelength range[11][13].
Q: My final this compound value is negative. What happened? A: A negative value can occur, especially in very fresh or low-oxidation oils, if the absorbance of the sample without the this compound reagent (Ab) is higher than the absorbance after the reaction (As)[10]. This can be due to complex interactions or if the initial background from the oil is very high and slightly diluted upon adding the reagent. Ensure all other sources of error (reagent quality, blanking procedure) are eliminated. If the issue persists, it suggests the level of secondary oxidation is negligible or below the detection limit of the assay under those conditions[10].
Summary of Quality Control Parameters
| Parameter | Specification | Rationale | Reference |
| Solvent Absorbance | ≤ 0.01 AU vs. water at 350 nm | Ensures the solvent does not contribute to background absorbance. | [3][4] |
| Reagent Blank Absorbance | ≤ 0.200 AU vs. solvent at 350 nm | Confirms the purity and stability of the this compound reagent solution. | [1][4][5] |
| This compound Crystals | Cream-colored, not pink/grey/brown | Visual indicator of reagent purity and absence of oxidative degradation. | [4][5] |
| Spectrophotometer Cuvettes | 1.00 cm path length, Quartz | Required for accurate measurements in the UV spectrum (350 nm). | [11][13] |
| Reaction Time | Exactly 10 minutes (or as per method) | Ensures consistent and reproducible reaction completion for comparability. | [1][5][6] |
References
- 1. chinaoils.cn [chinaoils.cn]
- 2. library.aocs.org [library.aocs.org]
- 3. intertekinform.com [intertekinform.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. library.aocs.org [library.aocs.org]
- 7. crystal-filtration.com [crystal-filtration.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. scribd.com [scribd.com]
- 13. hinotek.com [hinotek.com]
- 14. bbsq.bs [bbsq.bs]
- 15. qclscientific.com [qclscientific.com]
- 16. nbinno.com [nbinno.com]
- 17. This compound Value [library.aocs.org]
Technical Support Center: Purification of p-Anisidine for Sensitive Applications
From the Desk of a Senior Application Scientist
Welcome to the technical support center for p-Anisidine. As a critical intermediate and reagent in pharmaceutical synthesis, dye manufacturing, and sensitive analytical applications, the purity of this compound is paramount to ensuring the accuracy, reproducibility, and safety of your results.[1][2] Commercial grades of this compound often contain impurities from synthesis or degradation products from storage, such as oxidation products, which can manifest as a distinct discoloration from the ideal colorless or white crystalline solid.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and detailed protocols for purifying this compound to the high standards required for sensitive applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the handling and purification of this compound in a direct question-and-answer format.
Question 1: My this compound has a pink, brown, or even black color. What causes this, and how can I remove the color?
Answer: This discoloration is a classic sign of degradation, primarily due to aerial oxidation.[3] Aromatic amines like this compound are susceptible to oxidation when exposed to air (oxygen) and light, forming highly colored polymeric impurities. The presence of trace metal impurities can also catalyze this process.
Causality: The amino group (-NH₂) is an electron-donating group, which activates the aromatic ring and makes it susceptible to oxidation. This process forms complex colored species.
Solutions:
-
Recrystallization with Decolorizing Agents (for moderate discoloration): This is an effective method for removing colored impurities. The ISO 6885 standard provides a validated protocol for this purpose.[5]
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. Sodium sulfite acts as a reducing agent, converting some colored oxidized species back to the colorless amine form.[5]
-
Protocol: A detailed, step-by-step protocol for recrystallization is provided in the "Detailed Purification Protocols" section below.
-
-
Vacuum Distillation (for severe discoloration or highest purity): This is the most effective method for obtaining high-purity, colorless this compound, as it separates the volatile product from non-volatile polymeric impurities and salts.[3]
-
Mechanism: this compound has a high boiling point (243 °C at atmospheric pressure), and heating it to this temperature would cause significant decomposition.[6] Distillation under reduced pressure lowers the boiling point to a temperature where the compound is stable, allowing it to be purified without degradation.
-
Protocol: A detailed protocol for vacuum distillation is provided in the "Detailed Purification Protocols" section.
-
Question 2: I am experiencing a very low yield after recrystallizing my this compound. What am I doing wrong?
Answer: Low yield during recrystallization is a common issue that can typically be traced to a few key experimental steps.
Common Causes & Solutions:
-
Using Too Much Solvent: The goal is to create a saturated solution at the solvent's boiling point. If you add too much solvent, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.
-
Solution: Add the hot solvent portion-wise to the this compound, stirring and heating, until the solid just dissolves.[1] Avoid adding a large excess.
-
-
Cooling the Solution Too Quickly: Rapid cooling (e.g., immediately placing the flask in an ice bath) leads to the formation of very small, often impure crystals and can trap impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the recovery of the purified product.[1]
-
-
Premature Crystallization During Hot Filtration: If the solution cools during the hot filtration step (to remove charcoal or other solids), the product will crystallize on the filter paper or in the funnel, leading to significant loss.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. It can be helpful to place a small amount of the hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor and prevent premature crystallization.
-
Question 3: My purified this compound discolors again within a few days of storage. How can I ensure its long-term stability?
Answer: The stability of purified this compound is highly dependent on storage conditions due to its sensitivity to air and light.[7]
Causality: As an aromatic amine, even high-purity this compound will oxidize upon exposure to oxygen and UV light.
Optimized Storage Protocol:
-
Container: Store in an amber glass bottle to protect it from light.[5]
-
Atmosphere: For maximum stability, flush the container with an inert gas (e.g., nitrogen or argon) before sealing to displace air. This is crucial for sensitive applications.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (0-4 °C) is recommended.[5]
-
Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[7]
Decision-Making for Purification
Choosing the right purification technique depends on the initial state of your material and the purity required for your application. The following flowchart can guide your decision.
Caption: Decision flowchart for selecting a this compound purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization for Decolorization and Purification
This protocol is adapted from established methods and is effective for removing moderate discoloration and improving purity.[5]
Materials:
-
Crude or discolored this compound
-
Deionized water
-
Activated charcoal
-
Sodium sulfite (Na₂SO₃)
-
Erlenmeyer flasks, Buchner funnel, filter flask, filter paper
-
Heating source (hot plate)
Step-by-Step Methodology:
-
Dissolution: In a fume hood, for every 4 grams of this compound, add 100 mL of deionized water to an Erlenmeyer flask. Heat the suspension to 75 °C with stirring.[5]
-
Decolorization & Reduction: To the hot solution, add 2 grams of activated charcoal (adsorbs colored impurities) and 0.5 grams of sodium sulfite (a mild reducing agent).[5]
-
Hot Filtration: Stir the mixture for 5 minutes at 75 °C. Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and other solids. The resulting filtrate should be clear and colorless.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 4 hours to maximize crystal precipitation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[5]
-
Drying: Dry the crystals in a vacuum desiccator over an efficient desiccant (e.g., P₂O₅ or CaCl₂) to remove residual water. Determine the melting point; pure this compound melts at 57-60 °C.[4]
Caption: Standard workflow for the recrystallization of this compound.
Protocol 2: Vacuum Distillation for High-Purity Applications
This is the preferred method for achieving the highest purity (>99.5%) and for purifying heavily degraded or colored material.[3]
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
Step-by-Step Methodology:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease. It is critical that the system can hold a stable vacuum.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply the vacuum. This compound will boil at ~135 °C at 15 mmHg. Adjust the vacuum to achieve a boiling point within a stable range for your setup.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle. Stirring is essential to ensure smooth boiling and prevent bumping.
-
Distillation: Discard the first few drops of distillate (the forerun), which may contain more volatile impurities. Collect the main fraction that distills over at a constant temperature and pressure. The distillate should solidify in the condenser or receiving flask as a colorless/white solid.[3]
-
Note: Avoid using water in the condenser if the distillation temperature is high enough to cause significant solidification and potential blockage. An air condenser may be sufficient.[3]
-
-
Shutdown: Once the distillation is complete, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and re-oxidize the purified product.
-
Collection: Scrape the purified, solidified this compound from the receiving flask and store it immediately under inert gas in a sealed, light-protected container.
Data Summary: Comparison of Purification Techniques
| Parameter | Recrystallization | Vacuum Distillation |
| Expected Purity | >99%[1] | >99.5% |
| Typical Yield | 50-80%[1] | 70-90% |
| Primary Impurities Removed | Colored polymers, salts, some soluble impurities | Non-volatile polymers, salts, starting materials |
| Scalability | Excellent for lab scale (grams to kgs) | Good for lab scale; requires specialized equipment |
| Key Consideration | Solvent selection is critical; risk of low yield. | Requires a good vacuum system; thermal stability is key. |
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when handling this compound?
-
A: this compound is toxic and can be harmful if inhaled, swallowed, or if it comes into contact with skin.[7] It can cause skin and eye irritation and may lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
-
Q: What materials are incompatible with this compound?
-
A: Avoid contact with strong oxidizing agents (peroxides, nitrates), acids, acid chlorides, and acid anhydrides, as these can lead to hazardous reactions.[8]
-
-
Q: How can I quickly assess the purity of my final product?
-
A: The simplest methods are visual inspection and melting point determination. Pure this compound should be a white or colorless crystalline solid.[3] A sharp melting point close to the literature value (57-60 °C) indicates high purity.[4] For quantitative analysis in sensitive applications, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are recommended.[10]
-
-
Q: What is the this compound Value (p-AV) test I see in the literature?
-
A: The p-AV test is an analytical method used in the food industry to measure secondary oxidation products (aldehydes) in fats and oils.[11][12][13] In this test, this compound is used as a reagent that reacts with aldehydes to form a colored compound.[14] This is a specific application of this compound and should not be confused with methods for assessing the purity of the this compound compound itself.
-
References
- Safe Handling and Storage of this compound: A Comprehensive Guide. (n.d.).
- This compound HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine. (n.d.). Benchchem.
- SAFETY DATA SHEET - this compound hydrochloride. (2025). Fisher Scientific.
- This compound - Safety Data Sheet. (n.d.). SD Fine-Chem.
- This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025). CDR FoodLab.
- Which solvents should I use to recrystalize this compound and DNP individually? (2023). ResearchGate.
- This compound - CAMEO Chemicals. (n.d.). NOAA.
- This compound | C7H9NO. (n.d.). PubChem.
- INTERNATIONAL STANDARD ISO/FDIS 6885: Animal and vegetable fats and oils — Determin
- The this compound Value determination against the oxidation in fats and oils. (2014). CDR FoodLab.
- Anisidine by HPLC-UV - Analytical Method. (n.d.).
- This compound Value. (n.d.). AOCS Methods.
- This compound Analysis of Food and Feed. (n.d.). Measurlabs.
- The influence of storage on the oxidative stability (A-B), this compound... (n.d.). ResearchGate.
- Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. (2023). QCL Scientific.
- The Analytical Significance of this compound in Food Quality Control. (n.d.).
- Method of preparing o-anisidine and this compound through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. (2013). Google Patents.
- Rancidity in fats and oils: Considerations for analytical testing. (n.d.). EW Nutrition.
- Effect of various parameters during degradation of toxic this compound by Fenton's oxidation. (2020). ResearchGate.
- When I add the this compound to the oil dissolved in isooctane, I get 2 phases and the yellow color precipitates. Can anyone suggest why? (2023). ResearchGate.
- ANISIDINE: METHOD 2514. (1994). NIOSH.
- This compound (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
- This compound Value (AnV) test in Fats and Oils. (2016). CDR FoodLab.
- New test said to solve problem of false rancidity positives in flavored fish oils. (2013).
- This compound – Knowledge and References. (n.d.). Taylor & Francis.
- This compound synthesis. (n.d.). ChemicalBook.
- METHOD FOR PRODUCING N-METHYL-PARA-ANISIDINE. (2019). European Patent Office.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. scent.vn [scent.vn]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. Analytical Method [keikaventures.com]
- 11. cdrfoodlab.com [cdrfoodlab.com]
- 12. This compound Value [library.aocs.org]
- 13. measurlabs.com [measurlabs.com]
- 14. nbinno.com [nbinno.com]
addressing color interference in spectrophotometric analysis with p-Anisidine
Technical Support Center: Spectrophotometric Analysis with p-Anisidine
Welcome to the technical support center for this compound value (p-AV) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring secondary oxidation products in fats, oils, and related matrices. Here, we address common challenges, with a particular focus on correcting for color interference, to ensure the accuracy and reliability of your results.
Part 1: Understanding the this compound Value (p-AV)
The this compound value is a critical measure of the secondary oxidation state of fats and oils.[1][2][3] During lipid oxidation, primary oxidation products like hydroperoxides decompose into secondary products, including aldehydes (such as 2-alkenals and 2,4-dienals) and ketones.[2][3][4][5] These compounds contribute to the rancid flavors and odors in oxidized products.[5] The p-AV test specifically quantifies these aldehydic secondary oxidation products.[2][3][6]
The Chemistry Behind the Assay
The method is based on the reaction between the carbonyl group of an aldehyde and the primary amine of the this compound reagent.[4][7] This nucleophilic reaction forms a Schiff base, a yellowish compound that absorbs light at 350 nm.[4][7][8][9] The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of aldehydes in the sample.[4]
The this compound value is conventionally defined as 100 times the absorbance of a solution containing 1.00 g of the sample in 100 mL of solvent and reagent, measured in a 1 cm cuvette.[6][10][11]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during p-AV analysis in a direct question-and-answer format.
Q1: Why is my calculated this compound value unexpectedly high, even for a fresh sample?
Possible Causes & Solutions:
-
Reagent Quality: The this compound reagent itself can degrade and oxidize over time, leading to a yellow or brown discoloration.[10][12] This inherent color will contribute to the final absorbance reading, artificially inflating the p-AV.
-
Solution: Always use fresh, cream-colored this compound crystals stored in a dark bottle at 0-4°C.[10][12] Prepare the this compound solution in glacial acetic acid fresh on the day of use.[12] According to AOCS Official Method Cd 18-90, reagent solutions with an absorbance greater than 0.200 at 350 nm (against the solvent as a blank) should be discarded.[10][13] If your reagent is discolored, it can be purified.[10][12]
-
-
Solvent Impurities: The solvent used (typically isooctane or n-hexane) may contain impurities that absorb at 350 nm.
-
Contaminated Glassware: Residual aldehydes or other contaminants on glassware can react with the this compound reagent.
-
Solution: Ensure all glassware (volumetric flasks, pipettes, cuvettes) is scrupulously clean. A thorough washing with a suitable detergent, followed by rinsing with distilled water and finally with the analysis solvent, is recommended.
-
Q2: My results are inconsistent and not reproducible. What should I check?
Possible Causes & Solutions:
-
Reaction Time: The reaction between this compound and aldehydes is time-dependent. Official methods, such as AOCS Cd 18-90 and ISO 6885, specify a precise reaction time of 10 minutes.[4][11][12]
-
Solution: Standardize the reaction time for all samples, blanks, and standards. Use a calibrated timer and stagger the addition of the this compound reagent to ensure each sample reacts for the exact same duration before the absorbance is measured.
-
-
Temperature Fluctuations: Reaction kinetics are influenced by temperature.
-
Solution: Perform the assay in a temperature-controlled environment. Allow all reagents and samples to equilibrate to room temperature before starting the experiment.
-
-
Moisture Contamination: The formation of the Schiff base releases water. The presence of moisture in the sample or reagents can inhibit the reaction, leading to lower, variable results.[13]
-
Solution: Ensure the sample is dry. If necessary, use an anhydrous drying agent like sodium sulfate. Glacial acetic acid is highly hygroscopic; its water content should be minimal.[13]
-
Q3: How do I accurately measure the this compound value in a dark or intensely colored sample (e.g., crude palm oil, fish oil)?
This is a critical challenge, as the intrinsic color of the sample can absorb light at 350 nm, leading to a significant overestimation of the p-AV.[4][5] The official methods (AOCS Cd 18-90 and ISO 6885) include a specific step to correct for this background interference.
The Principle of Color Correction:
The core idea is to measure the absorbance of the sample before and after the reaction with this compound. The initial absorbance of the oil solution in the solvent accounts for the background color. The final absorbance includes both the background color and the color from the Schiff base product. The difference between these two readings isolates the absorbance due to the reaction alone.
The following diagram illustrates the logical workflow for performing a p-AV analysis with the necessary color correction step.
Caption: Workflow for color-corrected p-AV analysis.
This protocol is essential for analyzing colored samples and represents the standard, validated method.
Apparatus & Reagents:
-
Spectrophotometer suitable for measurement at 350 nm.
-
Matched 1.00 cm glass cuvettes.
-
25 mL volumetric flasks.
-
10 mL test tubes with stoppers.
-
Calibrated pipettes.
-
Isooctane (or n-hexane), optically clear.
-
Glacial acetic acid, analytical grade.
-
This compound, analytical grade.
Procedure:
-
Solution A (Sample Solution): Accurately weigh an appropriate amount (m) of the oil sample (e.g., 0.5-4.0 g) into a 25 mL volumetric flask.[11] Dissolve the oil and dilute to the mark with isooctane. Mix thoroughly.
-
Measure Background Absorbance (Ab): Measure the absorbance of Solution A at 350 nm using isooctane as the reference blank. This reading is Ab .[11]
-
Prepare for Reaction:
-
Into one test tube (Tube A), pipette exactly 5 mL of Solution A.
-
Into a second test tube (Tube B), pipette exactly 5 mL of the isooctane solvent. This will serve as the reagent blank.[11]
-
-
Initiate Reaction: Using a calibrated pipette, add exactly 1 mL of the freshly prepared 0.25% this compound reagent to both Tube A and Tube B. Stopper the tubes, shake well, and start a timer for exactly 10 minutes .[11]
-
Measure Final Absorbance (As): After precisely 10 minutes, measure the absorbance of the solution from Tube A at 350 nm, using the solution from Tube B as the reference blank.[11] This reading is As .
-
Calculation: The this compound Value is calculated using the following formula, which incorporates the correction for the initial sample color:
p-AV = (25 × (1.2 × As - Ab)) / m
Where:
| Parameter | Symbol | Description | Purpose in Correction |
| Sample Mass | m | The exact weight (in g) of the oil sample used. | Normalizes the result to a standard amount of sample. |
| Background Absorbance | Ab | Absorbance of the oil dissolved in solvent before adding this compound. | Quantifies the intrinsic color of the sample at 350 nm. |
| Final Absorbance | As | Absorbance of the oil solution after a 10-minute reaction with this compound. | Measures the combined absorbance of the initial sample color and the colored reaction product. |
By subtracting the background absorbance (Ab) from the final absorbance (As), we isolate the net absorbance change caused by the formation of the Schiff base, ensuring an accurate p-AV determination.
Part 3: Advanced Considerations
Why 350 nm?
The choice of 350 nm is based on the absorption maximum of the Schiff base formed when this compound reacts with unsaturated aldehydes like 2-alkenals and 2,4-dienals, which are key indicators of oxidative deterioration.[4][6][8]
Totox Value: A More Complete Picture
While p-AV measures secondary oxidation, the Peroxide Value (PV) measures primary oxidation products. For a comprehensive assessment of the total oxidation state of an oil, the Totox value is often calculated:
Totox = 2 × PV + p-AV
This value provides a fuller picture of the oil's quality and oxidative history.[9]
References
-
Title: this compound Testing Made Simple: Comparing Traditional & Modern Methods Source: CDR FoodLab® URL: [Link]
-
Title: SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS - AOCS Official Method Cd 18-90 Source: American Oil Chemists' Society (AOCS) URL: [Link]
-
Title: this compound Value (AnV) test in Fats and Oils Source: CDR FoodLab® URL: [Link]
-
Title: this compound Value page 1 - AOCS Methods Home Source: American Oil Chemists' Society (AOCS) URL: [Link]
-
Title: INTERNATIONAL STANDARD ISO 6885: Animal and vegetable fats and oils — Determination of anisidine value Source: International Organization for Standardization (ISO) URL: [Link]
-
Title: Rancidity in fats and oils: Considerations for analytical testing Source: EW Nutrition URL: [Link]
-
Title: this compound Value - AOCS Methods Home Source: American Oil Chemists' Society (AOCS) URL: [Link]
-
Title: Checking Oxidation in Fats & Oils by this compound Value Source: Key Diagnostics URL: [Link]
-
Title: 1H NMR approach as an alternative to the classical this compound value method Source: ResearchGate URL: [Link]
-
Title: The Evaluation of Frying Oils with the this compound Value Source: AOCS URL: [Link]
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- 1. cdrfoodlab.com [cdrfoodlab.com]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. keydiagnostics.com.au [keydiagnostics.com.au]
- 4. crystal-filtration.com [crystal-filtration.com]
- 5. ew-nutrition.com [ew-nutrition.com]
- 6. This compound Value [library.aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chinaoils.cn [chinaoils.cn]
- 11. library.aocs.org [library.aocs.org]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. library.aocs.org [library.aocs.org]
Technical Support Center: Optimizing the Reaction Kinetics of p-Anisidine with Carbonyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the reaction between p-Anisidine and carbonyl compounds to form Schiff bases (imines). This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory. Our focus is on the causality behind experimental choices, ensuring you can not only solve immediate problems but also intelligently design future experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reaction kinetics. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: What is the fundamental reaction mechanism between this compound and a carbonyl compound?
The reaction is a nucleophilic addition-elimination, resulting in the formation of an imine, also known as a Schiff base. The process occurs in two primary, reversible stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound (a primary amine) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) in an acid-catalyzed step to form the final imine product with a characteristic carbon-nitrogen double bond (C=N).[1]
The overall reaction is an equilibrium process. To drive the reaction toward the product, water is often removed from the reaction mixture.[2]
Caption: General mechanism of imine (Schiff base) formation.
Q2: Why is pH control so critical for this reaction, and what is the optimal range?
The reaction rate's dependence on pH is a classic example of a "volcano plot" in organic chemistry. There is a specific pH range where the reaction is fastest, with the rate dropping off in highly acidic or highly basic conditions.
-
Optimal pH Range: The rate is typically maximal in weakly acidic conditions, around pH 4 to 6 .[1][3]
-
Causality (The "Why"):
-
At Low pH (too acidic): Below pH 4, a significant portion of the this compound will be protonated to form its non-nucleophilic ammonium salt. This reduces the concentration of the active nucleophile, slowing down the initial attack on the carbonyl.[1][3]
-
At High pH (too basic/neutral): Above pH 6, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. The hydroxyl group of the carbinolamine needs to be protonated to become a good leaving group (water).[1]
-
Caption: The impact of pH on the key reactive species and steps.
Q3: How does the structure of the carbonyl compound affect the reaction rate?
The electrophilicity and steric accessibility of the carbonyl carbon are the dominant factors.
-
Aldehydes vs. Ketones: Aldehydes react significantly faster than ketones.[4]
-
Steric Hindrance: Aldehydes have one small hydrogen atom attached to the carbonyl carbon, making it more accessible to the incoming this compound nucleophile. Ketones have two bulkier alkyl or aryl groups, which sterically hinder the attack.
-
Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to an aldehyde, which has only one such group.[4]
-
-
Substituent Effects: Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
| Carbonyl Type | Relative Reactivity | Key Factors |
| Aromatic Aldehyde | High | Less sterically hindered, electrophilic carbon. |
| Aliphatic Aldehyde | High | Less sterically hindered than ketones. |
| Aromatic Ketone | Moderate | More hindered than aldehydes. |
| Aliphatic Ketone | Low | Sterically hindered, less electrophilic carbon. |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Yield
Symptom: Analysis of the crude reaction mixture (TLC, NMR, etc.) shows a large amount of unreacted this compound and/or carbonyl starting material after the expected reaction time.
| Potential Cause | Diagnosis & Explanation | Recommended Solution |
| Incorrect pH | The reaction medium is likely too acidic or too basic, arresting the reaction at one of the key stages as described in FAQ Q2. | Action: Buffer the reaction mixture or add a catalytic amount of a weak acid like acetic acid. For a non-aqueous reaction, p-toluenesulfonic acid (p-TsOH) is a common catalyst.[5] Start with a catalytic amount (0.1-1 mol%) and optimize. |
| Presence of Water | Since water is a product, its presence in the solvent or formed during the reaction can push the equilibrium back towards the starting materials (Le Châtelier's principle). | Action: Use anhydrous solvents. Incorporate a method for water removal, such as a Dean-Stark apparatus for azeotropic removal with solvents like toluene, or add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction flask.[2] |
| Insufficient Thermal Energy | The reaction may have a significant activation energy that is not being overcome at room temperature, especially with less reactive ketones. | Action: Gently heat the reaction mixture. Start at a moderate temperature (e.g., 40-50 °C) and monitor progress. For higher-boiling solvents like toluene, refluxing is common.[6] |
| Poor Catalyst Activity | The chosen acid catalyst may be inappropriate for the specific solvent system or may have degraded. | Action: If using a solid acid catalyst, ensure it is fresh. Consider screening different acid catalysts (e.g., acetic acid, p-TsOH, scandium triflate) to find the most effective one for your system. |
Issue 2: Product Decomposes During Workup or Purification
Symptom: The desired imine product is clearly visible in the crude reaction analysis but is significantly diminished or absent after aqueous workup or silica gel column chromatography.
Primary Cause: Hydrolysis. The C=N bond of the imine is susceptible to hydrolysis back to the parent amine and carbonyl, a reaction that is rapidly catalyzed by acid.[7] Standard silica gel is acidic and can readily decompose imines during chromatography.
Solutions:
-
Avoid Aqueous Workup: If possible, quench the reaction with a non-aqueous method. For example, filter off any solid catalysts/drying agents and directly concentrate the reaction mixture under reduced pressure.
-
Modified Column Chromatography: Do not use standard silica gel without modification.
-
Protocol: Neutralize the silica by adding ~1% triethylamine (Et₃N) to the eluent system (e.g., hexane/ethyl acetate).[7][8] This basic additive will neutralize the acidic sites on the silica, preventing hydrolysis of the imine on the column. Always run a TLC first with the modified eluent to check the new Rf value.
-
-
Recrystallization: This is often the safest and most effective method for purifying solid imines.[2][9]
Caption: Decision workflow for purifying hydrolysis-sensitive imines.
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of an Imine from this compound and Benzaldehyde
This protocol is a representative example and should be adapted based on the specific carbonyl compound used.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir bar, round-bottom flask, condenser (if heating)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in the anhydrous solvent (approx. 0.2 M concentration).
-
Add the carbonyl compound (1.0-1.1 eq.) to the stirred solution.
-
Optional (Catalysis): If the reaction is slow at room temperature, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).
-
Add anhydrous MgSO₄ (approx. 2-3 eq.) to the flask. This will sequester the water formed during the reaction, driving the equilibrium towards the product.[2]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC, checking for the consumption of the limiting reagent.
-
Upon completion, filter the reaction mixture to remove the MgSO₄ and any solid catalyst.
-
Wash the solids with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude imine product.
-
Purify the crude product by recrystallization (preferred) or by column chromatography using a neutralized stationary phase as described in the troubleshooting section.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
This method is adapted from the standard this compound Value (p-AV) test used in food chemistry and is excellent for quantifying the formation of conjugated imines.[10][11]
Procedure:
-
Prepare Standards: Create a calibration curve by preparing solutions of known concentrations of the pure, synthesized imine product in the reaction solvent. Measure the absorbance at the λ_max (typically around 350 nm for the Schiff base product).[10]
-
Initiate Reaction: Set up the reaction as described in Protocol 1 in a larger, well-stirred vessel.
-
Sample Collection: At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), carefully withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench & Dilute: Immediately quench the reaction in the aliquot by diluting it into a known, large volume of a suitable solvent (e.g., isooctane or the reaction solvent) in a volumetric flask. This stops the reaction and brings the concentration into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the predetermined λ_max.
-
Calculate Concentration: Use the calibration curve to convert the absorbance reading into the concentration of the imine product at each time point.
-
Kinetic Analysis: Plot the concentration of the imine product versus time to obtain the reaction kinetic profile.
References
-
Manwa, D. D., & Pal, A. V. C. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Oriental Journal of Chemistry, 8(3). [Link]
-
QCL Scientific. (2023, November 28). Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value. [Link]
-
CDR FoodLab®. (2025, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods. [Link]
-
McMullen, R. L. (2018). Antioxidants and the Skin. Taylor & Francis. [Link]
-
The Analytical Significance of this compound in Food Quality Control. (n.d.). [Link]
-
Shahidi, F., & Hossain, A. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 11(21), 3508. [Link]
-
López-Vidal, S., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(30), 6667-6677. [Link]
-
Amaria Moulay, A., et al. (2023). This compound release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 743-756. [Link]
-
Exploring imine cyclisations. (n.d.). ResearchGate. [Link]
-
Kinetics and Mechanism of Mn(II) Catalyzed Periodate Oxidation of this compound: Effect of pH. (2016). ResearchGate. [Link]
-
Discussion on "What is the influence of the pH on imine formation in a water solution?". (2015). ResearchGate. [Link]
-
Kinetics and mechanism of periodate oxidation of this compound in acetone-water medium. (n.d.). ResearchGate. [Link]
-
DARA of aliphatic ketones with this compound. (n.d.). ResearchGate. [Link]
-
Imine formation with this compound as the reagent. (n.d.). ResearchGate. [Link]
-
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]
-
Chemistry (Class XII). (n.d.). CBSE Academic. [Link]
-
The Synthesis of an Imine Lab. (2021). Chegg. [Link]
-
SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES. (2015). ResearchGate. [Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. [Link]
-
Discussion on "Suitable solvent for Schiff base reaction?". (2016). ResearchGate. [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2022). MDPI. [Link]
-
Imines that React with Phenols in Water over a Wide pH Range. (n.d.). PMC - NIH. [Link]
-
Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. (n.d.). Scirp.org. [Link]
-
Discussion on "How to separate imine from reaction mixture?". (2016). ResearchGate. [Link]
-
Kinetic curve of p‐anisidine values during oxidation. (n.d.). ResearchGate. [Link]
-
Concentrations of saturated aliphatic aldehydes and this compound value. (n.d.). ResearchGate. [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). QCL Scientific. [Link]
-
Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Preprints. [Link]
-
Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. (n.d.). Scirp.org. [Link]
-
Reaction with Primary Amines to form Imines. (2019). Chemistry LibreTexts. [Link]
-
Carbonyl Condensation Reactions. (n.d.). Fiveable. [Link]
-
Preparation of Human Milk Substitute Fat by Physical Blending and Its Quality Evaluation. (n.d.). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. (2025). ResearchGate. [Link]
-
Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime. (n.d.). SpringerLink. [Link]
-
Synthesis and Antimicrobial Studies of o-Anisidine-Isatin Derived Schiff Base and Its Metal Complexes. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds. (n.d.). PubMed - NIH. [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. (n.d.). MDPI. [Link]
-
Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. (n.d.). PMC - NIH. [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved The Synthesis of an Imine Lab Introduction: The | Chegg.com [chegg.com]
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- 8. benchchem.com [benchchem.com]
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- 10. qclscientific.com [qclscientific.com]
- 11. crystal-filtration.com [crystal-filtration.com]
Technical Support Center: p-Anisidine Value (p-AV) Analysis in Dark Oils
Welcome to the technical support center for p-Anisidine Value (p-AV) analysis. This guide is specifically designed for researchers, scientists, and quality control professionals who are encountering challenges with dark or highly pigmented oil matrices. Standard chromogenic assays like the p-AV test can be significantly compromised by inherent sample color, leading to inaccurate and unreliable results. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocol modifications to help you navigate these complexities and ensure the scientific integrity of your data.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and underlying principles regarding the p-AV assay and its application to challenging samples.
Q1: What is the this compound Value (p-AV) and what does it measure?
The this compound Value is a measure of the secondary oxidation products in fats and oils, primarily aldehydes (principally 2-alkenals and 2,4-dienals).[1][2][3] These compounds are responsible for the rancid flavors and odors that develop as an oil degrades. The test is based on the reaction of this compound with these aldehydes, which forms a yellowish Schiff base that absorbs light at 350 nm.[4] The intensity of this color is proportional to the amount of aldehydes present.
Q2: Why is my dark-colored oil (e.g., crude fish oil, avocado oil, hemp oil) giving me unreliable or negative p-AV results?
This is the most common issue with dark oils. The natural pigments (like chlorophylls, carotenoids, or Maillard reaction products) in these oils also absorb light in the same wavelength range as the this compound-aldehyde reaction product (around 350 nm).[4] This high background absorbance from the oil itself masks the absorbance from the chemical reaction, making it difficult to isolate the true signal and often leading to an underestimation of the p-AV.[4]
Q3: What is the official standard method for p-AV determination?
The most widely recognized standard method is AOCS (American Oil Chemists' Society) Official Method Cd 18-90.[1][2] This method, along with similar international standards like ISO 6885, outlines the procedure using isooctane as a solvent and measuring the absorbance at 350 nm.[2][5]
Q4: Can I just use a different wavelength for the measurement?
Unfortunately, it's not that simple. The 350 nm wavelength is specific to the absorbance maximum of the Schiff base formed in the reaction.[4] Shifting the wavelength would move you away from the peak signal of the compound you are trying to measure, leading to a loss of sensitivity and inaccurate results. Some alternative commercial systems use LED-based methods at slightly different wavelengths (e.g., 366 nm) in conjunction with proprietary reagents to overcome these interferences.[6][7]
Q5: What is the "Totox" value and how does p-AV relate to it?
The Totox value is a calculated index that provides a more complete picture of an oil's overall oxidation state. It combines the peroxide value (PV), which measures primary oxidation products (hydroperoxides), with the p-AV, which measures secondary oxidation products. The formula is typically: Totox = 2 * PV + p-AV .[1] This is crucial because peroxides are unstable and decompose over time into the aldehydes that the p-AV test measures. An oil could have a low PV but a high p-AV, indicating it is in an advanced state of oxidation.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the p-AV analysis of dark oils.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High Initial Absorbance (Ab) | The oil sample is highly pigmented, causing significant background absorbance at 350 nm.[4] | 1. Implement Background Correction: Use the modified protocol with a wavelength correction factor (See Section 3.1). 2. Sample Dilution: Dilute the sample further in isooctane. Note that this may dilute the aldehydes below the detection limit, so this should be done with caution and validated. 3. Sample Cleanup: Use Solid Phase Extraction (SPE) to remove pigments prior to analysis (See Section 3.2). |
| Negative or Illogical p-AV Result | The background absorbance of the oil is greater than the absorbance after the reaction with this compound, a common occurrence in very dark oils.[4] | This is a clear indication of spectral interference. The standard protocol is not suitable. You must use a modified protocol. 1. Primary Recommendation: Use the SPE Sample Cleanup Protocol (Section 3.2) to physically remove the interfering pigments. 2. Alternative: Attempt the Background Correction Protocol (Section 3.1), but be aware that its effectiveness diminishes with extremely dark samples. |
| Poor Reproducibility (High %RSD) | 1. Incomplete dissolution of the oil, especially for viscous samples. 2. Inconsistent reaction timing. 3. Moisture contamination in reagents or glassware.[5] 4. Degradation of the this compound reagent.[5] | 1. Ensure the sample is fully dissolved. Gentle warming or vortexing can help. For highly viscous oils, consider a slight increase in the solvent-to-sample ratio. 2. Use a precise timer for the 10-minute reaction step. Stagger the addition of the reagent to samples to ensure accurate timing for each. 3. Use analytical grade glacial acetic acid with low water content (<0.1%). Ensure all glassware is thoroughly dry. 4. Store this compound crystals in the dark at 0-4°C.[5] Prepare the reagent solution fresh daily.[5] If the reagent solution itself has a high absorbance (>0.200) against the solvent, it should be discarded.[5] |
| Cloudy or Precipitated Solution | The oil contains highly oxidized fatty acids or other components that are not soluble in isooctane or n-hexane.[10] | The AOCS method notes that isooctane should be used for oils with high amounts of oxidized fatty acids as they may not dissolve completely in n-hexane.[10] If cloudiness persists in isooctane, the sample may require pre-treatment like gentle warming or centrifugation after dissolution to pellet insoluble matter. |
Detailed Protocol Modifications
Protocol Modification 1: Mathematical Background Correction
This approach is suitable for moderately colored oils where the background absorbance is significant but does not completely overwhelm the signal. It relies on a mathematical correction to subtract the estimated contribution of the oil's color from the final measurement.
Causality: The principle here is that the absorbance of many interfering pigments in oils shows a somewhat linear decrease as wavelength increases in the near-UV region. By measuring the absorbance at a second, higher wavelength (where the this compound-aldehyde complex does not absorb), we can estimate the background at 350 nm and subtract it.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the this compound reagent (0.25 g in 100 mL glacial acetic acid) as described in AOCS Official Method Cd 18-90.[8]
-
Sample Preparation: Weigh an appropriate amount of the dark oil (e.g., 0.5-2.0 g, adjust based on color intensity) into a 25 mL volumetric flask and dilute to volume with isooctane.
-
Initial Absorbance Readings (Ab):
-
Measure the absorbance of the oil solution at 350 nm using isooctane as a blank. This is Ab_350 .
-
Immediately measure the absorbance of the same solution at 400 nm . This is Ab_400 .
-
-
Reaction Setup:
-
Pipette exactly 5 mL of the oil solution into a test tube (Tube A).
-
Pipette exactly 5 mL of the isooctane solvent into a second test tube (Tube B - this will be your blank).
-
Using a calibrated pipette, add exactly 1 mL of the this compound reagent to both Tube A and Tube B. Stopper and shake well.
-
-
Incubation: Allow the reaction to proceed in the dark for exactly 10 minutes .[5]
-
Final Absorbance Readings (As):
-
After 10 minutes, measure the absorbance of the solution from Tube A at 350 nm , using the solution from Tube B as the blank. This is As_350 .
-
Immediately measure the absorbance of the solution from Tube A at 400 nm , again using the solution from Tube B as the blank. This is As_400 .
-
-
Calculation:
-
First, calculate the corrected absorbances:
-
Corrected Ab = Ab_350 - Ab_400
-
Corrected As = As_350 - As_400
-
-
Then, calculate the p-AV using the standard formula with the corrected values:
-
p-AV = (25 * (1.2 * Corrected As - Corrected Ab)) / m
-
Where 'm' is the mass of the sample in grams.
-
-
Workflow for Mathematical Background Correction
Caption: Workflow for p-AV with background correction.
Protocol Modification 2: Sample Cleanup with Solid Phase Extraction (SPE)
This method is the most robust and scientifically sound approach for highly colored or viscous oils. It involves using a disposable SPE cartridge to physically separate the lipid components (containing the aldehydes) from the polar pigments that cause interference.
Causality: Solid Phase Extraction separates compounds based on their affinity for a solid sorbent.[11] For this application, we use a normal-phase sorbent (like silica or Florisil®). The nonpolar lipids and aldehydes have a low affinity for the polar sorbent and will pass through quickly with a nonpolar solvent. The more polar pigment molecules will be retained on the cartridge, effectively "cleaning" the sample.
Step-by-Step Methodology:
-
Materials Required:
-
Normal-Phase SPE Cartridges (e.g., 1g Silica or Florisil®).
-
SPE manifold (optional, but recommended for multiple samples).
-
Collection vials.
-
Solvents: n-Hexane (or isooctane), and a slightly more polar elution solvent like 98:2 Hexane:Ethyl Acetate.
-
-
SPE Cartridge Conditioning:
-
Place an SPE cartridge on the manifold.
-
Wash the cartridge with 5 mL of n-Hexane. Allow it to drain completely under gravity or gentle vacuum. This step removes any potential contaminants from the cartridge and equilibrates the sorbent.
-
-
Sample Preparation & Loading:
-
Accurately weigh approximately 1 g of the dark oil into a small beaker.
-
Dissolve the oil in 2 mL of n-Hexane.
-
Carefully load this entire solution onto the conditioned SPE cartridge.
-
-
Elution of Lipids (Analyte Collection):
-
Place a clean, pre-weighed 25 mL volumetric flask under the cartridge outlet.
-
Slowly add 10-15 mL of n-Hexane to the cartridge to wash the oil through. The goal is to wash all the lipids (your sample) through the cartridge while leaving the pigments behind. You should see the colored band remain at the top of the SPE sorbent.
-
Collect all the solvent that passes through (the eluate) in the volumetric flask.
-
-
Dilution and Analysis:
-
Dilute the collected eluate to the 25 mL mark with n-Hexane or isooctane.
-
Determine the exact mass of the cleaned oil in the flask by evaporating the solvent from a small, known aliquot (e.g., 1 mL) and weighing the residue, then scaling up. Alternatively, if elution is quantitative, assume the initial mass is now in the 25 mL volume.
-
Proceed with the standard AOCS Cd 18-90 p-AV protocol using your now colorless/lightly-colored sample solution. No background correction is needed.
-
-
Calculation:
-
Calculate the p-AV using the standard formula:
-
p-AV = (25 * (1.2 * As - Ab)) / m
-
Where 'm' is the mass of the oil added to the SPE column.
-
-
Workflow for SPE Sample Cleanup
Caption: SPE workflow for removing pigments before p-AV analysis.
Final Recommendations from the Scientist
For any laboratory routinely analyzing dark or variable-colored oils, investing the time to validate one of these modified methods is essential for data integrity.
-
For moderate color: The Mathematical Background Correction method is fast and requires no extra consumables, making it a good first choice.
-
For dark, viscous, or problematic oils: The SPE Cleanup method is unequivocally the more robust and reliable approach. While it requires more time and consumables, it physically removes the source of interference, providing a cleaner and more accurate result that aligns with the foundational principles of the standard AOCS method.
Always remember to run a control sample of a well-characterized, light-colored oil (like refined soybean or canola oil) to ensure your reagents and instrument are performing correctly. When reporting data obtained using a modified protocol, it is good practice to note the modification used to ensure transparency and reproducibility.
References
- This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025, February 24).
- INTERNATIONAL STANDARD ISO/FDIS 6885. (n.d.).
-
The this compound Value determination against the oxidation in fats and oils. (2014, March 26). CDR FoodLab®. Retrieved from [Link]
- The Evaluation of Frying Oils with the this compound Value. (n.d.).
-
This compound Value. (n.d.). AOCS. Retrieved from [Link]
-
Solid Phase Extraction. (n.d.). Affinisep. Retrieved from [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). QCL Scientific. Retrieved from [Link]
- This compound Value page 2. (n.d.). AOCS Methods Home.
-
This compound Value (AnV) test in Fats and Oils. (2016, November 23). CDR FoodLab®. Retrieved from [Link]
-
Checking Oxidation in Fats & Oils by this compound Value. (n.d.). Key Diagnostics. Retrieved from [Link]
-
The this compound Value determination against the oxidation in fats and oils. (2014, March 26). CDR FoodLab®. Retrieved from [Link]
Sources
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- 2. This compound Value [library.aocs.org]
- 3. researchgate.net [researchgate.net]
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- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. affinisep.com [affinisep.com]
Validation & Comparative
A Comprehensive Guide for Scientists on Lipid Oxidation: A Comparative Analysis of p-Anisidine and Peroxide Values
For Immediate Publication
In the fields of pharmaceutical sciences, food chemistry, and drug development, the stability of lipids is a critical determinant of product quality, efficacy, and safety. Lipid oxidation, a natural degradative process, can compromise these attributes by generating rancid off-flavors, diminishing nutritional value, and forming potentially harmful compounds. Accurate assessment of this process is therefore not a trivial matter but a cornerstone of robust quality control.
This guide, intended for researchers, scientists, and drug development professionals, offers a detailed comparative analysis of two fundamental metrics in lipid oxidation analysis: the p-Anisidine Value (AV) and the Peroxide Value (PV) . By understanding the principles, methodologies, and interplay of these two values, you can achieve a more complete and accurate picture of the oxidative state of your lipid-containing products.
The Progression of Lipid Oxidation: A Tale of Two Stages
Lipid oxidation is a cascade of chemical reactions, broadly categorized into primary and secondary stages.
-
Primary Oxidation: This initial phase involves the reaction of unsaturated fatty acids with oxygen to form hydroperoxides. These primary products are odorless and tasteless but are unstable precursors to the compounds that cause sensory defects.
-
Secondary Oxidation: In this subsequent stage, the unstable hydroperoxides decompose into a variety of volatile and non-volatile compounds, including aldehydes, ketones, and alcohols. It is these secondary products that are largely responsible for the characteristic rancid aromas and flavors.
This two-stage process necessitates a multi-faceted analytical approach, as no single method can fully capture the entire oxidation profile.
Caption: A simplified diagram illustrating the progression from primary to secondary lipid oxidation.
Peroxide Value (PV): A Snapshot of Early-Stage Oxidation
The Peroxide Value is a fundamental measure of primary oxidation.[1][2][3][4] It quantifies the concentration of peroxides and hydroperoxides in a lipid sample.[1][2][3][5]
Principle and Methodology
The most widely accepted methods for PV determination, such as the AOCS Official Method Cd 8-53, are based on iodometric titration.[6] The underlying principle is the oxidation of iodide ions by the peroxides in the sample, which liberates iodine.[2] The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate solution.[2][3][7]
Experimental Workflow (AOCS Cd 8-53)
-
A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and an organic solvent (e.g., chloroform or isooctane).[8][9]
-
A saturated solution of potassium iodide is added, which reacts with the peroxides to release iodine.[8]
-
The solution is allowed to react for a precise amount of time.[10]
-
Distilled water is added, and the liberated iodine is immediately titrated with a standard sodium thiosulfate solution until the yellow iodine color almost disappears.[10]
-
A starch indicator is added, which turns the solution blue in the presence of iodine.[10]
-
The titration is continued until the blue color disappears, marking the endpoint.[10]
-
A blank titration is performed to account for any iodine liberated from the reagents themselves.[10]
The PV is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).[2][3]
Interpretation and Limitations
A high PV is indicative of active primary oxidation.[1][3] Freshly produced, high-quality oils typically exhibit a very low PV, often below 10 meq/kg.[3][11] However, the utility of PV as a standalone metric is limited by the transient nature of hydroperoxides. As oxidation progresses into the secondary stage, hydroperoxides decompose. Consequently, a highly rancid oil might display a deceptively low PV because the rate of peroxide decomposition has surpassed the rate of formation.[4][12][13]
This compound Value (AV): Uncovering the History of Oxidation
The this compound Value provides a measure of the secondary oxidation products, specifically aldehydes (principally 2-alkenals and 2,4-dienals).[6][14][15][16] These compounds are significant contributors to the rancid flavors and odors that develop in oxidized lipids.[4][5][16] The AV, therefore, offers insight into the cumulative oxidative history of a sample.[17][18]
Principle and Methodology
The AV is determined spectrophotometrically, as detailed in methods like AOCS Official Method Cd 18-90.[6][14] The method is based on the reaction between the aldehyde carbonyl groups in the sample and the this compound reagent in an acetic acid solution.[6][15] This reaction forms a yellowish-colored product (a Schiff base), and the intensity of this color, measured at 350 nm, is proportional to the aldehyde concentration.[14][15]
Experimental Workflow (AOCS Cd 18-90)
-
A precise amount of the oil sample is dissolved in a solvent like isooctane to a known volume.[19]
-
The initial absorbance of this solution is measured at 350 nm to correct for any background color.[19]
-
A portion of the sample solution is then reacted with the this compound reagent for a specific duration (typically 10 minutes) in the dark.[14][19]
-
A blank is simultaneously prepared by reacting the solvent with the this compound reagent.[19]
-
After the reaction period, the absorbance of the sample solution is measured against the blank at 350 nm.[14][19]
The AV is a calculated, dimensionless value.[14]
Interpretation and Strengths
Unlike the PV, the AV generally increases as oxidation progresses, even in the later stages.[4] A higher AV indicates a greater accumulation of secondary oxidation products and often correlates well with sensory assessments of rancidity.[16][20] This makes the AV a more reliable indicator of the overall oxidative degradation and shelf-life of a product.[13]
Caption: Conceptual relationship between PV, AV, and the progression of lipid oxidation over time.
A Synergistic Approach: PV, AV, and the Totox Value
The limitations of each individual test highlight their complementary nature. While PV provides a snapshot of current oxidation, AV reveals the history of degradation. For a comprehensive assessment, both values should be considered in tandem.[13]
This has led to the widespread use of the Total Oxidation (Totox) Value , a calculated index that provides a more complete picture of the oxidative state of an oil.[4][12][21][22]
Totox Value = 2 * PV + AV [12][21][22][23]
The Totox value gives greater weight to the PV, acknowledging the role of peroxides as the primary precursors to secondary oxidation products.[21] A lower Totox value is indicative of a higher quality, fresher oil.[12][21] While general guidelines exist, specific thresholds for acceptable Totox values can vary by oil type and application.[5][23] For instance, a Totox value below 10 is often considered indicative of high-quality oil, while a value above 20 may suggest rancidity.[5][23]
Comparative Summary and Experimental Data
| Parameter | Peroxide Value (PV) | This compound Value (AV) |
| Measures | Primary oxidation products (hydroperoxides)[2][4] | Secondary oxidation products (aldehydes)[4][6][15] |
| Stage of Oxidation | Early stages[2][3] | Later, cumulative stages[4][17][18] |
| Methodology | Iodometric Titration[1][3] | Spectrophotometry[14][24] |
| Value Over Time | Increases, then decreases[4][12] | Continuously increases[4] |
| Correlation to Rancidity | Poor (peroxides are tasteless) | Good (aldehydes cause off-flavors)[16] |
Illustrative Experimental Data: Accelerated Oxidation of a Vegetable Oil
| Storage Time (Days) | Peroxide Value (meq/kg) | This compound Value | Totox Value | Oxidative State |
| 0 | 1.5 | 0.8 | 3.8 | Fresh |
| 10 | 25.0 | 5.2 | 55.2 | Early Oxidation |
| 20 | 48.2 | 15.5 | 111.9 | Advanced Primary Oxidation |
| 30 | 35.1 (decreasing) | 32.0 | 102.2 | Secondary Oxidation Dominant |
| 40 | 18.5 (decreasing) | 55.8 | 92.8 | Highly Oxidized/Rancid |
This data clearly demonstrates that relying solely on PV after day 20 would be misleading. While the PV begins to decline, the AV continues its upward trend, accurately reflecting the ongoing deterioration and accumulation of rancid compounds. The Totox value provides a more consistent indication of the overall oxidation throughout the study period.
Conclusion: An Indispensable Toolkit for Quality Assurance
For scientists and professionals in research and development, a comprehensive understanding and application of both the Peroxide and this compound Values are essential. They are not redundant but rather synergistic tools that, when used together, provide a robust and nuanced assessment of lipid oxidation.
-
PV is the ideal metric for assessing the quality of fresh oils and monitoring the initial stages of oxidation.
-
AV is crucial for understanding the full extent of oxidative damage and is a better predictor of sensory quality and shelf-life.
-
The Totox value offers a valuable, integrated measure of the overall oxidative status.
By implementing this dual-analysis approach, you can ensure the integrity of your materials, the stability of your formulations, and the overall quality and safety of your final products.
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Navigating the Landscape of Secondary Lipid Oxidation: A Guide to Alternatives for the p-Anisidine Value Test
For Researchers, Scientists, and Drug Development Professionals
In the critical assessment of lipid stability within pharmaceuticals, food products, and biological systems, the measurement of secondary oxidation products serves as a key indicator of quality and degradation. For decades, the p-Anisidine value (p-AV) test has been a widely adopted method for quantifying aldehydes, principally α,β-unsaturated aldehydes, which are hallmarks of oxidative decay. However, the inherent limitations of this colorimetric assay, including interferences from colored sample matrices and a lack of specificity, have prompted the scientific community to seek more robust and precise analytical alternatives. This guide provides an in-depth comparison of established and innovative methods that offer enhanced specificity, sensitivity, and versatility for the comprehensive evaluation of secondary lipid oxidation.
The Benchmark: Understanding the this compound Value (p-AV) Test
The this compound value test is a spectrophotometric procedure that quantifies the amount of aldehydes (primarily 2-alkenals and 2,4-alkadienals) in fats and oils.[1][2] The underlying principle involves the reaction of the carbonyl group of these aldehydes with the amine group of this compound in an acidic solution to form a yellowish Schiff base, which is measured by its absorbance at 350 nm.[3][4] The p-AV is a unitless value calculated based on the increase in absorbance after the reaction.
While the p-AV test is relatively simple and cost-effective, its utility is hampered by several factors. A significant drawback is the interference from naturally colored compounds in the sample that absorb light in the same wavelength range as the reaction product, leading to inaccurate results, especially in dark-colored oils and fats.[5]
Visualizing the p-AV Reaction and Workflow
The chemical reaction and the general workflow for the p-AV test are outlined below.
Caption: Chemical reaction in the p-AV test.
Caption: General workflow of the this compound value test.
A Comparative Look at Alternative Methodologies
To address the shortcomings of the p-AV test, several alternative methods have been developed and refined. These techniques offer improvements in specificity, sensitivity, and the ability to analyze a wider range of sample matrices. The following sections provide a detailed comparison of these alternatives.
| Method | Principle | Analytes Measured | Advantages | Disadvantages |
| This compound Value (p-AV) | Colorimetric reaction between aldehydes and this compound. | Total α,β-unsaturated aldehydes (e.g., 2-alkenals, 2,4-alkadienals). | Simple, rapid, and inexpensive. | Susceptible to interference from colored compounds; lacks specificity. |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Colorimetric/Fluorometric reaction of malondialdehyde (MDA) and other aldehydes with thiobarbituric acid (TBA). | Primarily malondialdehyde (MDA) and other TBA-reactive substances. | Simple, sensitive, and widely used. | Lacks specificity (reacts with other compounds); can overestimate MDA levels.[4][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their physicochemical properties and detection by mass spectrometry. | Specific volatile aldehydes (e.g., hexanal, propanal), ketones, and other volatile oxidation products. | High specificity and sensitivity; allows for quantification of individual compounds.[4][7] | Requires expensive equipment; complex sample preparation (e.g., SPME); time-consuming.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds followed by detection (e.g., UV, fluorescence, MS). | Specific non-volatile aldehydes (after derivatization), ketones, and other oxidation products. | High specificity and sensitivity; suitable for complex matrices.[8] | Often requires derivatization of aldehydes; can be time-consuming and requires expensive equipment.[9] |
| Fluorometric Methods | Use of specific fluorescent probes that react with aldehydes to produce a measurable fluorescent signal. | Specific aldehydes or classes of aldehydes, depending on the probe used. | High sensitivity and specificity; potential for in-situ and real-time measurements.[10] | Probe selection is critical; potential for matrix interference. |
In-Depth Analysis of Alternative Methods
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is one of the most common methods for measuring secondary lipid oxidation products, particularly malondialdehyde (MDA).[8] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and heat, which forms a pink-colored complex with an absorbance maximum around 532 nm.[7]
Causality in Experimental Choices: The acidic conditions and heating are crucial for the condensation reaction to proceed efficiently. However, these harsh conditions can also lead to the breakdown of other lipid peroxidation products, artificially generating MDA and leading to an overestimation of the true value.[11]
Self-Validating System: To improve accuracy, it is often recommended to correlate TBARS results with a more specific method like HPLC, especially when analyzing complex biological samples.[6]
Caption: The reaction principle of the TBARS assay.
Chromatographic Methods: GC-MS and HPLC
Chromatographic techniques offer superior specificity and sensitivity compared to spectrophotometric methods by physically separating individual compounds before their detection.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is ideal for the analysis of volatile secondary oxidation products. Specific aldehydes like hexanal and propanal are often used as markers for the oxidation of n-6 and n-3 fatty acids, respectively.[3] Sample preparation frequently involves headspace solid-phase microextraction (SPME), which is a solvent-free method for extracting volatile compounds.[12]
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile or less volatile secondary oxidation products. To enhance detection, aldehydes are often derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored product that can be detected by UV-Vis or, for higher sensitivity and specificity, by mass spectrometry (LC-MS).[9][13]
Causality in Experimental Choices: The choice between GC-MS and HPLC depends on the volatility of the target analytes. For highly volatile compounds that contribute to off-odors, GC-MS is the preferred method. For less volatile aldehydes and other polar oxidation products, HPLC is more appropriate. The derivatization step in HPLC is necessary because most aldehydes lack a strong chromophore for UV detection.
Self-Validating System: The use of internal standards in both GC-MS and HPLC is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
Caption: A typical workflow for GC-MS analysis of volatile oxidation products.
Fluorometric Methods
Fluorometric methods utilize probes that react with specific analytes to produce a highly sensitive fluorescent signal. This approach offers the potential for high specificity and the ability to perform measurements in complex biological systems, including live cells.[14][10]
Naphthalimide-Based Probes: Recent research has focused on the development of lipophilic naphthalimide hydrazine fluorescent probes for profiling aldehyde oxidation products. These probes exhibit a significant increase in fluorescence intensity upon condensation with aldehydes and can even differentiate between different types of aldehydes, such as MDA and hexanal, through distinct emission colors.
BODIPY-Based Probes: BODIPY (boron-dipyrromethene) dyes are another class of fluorescent probes used for detecting lipid peroxidation.[15] Certain BODIPY derivatives are sensitive to reactive oxygen species and can be used to monitor the initial stages of lipid peroxidation.
Causality in Experimental Choices: The selection of a fluorescent probe is dictated by the specific aldehyde or class of aldehydes to be measured. The lipophilicity of the probe is also a critical factor, especially when analyzing lipid-rich samples.
Self-Validating System: The specificity of the probe should be thoroughly validated against a range of potential interfering compounds. Running appropriate controls, including samples without the probe and probes in the absence of the sample, is essential to account for background fluorescence.
Experimental Protocols
Protocol 1: this compound Value (p-AV) Test (AOCS Official Method Cd 18-90)[9][18]
-
Sample Preparation: Accurately weigh an appropriate amount of the oil or fat sample into a 25 mL volumetric flask and dissolve it in isooctane.
-
Initial Absorbance: Measure the absorbance of the sample solution at 350 nm using a spectrophotometer, with isooctane as the blank.
-
Reaction: Pipette 5 mL of the sample solution into a test tube and 5 mL of isooctane into a second test tube (for the blank). Add 1 mL of this compound reagent (0.25% in glacial acetic acid) to each tube.
-
Incubation: Stopper the tubes, shake well, and keep them in the dark for exactly 10 minutes.
-
Final Absorbance: Measure the absorbance of the sample solution at 350 nm against the blank solution.
-
Calculation: The this compound Value is calculated using the following formula: p-AV = 25 × (1.2 × As - Ab) / m where:
-
As = absorbance of the reacted sample solution
-
Ab = absorbance of the unreacted sample solution
-
m = mass of the sample in grams
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay[19][20]
-
Sample Preparation: Homogenize the sample in an appropriate buffer. For tissues, sonication on ice is recommended.
-
Protein Precipitation: Add ice-cold trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at 2200 x g for 15 minutes at 4°C.
-
Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the tubes on ice to stop the reaction.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of TBARS from a standard curve prepared with malondialdehyde.
Protocol 3: GC-MS Analysis of Volatile Aldehydes using SPME[21][22]
-
Sample Preparation: Place a known amount of the sample into a headspace vial.
-
Equilibration: Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
Desorption and GC-MS Analysis: Retract the fiber and insert it into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by the mass spectrometer.
-
Quantification: Use an internal standard for accurate quantification of the target aldehydes.
Conclusion and Future Perspectives
The this compound value test, while historically significant, is increasingly being supplemented and replaced by more advanced and specific analytical techniques. The TBARS assay, despite its own limitations in specificity, remains a popular and simple screening tool. For definitive and quantitative analysis of specific secondary oxidation products, chromatographic methods such as GC-MS and HPLC are the gold standard, providing unparalleled specificity and sensitivity.
Emerging fluorometric methods, with their high sensitivity and potential for real-time analysis, represent a promising frontier in the study of lipid oxidation. The continued development of highly specific fluorescent probes will undoubtedly provide researchers with powerful new tools to unravel the complex mechanisms of lipid degradation and its impact on product quality and biological systems. The choice of the most appropriate method will ultimately depend on the specific research question, the nature of the sample matrix, and the available resources. For comprehensive and reliable assessment of secondary lipid oxidation, a multi-faceted analytical approach, often combining a screening method with a more specific confirmatory technique, is highly recommended.
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Greenspan, P., & Fowler, S. D. (1985). Nile red: A selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965-973. [Link]
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Papastergiadis, A., et al. (2012). Lipid Peroxidation Assay Using BODIPY-Phenylbutadiene Probes: A Methodological Overview. Methods in molecular biology (Clifton, N.J.), 965, 375–383. [Link]
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Wang, W., et al. (2020). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Molecules (Basel, Switzerland), 25(3), 643. [Link]
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Wold, J. P., et al. (2005). Fluorescence in aldehyde model systems related to lipid oxidation. LWT-Food Science and Technology, 38(7), 747-755. [Link]
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A Comparative Validation: CDR FoodLab® vs. AOCS Official Methods for Fat and Oil Quality Analysis
This guide provides an in-depth technical comparison of the CDR FoodLab® system and the American Oil Chemists' Society (AOCS) official methods for the determination of key quality parameters in fats and oils: Free Fatty Acids (FFA), Peroxide Value (PV), and p-Anisidine Value (p-AV). This document is intended for researchers, scientists, and quality control professionals in the food and drug development industries, offering a comprehensive evaluation of both methodologies, supported by experimental data.
Introduction: The Imperative of Accurate Fat & Oil Analysis
The oxidative and hydrolytic stability of fats and oils are critical determinants of their quality, shelf-life, and suitability for use in food products and pharmaceutical formulations. Unchecked degradation leads to the development of off-flavors and odors, loss of nutritional value, and the formation of potentially harmful compounds. Consequently, robust and reliable analytical methods for monitoring fat and oil quality are indispensable.
The AOCS has long established the benchmark for analytical standards in this field, with its official methods serving as the global reference for accuracy and precision.[1][2] These methods, while authoritative, often involve complex procedures, hazardous reagents, and significant time investment. In recent years, alternative rapid analytical systems, such as the CDR FoodLab®, have emerged, promising comparable accuracy with enhanced efficiency and user-friendliness. This guide aims to critically evaluate this claim through a detailed comparison of the underlying principles, experimental workflows, and available validation data.
Methodological Principles: A Tale of Two Approaches
The AOCS Official Methods: The Gold Standard of Titrimetric and Spectrophotometric Analysis
The AOCS methods for FFA, PV, and p-AV are founded on classical chemical principles, primarily titration and spectrophotometry.
-
Free Fatty Acids (FFA) (AOCS Method Ca 5a-40): This method quantifies the free fatty acids present in a sample, which are indicative of hydrolytic rancidity. The procedure involves dissolving the oil sample in a neutralized solvent and titrating it with a standardized sodium hydroxide solution to a phenolphthalein endpoint. The percentage of FFA is typically expressed as oleic acid.[1][3][4][5]
-
Peroxide Value (PV) (AOCS Method Cd 8b-90): The PV is a measure of the primary oxidation products (peroxides and hydroperoxides) in fats and oils. The official method is an iodometric titration. The oil sample is treated with a solution of potassium iodide in a solvent mixture (typically acetic acid and isooctane or chloroform). The peroxides oxidize the potassium iodide, releasing free iodine. This liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[6][7][8][9]
-
This compound Value (p-AV) (AOCS Method Cd 18-90): The p-AV assesses the secondary oxidation products, primarily aldehydes (such as 2-alkenals and 2,4-dienals), which are responsible for the characteristic rancid flavors and odors. In this spectrophotometric method, the oil sample is dissolved in a solvent (isooctane) and reacted with a this compound solution in glacial acetic acid. The aldehydes in the sample react with the this compound to form a yellowish-colored complex, the absorbance of which is measured at 350 nm.[1][10][11][12]
The CDR FoodLab® Method: A Modern Approach to Photometric Analysis
The CDR FoodLab® system is a thermostated analyzer that utilizes photometric technology with solid-state LED emitters. It employs pre-filled, disposable cuvettes with low-toxicity reagents, simplifying the analytical process and minimizing chemical waste.[13][14]
-
Free Fatty Acids (FFA): The CDR FoodLab® method for FFA is a colorimetric assay. The free fatty acids in the sample react with a chromogenic compound at a pH below 7.0, causing a decrease in the color intensity of the solution. This change in absorbance is measured at 630 nm and is directly proportional to the FFA concentration, expressed as % oleic acid.[15][16]
-
Peroxide Value (PV): This method is also a colorimetric determination. The peroxides in the oil sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). These ferric ions then form a red-colored complex with a chromogen. The intensity of this color, measured at 505 nm, is proportional to the peroxide concentration in the sample, expressed as meqO₂/kg.[17][18]
-
This compound Value (p-AV): Similar to the AOCS method, the CDR FoodLab® assay is based on the reaction of aldehydes with this compound. The secondary oxidation products in the sample react with the this compound reagent in the cuvette, leading to a change in absorbance that is measured at 366 nm. The result is expressed as the Anisidine Value (AnV).[16][19]
Experimental Protocols: A Side-by-Side Comparison
The following sections provide a detailed, step-by-step comparison of the experimental workflows for both the AOCS and CDR FoodLab® methods.
Free Fatty Acids (FFA) Analysis
-
Sample Preparation: Ensure the oil sample is well-mixed and entirely liquid. If necessary, gently heat the sample to no more than 10°C above its melting point.
-
Weighing: Accurately weigh a specified amount of the sample into an Erlenmeyer flask. The sample size varies depending on the expected FFA range.
-
Solvent Addition: Add hot, neutralized 95% ethyl alcohol and 2 mL of phenolphthalein indicator solution to the flask.
-
Titration: Titrate the sample with a standardized sodium hydroxide solution, shaking vigorously, until the first permanent pink color appears that persists for at least 30 seconds.
-
Calculation: Calculate the percentage of free fatty acids (as oleic acid) based on the volume and normality of the sodium hydroxide solution used.
-
Sample Preparation: For liquid oils, use the sample as is. For solid fats, melt in a water bath before analysis.
-
Reagent Preparation: The pre-filled cuvettes are ready to use.
-
Analysis:
-
Pipette the required volume of the sample into the pre-filled cuvette.
-
Mix the cuvette thoroughly.
-
Insert the cuvette into the CDR FoodLab® analyzer.
-
The instrument automatically performs the reading and displays the result in under a minute.
-
Workflow Diagram: FFA Analysis
Caption: Comparative workflow for Free Fatty Acids (FFA) analysis.
Peroxide Value (PV) Analysis
-
Sample Preparation: Weigh approximately 5 grams of the oil sample into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of an acetic acid-isooctane solution and swirl to dissolve the sample.
-
Reagent Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Reaction: Let the solution stand for exactly one minute, shaking it at least three times.
-
Water Addition: Immediately add 30 mL of distilled water.
-
Titration: Titrate with a standardized 0.1 N sodium thiosulfate solution until the yellow iodine color almost disappears.
-
Indicator Addition: Add 0.5 mL of starch indicator solution, which will turn the solution blue.
-
Final Titration: Continue the titration with vigorous shaking until the blue color just disappears.
-
Calculation: Calculate the Peroxide Value (meqO₂/kg) based on the titration volume.
-
Sample Preparation: Use the oil sample as is or melt solid fats.
-
Reagent Preparation: The pre-filled cuvettes are ready for use.
-
Analysis:
-
Add the specified volume of the sample to the cuvette.
-
Mix the contents of the cuvette.
-
Insert the cuvette into the analyzer.
-
The result is automatically calculated and displayed in approximately 3 minutes.
-
Workflow Diagram: PV Analysis
Caption: Comparative workflow for Peroxide Value (PV) analysis.
This compound Value (p-AV) Analysis
-
Sample Preparation: Weigh an appropriate amount of the sample into a 25 mL volumetric flask and dissolve it in isooctane.
-
Initial Absorbance: Measure the absorbance of this solution at 350 nm against a solvent blank.
-
Reaction Setup: Pipette 5 mL of the sample solution into one test tube and 5 mL of the solvent into a second test tube (for the blank).
-
Reagent Addition: Add 1 mL of the this compound reagent to each test tube and shake.
-
Incubation: Allow the reaction to proceed for exactly 10 minutes.
-
Final Absorbance: Measure the absorbance of the sample solution at 350 nm against the reagent blank.
-
Calculation: Calculate the this compound Value using a formula that incorporates both absorbance readings and the sample weight.
-
Sample Preparation: Use the oil sample as is or melt solid fats.
-
Reagent Preparation: The pre-filled cuvettes are ready to use.
-
Analysis:
-
Add the required volume of the sample to the cuvette.
-
Mix the cuvette well.
-
Insert the cuvette into the analyzer.
-
The result is automatically calculated and displayed in approximately 1 minute.[19]
-
Workflow Diagram: p-AV Analysis
Caption: Comparative workflow for this compound Value (p-AV) analysis.
Comparative Performance Data
Several independent studies conducted by accredited laboratories have validated the performance of the CDR FoodLab® against the corresponding AOCS reference methods. The key findings from these studies are summarized below.
Correlation Studies
Studies performed by international reference laboratories such as Campden BRI and Neotron have consistently demonstrated a high degree of correlation between the CDR FoodLab® and AOCS methods for the analysis of a variety of fats and oils.[20][21]
| Parameter | AOCS Method | CDR FoodLab® Correlation (R²) | Source |
| Free Fatty Acids (FFA) | Ca 5a-40 | 0.9834 | Campden BRI[20] |
| Peroxide Value (PV) | Cd 8b-90 | 0.9681 | Campden BRI[17][20] |
| This compound Value (p-AV) | Cd 18-90 | 0.9942 | Campden BRI[19][20] |
These high correlation coefficients indicate that the results obtained with the CDR FoodLab® are proportional and in strong agreement with those from the AOCS official methods.[20] An independent study by Neotron concluded that the results for FFA and PV from the CDR FoodLab® are equivalent to those obtained using the corresponding ISO/AOCS methods.[21]
Repeatability
In a repeatability assessment, a sample of olive oil was analyzed ten times using both the CDR FoodLab® and the Campden BRI reference methods. The study found that the repeatability of the CDR FoodLab®, as indicated by the standard deviation of the ten replicates, was good for all three analyses and well within acceptable limits for an instrument of its type.[20]
Discussion: Expertise, Trustworthiness, and Authoritative Grounding
The choice of an analytical method is a critical decision that balances the need for accuracy and reliability with considerations of efficiency, safety, and cost.
Expertise & Experience: The AOCS methods are the product of decades of collaborative development and validation by experts in lipid chemistry. Their strength lies in their well-understood chemical principles and their proven robustness across a wide range of sample matrices. However, their execution demands a high level of technical expertise and experience in wet chemistry techniques to minimize the risk of procedural errors. The CDR FoodLab®, in contrast, is designed for ease of use, requiring minimal training.[20] The pre-filled reagents and automated analysis reduce the potential for human error, making it accessible to a broader range of users without specialized laboratory skills.[18]
Trustworthiness: The trustworthiness of the AOCS methods is built on their long-standing international recognition and their detailed, prescriptive protocols that ensure inter-laboratory consistency. The self-validating nature of these methods lies in the rigorous standardization of reagents and the use of blanks and controls. The CDR FoodLab® builds its trustworthiness on the strong correlation of its results with the AOCS reference methods, as demonstrated in the validation studies cited.[20][21][22] The pre-calibrated nature of the instrument and the use of standardized, pre-filled reagents contribute to its reliability.[18]
Authoritative Grounding & Comprehensive References: Both methods are grounded in sound chemical principles. The AOCS methods are extensively documented in the official AOCS publications, providing a solid authoritative foundation. The CDR FoodLab® method, while proprietary in its specific reagent formulations, is based on established photometric principles and has been validated against the authoritative AOCS methods in multiple independent studies.[20][21]
Conclusion: A Paradigm Shift in Fat and Oil Quality Control
The AOCS official methods remain the undisputed gold standard for the analysis of fats and oils, providing the ultimate benchmark for accuracy and precision. However, the operational complexities, time requirements, and use of hazardous materials associated with these methods present significant challenges in a modern quality control environment.
The CDR FoodLab® system offers a compelling alternative, demonstrating a high degree of correlation with the AOCS reference methods for Free Fatty Acids, Peroxide Value, and this compound Value.[20][21] Its key advantages lie in its speed, ease of use, and reduced reliance on hazardous chemicals, making it a valuable tool for real-time process control and routine quality assurance.[22] The simplification of the analytical workflow minimizes the potential for operator error and enhances laboratory efficiency.
For research and development applications where the highest level of accuracy and method traceability is paramount, the AOCS methods remain indispensable. However, for routine quality control, process monitoring, and screening purposes, the CDR FoodLab® provides a validated, rapid, and user-friendly solution that delivers results comparable to the official methods. The choice between the two will ultimately depend on the specific analytical requirements, laboratory infrastructure, and desired throughput of the user.
References
-
CDR FoodLab®. (2016, November 23). Free Fatty Acids test in Oils and fats. Retrieved from [Link]
-
Hanna Instruments. Peroxide Value Titration Method Via AOCS Cd 8b-90. Retrieved from [Link]
-
CDR s.r.l. FoodLab Fat Analysis methods. Retrieved from [Link]
-
CDR FoodLab®. (2023, December 17). Determination of Peroxide Value in Oil: Insights and Methods. Retrieved from [Link]
- American Oil Chemists' Society. (1997).
- American Oil Chemists' Society. (2025).
- A modification of the AOCS Official Method Ca 5a-40 for determination of free fatty acids (FFA) in 0.3 to 6.0-g samples of refined and crude soybean oil is described. JAOCS, 75(5), 563-568.
-
CDR FoodLab®. (2025, February 24). This compound Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]
-
Scribd. AOCS Method CD 8b-90. Retrieved from [Link]
-
CDR FoodLab®. Peroxide Value test in Oils and Fats. Retrieved from [Link]
-
Scribd. AOCS Ca 5a-40 FFA. Retrieved from [Link]
- AOCS. (2014, May 1).
-
Scribd. AOCS Ca 5a-40 FREE FATTY ACIDS. Retrieved from [Link]
-
CDR FoodLab®. (2016, November 23). This compound Value (AnV) test in Fats and Oils. Retrieved from [Link]
-
AOCS Methods. This compound Value. Retrieved from [Link]
- AOCS Methods. (2024). Peroxide Value, Acetic Acid, Isooctane Method page 1.
- AOCS Methods. (2024). This compound Value page 1.
-
YouTube. (2016, November 23). Peroxide Value test in Oils and Fats: procedure compliat to AOCS Method Cd 8-53 | CDR FOODLAB®. Retrieved from [Link]
- ResearchGate. (2003). SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS AOCS Official Method Cd 8b-90 Revised 2003 Peroxide Value Method DEFINITION Th.
-
Scribd. Foodlab FFA. Retrieved from [Link]
-
CDR FoodLab®. (2022, May 27). Comparison study between CDR FoodLab® and reference methods for fats and oils. Retrieved from [Link]
- AOCS. SAMPLING AND ANALYSIS OF COMMERCIAL FATS AND OILS - AOCS Official Method Cd 18-90.
-
Scribd. AOCS CD 18-90 Anisidina. Retrieved from [Link]
-
CDR FoodLab®. (2024, May 13). Measuring Peroxide Value (PV) in Meat Meals With the CDR FoodLab® Analyzer. Retrieved from [Link]
-
Key Diagnostics. CDR FoodLabR for nuts. Retrieved from [Link]
-
CDR FoodLab®. Oils and fats analysis. Retrieved from [Link]
-
QCL Scientific. FoodLab Snacks FFA and PV Test for Frying Oils. Retrieved from [Link]
-
YouTube. (2016, November 23). This compound Value test in fried snacks - Analysis Systems of CDR FoodLab® Line. Retrieved from [Link]
-
CDR FoodLab®. (2022, May 27). Comparison CDR Foodlab® vs NGD-ISO/AOCS Methods in Oil Matrices. Retrieved from [Link]
-
CDR FoodLab®. (2022, May 27). Validation of Free Fatty Acids and Peroxide Value determination. Retrieved from [Link]
- University of Pretoria. chapter 3.
-
ResearchGate. (2023, April 6). Optimization of Oxidative Stress Indicator Workflows for Enhanced Quality Control of Rendered Meals and Fats Utilizing the CDR Foodlab Analyzer: Peroxide Value and Free Fatty Acids. Retrieved from [Link]
-
QCL Scientific. CDR FoodLab Feed Analyser. Retrieved from [Link]
-
ScienceDirect. (2021, April 6). Methods to determine the quality of acid oils and fatty acid distillates used in animal feeding. Retrieved from [Link]
-
National Institutes of Health. (2024, June 16). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Retrieved from [Link]
-
Technical Library of the CSBE-SCGAB. (2017, August 10). Determination of Free Fatty Acids (FFA), Peroxide Value (PV), and this compound Value (p-AV) of Marine. Retrieved from [Link]
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A Comparative Guide to the Reactivity of o-, m-, and p-Anisidine for Synthetic and Analytical Applications
Introduction
In the landscape of aromatic amines, the anisidines (methoxyanilines) represent a fascinating case study in how subtle changes in molecular architecture dictate profound differences in chemical behavior. As foundational building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals, a nuanced understanding of the distinct reactivity of the ortho-, meta-, and para- isomers is not merely academic—it is critical for rational reaction design, process optimization, and safety assessment.
This guide provides an in-depth comparative analysis of the anisidine isomers. We will move beyond simple descriptions of outcomes to explore the underlying electronic and steric principles that govern their reactivity. By synthesizing data from the literature with established chemical theory, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of each isomer.
The Structural and Electronic Landscape: Why Isomers Behave Differently
The reactivity of a substituted benzene ring is a delicate balance of inductive and resonance effects. In the case of anisidines, we have two powerful substituents: the electron-donating amino group (-NH₂) and the methoxy group (-OCH₃). While the amino group is consistently a strong activating, ortho, para-director, the influence of the methoxy group is position-dependent and is the primary driver of the differences between the isomers.
The methoxy group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[1]
-
Mesomeric/Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, donating electron density. This effect is significantly stronger than the inductive effect and is most pronounced at the ortho and para positions relative to the methoxy group.[1][2]
The interplay of these effects in each isomer dictates the electron density at the amino group and on the aromatic ring, fundamentally controlling properties like basicity and susceptibility to electrophilic attack.
Caption: General experimental workflow for azo dye synthesis.
The reactivity in diazotization follows the order of basicity:
-
p-Anisidine: With the most nucleophilic amino group, it undergoes diazotization most readily. [3]The resulting diazonium salt is also stabilized by the electron-donating methoxy group.
-
m-Anisidine: The electron-withdrawing inductive effect slows the reaction relative to the para isomer.
-
o-Anisidine: Steric hindrance around the amino group can impede the approach of the nitrosating agent, potentially requiring slightly more forcing conditions.
Protocol: Synthesis of an Azo Dye from this compound
This protocol is a self-validating system for demonstrating the principles of diazotization and azo coupling. The formation of a brightly colored precipitate provides immediate qualitative confirmation of success.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.23 g of this compound in a mixture of 3 mL concentrated HCl and 10 mL of water. Warm gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath with constant stirring. b. In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of water. c. Add the sodium nitrite solution dropwise to the cold this compound solution over 5 minutes. Keep the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form.
-
Coupling: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 15 mL of 10% aqueous NaOH solution. Cool this solution in an ice bath. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. c. An intensely colored red-orange precipitate should form immediately.
-
Isolation: a. Stir the mixture for 15 minutes in the ice bath to ensure complete reaction. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the solid with cold water until the filtrate is neutral. d. Allow the product to air-dry.
Oxidation Pathways: From Metabolism to Analytics
The anisidine isomers are susceptible to oxidation, forming a variety of reactive intermediates. This reactivity is particularly relevant in toxicology and analytical chemistry.
Peroxidase enzymes can oxidize both o- and this compound via a one-electron transfer to form free radicals. [4]These can then dimerize or be further oxidized to diimine and quinone imine species. These electrophilic intermediates are highly reactive towards nucleophiles and have been shown to bind covalently to DNA and proteins. [4][5]This metabolic activation pathway is believed to be linked to the carcinogenicity observed for o-anisidine, which causes urinary bladder tumors in rodents, whereas the para isomer is considered inactive. [4]
Sources
A Comparative Guide: Correlating p-Anisidine Value with Sensory Panel Data for Predicting Oxidative Off-Flavors
For Researchers, Scientists, and Drug Development Professionals
In the realm of food science, and indeed any field where the stability of fats and oils is critical, understanding the progression of lipid oxidation is paramount. This process not only degrades the nutritional quality of products but also leads to the development of undesirable off-flavors and aromas, a phenomenon commonly known as rancidity.[1][2] While sophisticated analytical techniques provide quantitative measures of chemical decay, the ultimate arbiter of quality is often the human sensory experience. This guide provides an in-depth comparison of a key chemical marker, the p-Anisidine value (p-AV), with sensory panel data, offering a framework for predicting and controlling the sensory impact of lipid oxidation.
The Chemistry of Off-Flavors: Understanding the this compound Value
Lipid oxidation is a complex cascade of chemical reactions. The initial phase, or primary oxidation, results in the formation of hydroperoxides, which are tasteless and odorless.[3] However, these primary products are unstable and readily decompose into a host of volatile secondary oxidation products, including aldehydes, ketones, and alcohols.[2][3] It is these secondary products that are largely responsible for the characteristic rancid flavors and odors that render a product unacceptable to consumers.[1][4]
The this compound value is a widely used and accepted method for quantifying these deleterious secondary oxidation products.[5][6] Specifically, it measures the amount of aldehydes, principally 2-alkenals and 2,4-dienals, in fats and oils.[7][8][9] The method is based on the reaction of this compound with these aldehydes, which forms a yellowish-colored product that can be measured spectrophotometrically at 350 nm.[4][10] A higher p-AV indicates a greater concentration of these off-flavor precursors and, consequently, a more advanced state of secondary oxidation.[4][8] This makes the p-AV a crucial indicator of the "history" of an oil, reflecting the cumulative oxidative damage it has sustained.[11]
The Human Instrument: Sensory Panel Analysis
While chemical analyses provide objective data points, sensory evaluation, or organoleptic analysis, utilizes the highly sensitive and integrative human senses to assess the quality of a product.[12][13] A trained sensory panel can detect and describe subtle nuances in flavor, aroma, and texture that may not be fully captured by instrumental methods.[14][15] For assessing lipid oxidation, sensory panels are trained to identify and quantify specific off-flavor attributes associated with rancidity, such as "stale," "painty," "fishy," or "cardboard-like."
There are several types of sensory tests, but for correlating with chemical data, descriptive analysis is often the most powerful.[12][16] In this method, a small group of highly trained panelists identifies and quantifies the intensity of specific sensory attributes of a product. This provides a detailed sensory profile that can be statistically correlated with instrumental measurements like the p-AV.
The Correlation: Bridging Chemistry and Perception
Numerous studies have demonstrated a significant correlation between this compound values and the intensity of oxidative off-flavors as perceived by trained sensory panels. As the p-AV of an oil increases, sensory panelists typically report a corresponding increase in the intensity of rancid and other off-flavor attributes.
One study on soybean salad oils found highly significant negative correlations (r = -0.68 and -0.65) between p-AV and flavor scores, indicating that as the p-AV increased, the desirable flavor of the oil decreased.[17] Another investigation involving partially hydrogenated soybean frying oil reported a strong positive correlation (r = 0.82) between p-AV and the overall odor intensity perceived by a sensory panel.[17] This study also found significant correlations between p-AV and specific volatile aldehyde compounds known to contribute to off-flavors.[17]
However, it is important to note that the strength of this correlation can be influenced by several factors, including the type of oil, the presence of other flavor compounds, and the specific off-flavor attributes being assessed. For instance, in some cases, the peroxide value (PV), a measure of primary oxidation, may show a better correlation with certain sensory attributes in the early stages of oxidation.[18] Nevertheless, the p-AV is generally considered a more reliable indicator of the overall oxidative state and the presence of potent off-flavor compounds.[18][19]
Experimental Data Summary
The following table summarizes findings from various studies that have investigated the correlation between this compound value and sensory panel data in different oil matrices.
| Oil Type | Sensory Attribute | Correlation Coefficient (r) | Significance | Reference |
| Soybean Salad Oil | Flavor Score | -0.68 | Highly Significant | [17] |
| Soybean Salad Oil (from damaged soybeans) | Flavor Score | -0.65 | Highly Significant | [17] |
| Partially Hydrogenated Soybean Frying Oil | Overall Odor Intensity | 0.82 | P = 0.0001 | [17] |
| Partially Hydrogenated Soybean Frying Oil | Fried Food Odor | 0.53 | - | [17] |
| Partially Hydrogenated Soybean Frying Oil | Burnt Odor | 0.43 | - | [17] |
| Refined, Bleached, Deodorized (RBD) Palm Oil | Sensory Quality Score | -0.54 | P < 0.10 | [17] |
| Red Palm Oil | Sensory Quality Score | -0.61 | P < 0.10 | [17] |
| RBD Palm Oil | Flavor Intensity Score | 0.60 | P < 0.05 | [17] |
| Red Palm Oil | Flavor Intensity Score | 0.47 | P < 0.10 | [17] |
Note: A negative correlation with "Flavor Score" or "Sensory Quality Score" indicates that as the p-AV increases, the perceived quality decreases.
Experimental Protocols
Determination of this compound Value (Based on AOCS Official Method Cd 18-90 and ISO 6885)
This protocol outlines the standardized method for determining the this compound value of animal and vegetable fats and oils.[7][20][21][22][23][24]
Principle: The this compound value is calculated from the increase in absorbance at 350 nm resulting from the reaction of aldehydes in the sample with this compound reagent.[20][24]
Apparatus:
-
Spectrophotometer suitable for measurements at 350 nm.
-
Glass cuvettes with a 1.00 cm path length.
-
Volumetric flasks (25 mL).
-
Pipettes (5 mL and 1 mL).
-
Test tubes.
Reagents:
-
Isooctane (2,2,4-trimethylpentane), analytical grade.
-
Glacial acetic acid, analytical grade.
-
This compound, analytical reagent quality. Prepare a 0.25% (w/v) solution in glacial acetic acid. This reagent should be prepared fresh and stored in the dark.
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the oil sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask. Dissolve the sample and dilute to the mark with isooctane.
-
Initial Absorbance Measurement: Measure the absorbance (A_b) of the oil solution at 350 nm using isooctane as a blank.
-
Reaction:
-
Pipette 5 mL of the oil solution into a test tube.
-
Pipette 5 mL of the isooctane solvent into a second test tube (this will be the blank).
-
To both test tubes, add 1 mL of the this compound reagent. Stopper and shake well.
-
-
Final Absorbance Measurement: After exactly 10 minutes from the addition of the reagent, measure the absorbance (A_s) of the oil solution at 350 nm, using the blank solution (from the second test tube) in the reference cuvette.[10][22]
-
Calculation: The this compound value is calculated using the following formula: p-AV = (25 × (1.2 × A_s - A_b)) / m Where:
-
A_s = absorbance of the reacted sample solution
-
A_b = absorbance of the unreacted sample solution
-
m = mass of the sample in grams
-
Sensory Panel Analysis: Descriptive Analysis of Oxidative Off-Flavors
This protocol provides a general framework for conducting a descriptive sensory analysis to quantify oxidative off-flavors in fats and oils.
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to describe flavors, and commitment.
-
Conduct extensive training sessions where panelists are familiarized with a range of oils exhibiting varying degrees of oxidation.
-
Develop a consensus vocabulary to describe the specific off-flavor attributes (e.g., rancid, painty, fishy, cardboard). Reference standards for each attribute should be provided.
-
Train panelists to rate the intensity of each attribute on a numerical scale (e.g., a 15-point line scale where 0 = not perceptible and 15 = extremely intense).
Evaluation Procedure:
-
Sample Preparation: Present oil samples to panelists in coded, identical containers to avoid bias. Samples should be at a standardized temperature.
-
Testing Environment: Conduct the evaluation in a controlled environment with neutral lighting, good ventilation, and individual booths to prevent communication between panelists.[15]
-
Evaluation: Panelists evaluate the aroma and flavor of each sample and rate the intensity of the pre-defined off-flavor attributes on their scorecards. Water and unsalted crackers should be provided for palate cleansing between samples.
-
Data Analysis: Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
Visualization of Key Relationships
Caption: Relationship between lipid oxidation, p-AV, and sensory perception.
Caption: Experimental workflow for correlating p-AV with sensory data.
Conclusion
The this compound value serves as a robust and scientifically validated chemical marker for the secondary stages of lipid oxidation. Its strong correlation with sensory panel data for oxidative off-flavors makes it an invaluable tool for quality control, shelf-life prediction, and the development of strategies to mitigate rancidity. By integrating both instrumental analysis and sensory evaluation, researchers and industry professionals can gain a comprehensive understanding of lipid oxidation and its impact on product quality, ultimately leading to products with enhanced stability and consumer acceptance. While p-AV is a powerful indicator, it is often most effective when used in conjunction with other measures of oxidative stability, such as peroxide value, to provide a complete picture of the oxidative state of a fat or oil.[5][8]
References
-
This compound Value - AOCS Methods. (n.d.). Retrieved from [Link]
-
ISO/FDIS 6885: Animal and vegetable fats and oils — Determination of anisidine value. (2015). International Organization for Standardization. Retrieved from [Link]
-
Checking Oxidation in Fats & Oils by this compound Value - QCL Scientific. (n.d.). Retrieved from [Link]
-
The Importance of Edible Oils and Fats Testing for Food Safety - isspl lab. (2025, January 10). Retrieved from [Link]
-
Blog 29 FoodLab Checking Oxidation in Fats & Oils by this compound Value - QCL Scientific. (2023, November 28). Retrieved from [Link]
-
AOCS Official Method Cd 18-90, this compound Value. (n.d.). American Oil Chemists' Society. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2010). Lipid oxidation and improving the oxidative stability. Chemical Society Reviews, 39(11), 4067–4079. Retrieved from [Link]
-
Lipid Oxidation: Understanding the Process and Its Impact on Food Quality. (n.d.). Retrieved from [Link]
-
Bayram, I., & Decker, E. A. (2022, January 24). Food lipid oxidation and health. IFIS. Retrieved from [Link]
-
This compound Value page 1 - AOCS Methods. (2024). American Oil Chemists' Society. Retrieved from [Link]
-
This compound Testing Made Simple: Comparing Traditional & Modern Methods. (2025, February 24). Retrieved from [Link]
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Yang, X., & Boyle, R. A. (2016). Sensory Evaluation of Oils/Fats and Oil/Fat–Based Foods. In Food Lipids (pp. 157-185). Woodhead Publishing. Retrieved from [Link]
-
Warner, K., & Eskin, N. A. M. (1995). The Evaluation of Frying Oils with the this compound Value. Journal of the American Oil Chemists' Society, 72(8), 945-947. Retrieved from [Link]
-
This compound Value (AnV) test in Fats and Oils | CDR FoodLab®. (2016, November 23). Retrieved from [Link]
-
ISO 6885:2016(en), Animal and vegetable fats and oils — Determination of anisidine value. (2016). International Organization for Standardization. Retrieved from [Link]
-
EN ISO 6885:2016, Animal and vegetable fats and oils - Determination of anisidine value (ISO 6885:2016). (2016). Intertek Inform. Retrieved from [Link]
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Min, B., & Ahn, D. U. (2022). Lipid Oxidation and Flavor. Meat Science, 194, 108999. Retrieved from [Link]
-
Rancidity in fats and oils: Considerations for analytical testing - EW Nutrition. (n.d.). Retrieved from [Link]
-
Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific. (2025, October 28). Retrieved from [Link]
-
Chen, Y., et al. (2023). Lipid oxidation in foods and its implications on proteins. Food Chemistry, 418, 135935. Retrieved from [Link]
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Analysis of edible Oils & Fats | Accredited Laboratories. (n.d.). Retrieved from [Link]
-
Warner, K. (1995). Sensory Evaluation of Frying Fat and Deep-Fried Products. In Deep Frying (pp. 141-161). AOCS Press. Retrieved from [Link]
-
ISO 6885:2006(en), Animal and vegetable fats and oils — Determination of anisidine value. (2006). International Organization for Standardization. Retrieved from [Link]
-
Lee, J., et al. (2021). Chemosensory Device Assisted-Estimation of the Quality of Edible Oils with Repetitive Frying. Foods, 10(5), 983. Retrieved from [Link]
-
Mela, D. J., & Christensen, C. M. (1987). Sensory assessment of fat content: effect of emulsion and subject characteristics. The American Journal of Clinical Nutrition, 45(6), 1329-1336. Retrieved from [Link]
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SENSORY ANALYSIS HANDBOOK 2018. (2018). Retrieved from [Link]
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Anisidine Value | PDF | Electron Paramagnetic Resonance | Lipid Peroxidation - Scribd. (n.d.). Retrieved from [Link]
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Nofima's test panel for sensory analysis. (2025, April 11). Retrieved from [Link]
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Yang, X., & Boyle, R. A. (2015). Sensory Evaluation of Oils/Fats and Oil/Fat–Based Foods. In Food Lipids (pp. 157-185). Elsevier. Retrieved from [Link]
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Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis - FlavorSum. (n.d.). Retrieved from [Link]
-
Homayouni, A., et al. (2018). Formation of anisidine value during frying in different oils and blends. Journal of Food Science and Technology, 55(12), 4871-4879. Retrieved from [Link]
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The this compound Value determination against the oxidation in fats and oils | CDR FoodLab®. (2014, March 26). Retrieved from [Link]
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From Flavor to Freshness: Unlocking Quality with Sensory Analysis - Testing Laboratory in UAE - METS Lab. (2025, September 20). Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of p-Anisidine Value Measurements: Ensuring Accuracy and Comparability in Lipid Oxidation Analysis
For researchers, scientists, and professionals in drug development, the accurate assessment of lipid oxidation is paramount for product quality, stability, and safety. The p-Anisidine value (p-AV) is a widely recognized metric for quantifying secondary oxidation products, primarily aldehydes, which are significant contributors to rancidity and off-flavors in fats and oils.[1][2] While standardized methods for p-AV determination exist, ensuring consistency and comparability of results across different laboratories remains a critical challenge. This guide provides an in-depth technical overview of designing and executing an inter-laboratory comparison for this compound value measurements, a crucial step in method validation and quality assurance.
The Chemical Foundation of this compound Value
The this compound value assay is predicated on a straightforward colorimetric reaction. In an acidic medium, the this compound reagent reacts with aldehydic compounds present in a fat or oil sample.[1] This reaction specifically targets α,β-unsaturated aldehydes, which are key secondary oxidation products. The formation of a yellowish Schiff base results in an increase in absorbance at 350 nm, which is directly proportional to the aldehyde concentration.[3][4]
The overall oxidation state of an oil is often expressed as the Totox value, which combines the peroxide value (a measure of primary oxidation) and the this compound value.
Standardized Methodologies: A Comparative Overview
The two most globally recognized standard methods for p-AV determination are AOCS Official Method Cd 18-90 and ISO 6885.[3][4][5] Both methods are based on the same chemical principle but have minor variations in their protocols. A thorough understanding of these methods is the first step in establishing a robust inter-laboratory study.
| Parameter | AOCS Official Method Cd 18-90 | ISO 6885:2016 |
| Principle | Reaction of aldehydes with this compound in an acetic acid solution and measurement of absorbance at 350 nm. | Reaction of a test solution in isooctane with an acetic acid solution of this compound and measurement of the increase in absorbance at 350 nm.[3][4] |
| Solvent | Isooctane (2,2,4-trimethylpentane) or n-hexane. | Isooctane (2,2,4-trimethylpentane).[3][4] |
| Reagent | 0.25 g this compound in 100 mL glacial acetic acid. | 0.125 g this compound in 50 mL glacial acetic acid (prepared on the day of use).[3] |
| Reaction Time | Exactly 10 minutes. | 10 minutes ± 1 minute. |
| Wavelength | 350 nm. | 350 nm.[3][4] |
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the performance of analytical methods and the competence of participating laboratories. A well-designed study can identify sources of variability and lead to improved accuracy and harmonization of results.
Key Stages of an Inter-Laboratory Comparison
The following workflow outlines the essential steps for conducting a p-AV inter-laboratory comparison:
Caption: Common Sources of Error in this compound Value Measurements.
Key considerations for minimizing errors:
-
Purity of this compound: Use high-purity, crystalline this compound. A discolored (pink or brown) reagent should be purified or discarded. [4]* Sample Color: For dark-colored oils, the inherent absorbance of the sample can interfere with the measurement. [1]While the standard method includes a blank to correct for this, highly pigmented samples may still pose a challenge.
-
Reaction Time and Temperature: The reaction is sensitive to both time and temperature. A consistent incubation time and a controlled laboratory temperature are essential for reproducibility.
-
Spectrophotometer Performance: Regular calibration and validation of the spectrophotometer for wavelength accuracy and photometric linearity are crucial.
Conclusion
The inter-laboratory comparison of this compound value measurements is an indispensable practice for any laboratory involved in the quality assessment of fats and oils. By adhering to standardized methodologies, participating in proficiency testing schemes, and understanding the potential sources of error, laboratories can enhance the accuracy, reliability, and comparability of their results. This ultimately contributes to improved product quality and consumer safety in the pharmaceutical, food, and related industries.
References
- AOCS. Official Method Cd 18-90: this compound Value. American Oil Chemists' Society.
-
International Organization for Standardization. ISO 6885:2016 Animal and vegetable fats and oils — Determination of anisidine value. ISO. [Link]
-
Intertek Inform. Animal and vegetable fats and oils - Determination of anisidine value (ISO 6885:2016). [Link]
-
CDR FoodLab. This compound Testing Made Simple: Comparing Traditional & Modern Methods. [Link]
-
Fapas. Quality of Vegetable Oil Proficiency Test FCQO1-OIL30. [Link]
-
Bipea. PTS 21 : Fat and oils. [Link]
-
iTeh Standards. EN ISO 6885:2016 - Anisidine Value Test for Fats and Oils Quality. [Link]
Sources
A Researcher's Guide to the Cross-Validation of p-Anisidine Value (AnV) for Comprehensive Lipid Oxidation Analysis
In the landscape of pharmaceutical and food science, the stability of lipid-based formulations and ingredients is paramount. Lipid oxidation not only compromises the chemical integrity and shelf-life of products but can also lead to the formation of potentially toxic compounds. Among the arsenal of analytical tools available, the p-Anisidine value (AnV) test stands as a widely accepted method for quantifying secondary oxidation products, primarily aldehydes. However, a single analytical method rarely provides a complete picture. This guide provides a comprehensive framework for the cross-validation of this compound results with other key analytical techniques, ensuring a robust and reliable assessment of oxidative stability. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their specific applications.
The Chemistry of Oxidation: Why One Method is Not Enough
Lipid oxidation is a complex cascade of chemical reactions. The initial phase, or primary oxidation, involves the formation of hydroperoxides from unsaturated fatty acids. These primary oxidation products are transient and odorless. The real challenge in quality control arises from the subsequent degradation of these hydroperoxides into a diverse array of secondary oxidation products, including aldehydes, ketones, and other volatile compounds. These secondary products are the primary contributors to the undesirable off-flavors and rancidity in lipid-containing products.
The this compound value (AnV) specifically targets the quantification of aldehydes, particularly 2-alkenals and 2,4-alkadienals, which are significant secondary oxidation products. The method is based on the reaction of this compound with these aldehydes in a non-polar solvent, which results in the formation of a yellowish Schiff base that can be quantified spectrophotometrically at 350 nm.
However, relying solely on the AnV can be misleading. The complex nature of the oxidation process means that different analytical methods are sensitive to different classes of oxidation products. Therefore, a multi-faceted approach, cross-validating AnV results with other techniques, is essential for a comprehensive understanding of the oxidative state of a sample.
Cross-Validation Strategies: A Multi-Pronged Approach
To build a complete picture of lipid oxidation, the AnV should be used in conjunction with other methods that target different stages and products of the oxidation cascade. The most common and complementary techniques include the Peroxide Value (PV), Thiobarbituric Acid Reactive Substances (TBARS) assay, and instrumental methods like Gas Chromatography (GC).
Peroxide Value (PV): The Primary Oxidation Snapshot
The Peroxide Value (PV) measures the concentration of hydroperoxides, the primary products of lipid oxidation. It is often used alongside the AnV to provide a more complete assessment of oxidative stability, commonly referred to as the TOTOX value (TOTOX = 2 * PV + AnV). A low PV and a high AnV can indicate a sample that has undergone significant oxidation, where the primary hydroperoxides have already decomposed into secondary products. Conversely, a high PV and a low AnV suggest the early stages of oxidation.
Thiobarbituric Acid Reactive Substances (TBARS): A Broader Net for Aldehydes
The TBARS assay is another widely used method for quantifying secondary oxidation products, particularly malondialdehyde (MDA). The reaction between thiobarbituric acid (TBA) and MDA under acidic conditions produces a pink-colored complex that is measured spectrophotometrically at 532 nm. While the TBARS assay is sensitive, it is also less specific than the AnV, as other aldehydes and compounds can react with TBA to produce interfering substances. Cross-validating AnV with TBARS can provide a broader understanding of the aldehyde profile in a sample.
Gas Chromatography (GC): The Gold Standard for Volatiles
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), offers the highest level of specificity and sensitivity for identifying and quantifying individual volatile secondary oxidation products. Headspace GC is particularly useful for analyzing the volatile compounds responsible for off-aromas. While GC is a powerful tool, it is also more time-consuming and requires more specialized equipment and expertise than spectrophotometric methods like AnV and TBARS. Cross-validating AnV results with GC data can help to identify the specific aldehydes contributing to the AnV and provide a more detailed profile of the oxidative degradation.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the this compound Value (AnV) and the Thiobarbituric Acid Reactive Substances (TBARS) assays. These protocols are based on established standards and can be adapted for various sample matrices.
This compound Value (AnV) Assay Protocol (AOCS Official Method Cd 18-90)
This protocol is designed for the determination of this compound value in fats and oils.
Materials:
-
Sample of oil or fat
-
Isooctane (2,2,4-trimethylpentane)
-
This compound solution (2.5 mg/mL in glacial acetic acid)
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 0.5-4.0 g of the oil or fat sample into a 25 mL volumetric flask. The amount of sample should be adjusted based on the expected level of oxidation.
-
Dissolution: Dissolve the sample in isooctane and dilute to the mark.
-
Absorbance Measurement (A_b): Measure the absorbance of the sample solution at 350 nm using isooctane as the blank.
-
Reaction with this compound: Pipette 5 mL of the sample solution into a test tube. In a separate test tube, pipette 5 mL of isooctane to serve as the blank.
-
Reagent Addition: Add 1 mL of the this compound solution to both the sample and blank test tubes.
-
Incubation: Stopper the tubes, shake well, and store in the dark for 10 minutes.
-
Absorbance Measurement (A_s): Measure the absorbance of the sample solution against the blank solution (containing isooctane and this compound) at 350 nm.
-
Calculation: The this compound Value is calculated using the following formula: AnV = (25 * (1.2 * A_s - A_b)) / m where:
-
A_s is the absorbance of the sample solution after reaction with this compound.
-
A_b is the absorbance of the sample solution in isooctane.
-
m is the mass of the sample in grams.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
This protocol provides a general framework for the TBARS assay.
Materials:
-
Sample of oil or fat
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) solution (0.375% w/v)
-
Butylated hydroxytoluene (BHT) solution (2% w/v in ethanol)
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer
-
Water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize the sample in an appropriate solvent.
-
Precipitation: Add TCA solution to the sample homogenate to precipitate proteins and other macromolecules.
-
Antioxidant Addition: Add BHT solution to prevent further oxidation during the assay.
-
Reaction with TBA: Add TBA solution to the supernatant after centrifugation.
-
Incubation: Heat the mixture in a boiling water bath for 15 minutes to facilitate the reaction between TBA and MDA.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the pink-colored complex at 532 nm.
-
Quantification: Determine the concentration of TBARS in the sample by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Visualizing the Workflow: A Systematic Approach to Cross-Validation
To ensure a logical and efficient cross-validation process, the following workflow is recommended:
Caption: A recommended workflow for the cross-validation of lipid oxidation analysis.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical method should be guided by the specific research question and the nature of the sample. The following table summarizes the key performance characteristics of the discussed techniques:
| Feature | This compound Value (AnV) | Peroxide Value (PV) | TBARS Assay | Gas Chromatography (GC) |
| Target Analytes | Aldehydes (2-alkenals, 2,4-alkadienals) | Hydroperoxides | Malondialdehyde (MDA) and other aldehydes | Specific volatile compounds |
| Stage of Oxidation | Secondary | Primary | Secondary | Primary and Secondary |
| Specificity | Moderate to High | Moderate | Low to Moderate | Very High |
| Sensitivity | Moderate | Moderate | High | Very High |
| Complexity | Low | Low | Moderate | High |
| Cost | Low | Low | Low | High |
The this compound Reaction: A Visual Representation
The chemical basis of the this compound value test is the Schiff base formation between this compound and aldehydes. This reaction is illustrated below:
Caption: The reaction between this compound and an aldehyde to form a colored Schiff base.
Conclusion: A Holistic Approach to Oxidative Stability
The this compound value is a valuable and straightforward tool for assessing the secondary stage of lipid oxidation. However, its true power is realized when it is integrated into a broader analytical strategy. By cross-validating AnV results with data from other techniques like PV, TBARS, and GC, researchers can achieve a more accurate, comprehensive, and reliable understanding of the oxidative stability of their samples. This multi-faceted approach not only enhances the scientific rigor of a study but also provides the necessary confidence in the quality and shelf-life of lipid-based products.
References
-
AOCS Official Method Cd 18-90, this compound Value. American Oil Chemists' Society. [Link]
-
Shahidi, F., & Zhong, Y. (2005). Lipid oxidation: measurement methods. In Bailey's industrial oil and fat products. John Wiley & Sons, Inc. [Link]
-
Guillén, M. D., & Goicoechea, E. (2008). Formation of toxic compounds in edible oils during heating: a review. Spanish Journal of Agricultural Research, (4), 939-951. [Link]
-
International Organization for Standardization. (2017). ISO 6885:2017 Animal and vegetable fats and oils — Determination of anisidine value. [Link]
The p-Anisidine Method: A Superior Approach for Aldehyde Detection in Research and Development
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is a critical aspect of quality control, stability testing, and mechanistic studies. Aldehydes, often byproducts of oxidative stress and lipid peroxidation, can indicate degradation in pharmaceutical formulations, food products, and biological samples. While various methods exist for aldehyde detection, the p-Anisidine (p-AV) method stands out for its specificity, reliability, and ease of use, particularly for assessing secondary oxidation products. This guide provides an in-depth comparison of the this compound method with other common techniques, supported by experimental principles and data.
The Principle of the this compound Value (AnV) Method: A Focus on Specificity
The this compound value (AnV) test is a spectrophotometric method that quantifies the amount of aldehydes, principally 2-alkenals and 2,4-dienals, in fats and oils.[1][2] These secondary oxidation products are responsible for the off-flavors and rancidity that compromise product quality.[3][4] The underlying chemistry involves the reaction of the this compound reagent with aldehydes in an acidic solution to form a yellowish Schiff base, which is measured by its absorbance at 350 nm.[1][2]
A key advantage of the this compound method is its selectivity. The protonated amino group of this compound is less nucleophilic, reducing its reactivity with less electrophilic carbonyl compounds like ketones.[1] This ensures that the measurement is primarily reflective of the aldehyde content, providing a more accurate assessment of secondary oxidation.[1]
Sources
Safety Operating Guide
Part 1: Hazard Profile & Waste Classification
As a Senior Application Scientist, I've observed that while researchers are meticulous in their experimental design, the final step—waste disposal—is sometimes treated as an afterthought. With highly hazardous compounds like p-Anisidine, this can have severe safety and regulatory consequences. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. Our goal is to empower you to manage this hazardous material with the same level of scientific rigor you apply to your research.
The core principle of this compound disposal is straightforward: isolate, containerize, and transfer to a licensed professional waste disposal service. Due to its acute toxicity, carcinogenicity, and environmental hazards, this compound waste must never be disposed of via standard laboratory drains or general waste streams.
Understanding the "why" behind stringent disposal protocols is critical. This compound is not merely a chemical irritant; it is a substance with multiple, severe hazard classifications. Its improper disposal can lead to immediate health crises, long-term environmental damage, and significant legal penalties.
The hazardous nature of this compound is recognized globally by multiple regulatory bodies. This consensus dictates its classification as a hazardous material for transport and a hazardous waste for disposal.[1][2]
Table 1: this compound Hazard Identification
| Classification System | Identifier/Rating | Significance |
|---|---|---|
| GHS Hazard Statements | H300+H310+H330, H350, H373, H400, H412 | Fatal if swallowed, in contact with skin, or inhaled; May cause cancer; May cause organ damage through prolonged exposure; Very toxic to aquatic life with long-lasting effects.[3] |
| UN Number | 2811 | Designates it as a "Toxic solid, organic, n.o.s. (this compound)" for transport. |
| UN Hazard Class | 6.1 | Indicates a toxic substance. |
| Packing Group | III | Signifies a substance with minor danger in the context of toxic materials transport. |
| NFPA 704 Diamond | Health: 3, Fire: 1, Reactivity: 0 | Can cause serious or permanent injury; Must be preheated before ignition can occur; Normally stable.[2] |
| US EPA RCRA | Hazardous Waste | Subject to regulation under the Resource Conservation and Recovery Act. Contact your state and federal EPA for specific recommendations.[1][4] |
This multi-faceted hazard profile is the primary reason that dilution and drain disposal is not a viable or legal option. The compound's high aquatic toxicity means even small amounts can be devastating to local ecosystems.[5]
Part 2: The Core Disposal Workflow
The procedural workflow for disposing of any this compound-containing waste is designed to ensure safety, prevent environmental release, and maintain regulatory compliance. The decision-making process is straightforward, as all forms of this waste must be treated as hazardous.
Caption: this compound Waste Disposal Decision Flowchart.
Step-by-Step Methodology for Routine Disposal
-
Waste Segregation and Containerization:
-
Causality: Segregating this compound waste is crucial to prevent accidental and dangerous reactions with incompatible chemicals.[1] Clear, specific labeling ensures that waste handlers are aware of the contents, preventing mismanagement.
-
Protocol:
-
Designate a specific, sealed, and leak-proof container for this compound waste. This can be the original manufacturer's container or another approved hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols (e.g., toxicity, environmental hazard).
-
Place all this compound-contaminated materials, including gloves, weigh boats, and pipette tips, directly into this designated container.[6]
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] This storage area should be a designated satellite accumulation area compliant with institutional policies.
-
-
-
Engaging Professional Disposal Services:
-
Causality: this compound requires destruction via high-temperature incineration to break down the toxic organic molecule into less harmful components.[3] This process requires specialized equipment, including afterburners and scrubbers, to handle potentially hazardous combustion byproducts, which is why professional services are mandatory.[8]
-
Protocol:
-
Do not allow hazardous waste to accumulate. Follow your institution's guidelines for waste pickup schedules.
-
Contact your institution's Environmental Health and Safety (EHS) department or designated waste manager to arrange for pickup.[9]
-
Provide an accurate description of the waste to the disposal company as required.
-
-
Part 3: Emergency Procedures: Spill Management
A this compound spill is a high-hazard event that requires an immediate and systematic response. All personnel who handle this chemical must be trained in these procedures.
Caption: this compound Spill Response Workflow.
Experimental Protocol for Spill Cleanup
-
Immediate Response:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Notify your laboratory supervisor and, if necessary, the institutional EHS department.
-
If the spill is large or ventilation is poor, evacuate the entire lab and contact emergency responders.
-
-
Personal Protective Equipment (PPE):
-
Before approaching the spill, don the appropriate PPE:
-
A NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters (required when dusts are generated).[8]
-
Chemical-resistant gloves (e.g., nitrile, inspected before use).
-
Chemical splash goggles and a face shield.
-
A chemical-resistant apron or lab coat.
-
-
-
Containment and Cleanup:
-
Work from the outside of the spill inward to prevent spreading.
-
If the this compound is a solid, carefully moisten it with a fine water spray to prevent dust from becoming airborne.[10] Do not use a large volume of water that could spread the contamination.
-
Cover the spill with an inert absorbent material, such as vermiculite, clay, or dry sand.[7][11]
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
-
Decontamination and Final Disposal:
-
Thoroughly decontaminate the spill area with soap and water.[12]
-
Collect all cleaning materials (paper towels, sponges) and the contaminated PPE in a vapor-tight plastic bag.[9]
-
Place this bag into the hazardous waste container with the absorbed spill material.
-
Seal the container and manage it according to the core disposal workflow described in Part 2.
-
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what not to do. The following methods are strictly prohibited for this compound disposal.
-
DO NOT Pour Down the Drain: this compound is very toxic to aquatic life, and this action is illegal and environmentally irresponsible.[5]
-
DO NOT Mix with Other Waste: Never mix this compound waste with other chemical waste streams unless explicitly directed by a qualified chemist or EHS professional. It is incompatible with strong acids and oxidizing agents.[1]
-
DO NOT Place in Regular Trash: This poses a severe risk of exposure and poisoning to custodial and waste management staff and is a clear regulatory violation.[6]
-
DO NOT Attempt Chemical Neutralization as a Final Disposal Method: While this compound is a weak base, neutralization with acid does not eliminate its toxicity or carcinogenicity.[10][13] The resulting salt solution is still a hazardous waste and must be disposed of professionally.
By adhering to these rigorous procedures, you contribute to a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific responsibility.
References
-
Title: this compound HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: this compound - Material Safety Data Sheet Source: SD Fine-Chem Limited URL: [Link]
-
Title: this compound | C7H9NO Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Safety Data Sheet: 4-Methoxyaniline Source: Carl ROTH URL: [Link]
-
Title: GESTIS Substance Database - this compound Source: Institute for Occupational Safety and Health of the German Social Accident Insurance URL: [Link]
-
Title: this compound Standard Operating Procedure Source: University of Georgia Office of Research URL: [Link]
-
Title: Safety Data Sheet: this compound Source: Astech Ireland URL: [Link]
-
Title: ICSC 0971 - this compound Source: International Labour Organization URL: [Link]
-
Title: Fenton's treatment of this compound at varying initial concentration Source: ResearchGate URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: RCRA Revision Checklist 200 Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Anisidine
Welcome to your essential guide for the safe handling of p-Anisidine. As a compound frequently used as an intermediate in the synthesis of dyes and pharmaceuticals, this compound is a valuable reagent in many research and development laboratories.[1] However, its utility is matched by its significant health hazards. This guide is designed to provide you, the dedicated researcher, with the immediate, practical, and scientifically-grounded information necessary to protect yourself. We will move beyond a simple checklist to a deeper understanding of why specific personal protective equipment (PPE) is critical, ensuring a culture of safety and confidence in your work.
The Hazard Profile of this compound: Understanding the "Why"
This compound (CAS 104-94-9) is a colorless-to-brown crystalline solid that presents a multi-faceted toxicological threat.[2][3] Understanding the specific nature of these hazards is the foundation for selecting appropriate PPE.
-
Acute Toxicity (All Routes): this compound is classified as highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] Its primary systemic effect is causing methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[3][6] This can lead to symptoms like headache, dizziness, fatigue, and cyanosis (a blue coloration of the skin and lips), and at high levels, can result in collapse and even death.[6]
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes, manifesting as a rash or burning sensation.[6]
-
Respiratory Irritation and Sensitization: Inhaling this compound dust or vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing.[6] It may also cause allergic reactions or asthma-like symptoms upon repeated inhalation.
-
Organ Damage and Carcinogenicity: Prolonged or repeated exposure may cause damage to the kidneys and blood (anemia).[3][6] While some sources state it is not classifiable as to its carcinogenicity to humans (IARC Group 3), it is often handled with high caution due to its chemical class and the known carcinogenicity of related compounds like o-Anisidine.[1][4]
This profile necessitates a stringent approach to PPE, treating all potential routes of exposure—dermal, respiratory, and ocular—as critical control points.
Core Protective Measures: Your Essential Armor
Your choice of PPE is your last and most personal line of defense. It must be selected and used correctly for every task involving this compound.
Hand Protection: The First Barrier
Given that this compound can be fatal upon skin contact, selecting the correct gloves is non-negotiable.[4]
-
Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are commonly recommended.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for this compound.
-
Practice: Never wear a single pair of gloves for an extended period. Double-gloving is a prudent measure, especially for tasks with a higher risk of splashes or when handling larger quantities. Dispose of gloves immediately after handling the chemical, and always wash your hands thoroughly after removing them.[7][9] Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws.[9]
Eye and Face Protection: Shielding Sensitive Tissues
The irritating nature of this compound requires robust protection for your eyes and face.[6]
-
Standard Operations: For handling small quantities where the risk of splashing is low, safety glasses with side shields are the minimum requirement.
-
High-Risk Operations: When handling larger volumes, preparing solutions, or when there is any risk of splashing or dust generation, a face shield worn over safety goggles is essential.[3][7] This combination provides comprehensive protection against both direct splashes and airborne particles. All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Body Protection: Preventing Full-Body Exposure
Your lab coat is more than a uniform; it's a critical piece of protective equipment.
-
Material and Type: A long-sleeved, knee-length lab coat is required. For operations with a significant risk of contamination, a complete chemical-resistant suit may be necessary. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.
-
Protocol: Keep your lab coat fully buttoned. Remove it immediately if it becomes contaminated. Contaminated clothing should be decontaminated or disposed of as hazardous waste and should never be taken home.[3][6]
Respiratory Protection: Guarding the Most Direct Route
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[7] However, in certain situations, respiratory protection is required.
-
When is a Respirator Needed?
-
When weighing or handling the solid chemical outside of a fume hood or containment device.
-
During spill cleanup.
-
If engineering controls are not available or are not sufficient to maintain exposure below occupational exposure limits.
-
-
Selecting the Right Respirator: The choice of respirator depends on the airborne concentration of this compound.
-
Low Concentrations (< 5 mg/m³): An N95, R95, or P95 particulate respirator may be sufficient.[10][11]
-
Moderate Concentrations (< 25 mg/m³): An air-purifying, full-facepiece respirator with N100, R100, or P100 filters is recommended.[11]
-
High Concentrations or Emergencies (> 50 mg/m³): A full-facepiece, pressure-demand supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required.[6] The concentration of 50 mg/m³ is considered immediately dangerous to life and health (IDLH).[6]
-
-
Fit and Training: A respirator is only effective if it fits properly and you are trained in its use, maintenance, and limitations. A formal respiratory protection program, including fit testing, is an OSHA requirement (29 CFR 1910.134).
Operational Protocol: PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE for any task involving this compound. This decision-making process ensures that the level of protection matches the level of risk.
Sources
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. This compound | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0971 - this compound [chemicalsafety.ilo.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. nbinno.com [nbinno.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
